molecular formula C30H52N7O17P3S B15549804 (2R)-2,6-dimethylheptanoyl-CoA

(2R)-2,6-dimethylheptanoyl-CoA

Cat. No.: B15549804
M. Wt: 907.8 g/mol
InChI Key: GPXWBKWDXPBLKS-NHZRKUKBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2,6-dimethylheptanoyl-CoA is the 2R stereoisomer of 2,6-dimethylheptanoyl-CoA. It is a conjugate acid of a this compound(4-).

Properties

Molecular Formula

C30H52N7O17P3S

Molecular Weight

907.8 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2R)-2,6-dimethylheptanethioate

InChI

InChI=1S/C30H52N7O17P3S/c1-17(2)7-6-8-18(3)29(42)58-12-11-32-20(38)9-10-33-27(41)24(40)30(4,5)14-51-57(48,49)54-56(46,47)50-13-19-23(53-55(43,44)45)22(39)28(52-19)37-16-36-21-25(31)34-15-35-26(21)37/h15-19,22-24,28,39-40H,6-14H2,1-5H3,(H,32,38)(H,33,41)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t18-,19-,22-,23-,24+,28-/m1/s1

InChI Key

GPXWBKWDXPBLKS-NHZRKUKBSA-N

Origin of Product

United States

Foundational & Exploratory

The Metabolic Journey of a Branched-Chain Acyl-CoA: A Technical Guide to the Mammalian Degradation Pathway of Phytanic Acid Leading to (2R)-2,6-Dimethylheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the mammalian metabolic pathway responsible for the degradation of phytanic acid, a branched-chain fatty acid of dietary origin. It is intended for researchers, scientists, and drug development professionals interested in the intricacies of fatty acid metabolism and related disorders. This document will detail the enzymatic steps, present available quantitative data, and outline experimental protocols for the key reactions that lead to the formation of various acyl-CoA intermediates, including (2R)-2,6-dimethylheptanoyl-CoA.

It is critical to understand that this compound is not the product of a de novo biosynthetic pathway. Instead, it is an intermediate metabolite generated during the peroxisomal beta-oxidation of (2R)-pristanoyl-CoA, which itself is a product of the alpha-oxidation of phytanic acid. This guide will therefore elucidate this catabolic cascade.

The Alpha-Oxidation of Phytanic Acid

Phytanic acid, a 3-methyl-branched fatty acid, cannot be directly metabolized through beta-oxidation due to the presence of a methyl group at the β-carbon.[1][2] It must first undergo a process of alpha-oxidation in the peroxisome to remove a single carbon atom, yielding pristanic acid.[1] The key enzymatic steps are outlined below.

1.1. Activation of Phytanic Acid

The initial step is the activation of phytanic acid to its coenzyme A (CoA) ester, phytanoyl-CoA.[1] This reaction is catalyzed by an acyl-CoA synthetase.

1.2. Hydroxylation of Phytanoyl-CoA

Phytanoyl-CoA is then hydroxylated at the alpha-carbon to form 2-hydroxyphytanoyl-CoA.[1] This reaction is catalyzed by phytanoyl-CoA hydroxylase (PHYH) , a dioxygenase that requires Fe²⁺, 2-oxoglutarate, and ascorbate (B8700270) as cofactors.[1][3]

1.3. Cleavage of 2-Hydroxyphytanoyl-CoA

The C-C bond between the first and second carbon of 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyacyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[4] This reaction yields pristanal (B217276) and formyl-CoA.[4]

1.4. Oxidation of Pristanal

Pristanal is subsequently oxidized to pristanic acid by an aldehyde dehydrogenase .[5]

The following diagram illustrates the alpha-oxidation pathway of phytanic acid.

alpha_oxidation cluster_cofactors1 Cofactors cluster_cofactors2 Cofactors cluster_cofactors3 Cofactors cluster_cofactors4 Cofactors Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase CoA_SH CoA-SH Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Fe2 Fe²⁺ Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyacyl-CoA Lyase (HACL1) TPP TPP Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase NAD NAD⁺ ATP ATP AMP_PPi AMP + PPi Oxoglutarate 2-Oxoglutarate O2 O₂ Ascorbate Ascorbate Succinate_CO2 Succinate + CO₂ Formyl_CoA Formyl-CoA NADH_H NADH + H⁺

Caption: Alpha-oxidation of phytanic acid in the peroxisome.

The Beta-Oxidation of (2R)-Pristanoyl-CoA

Pristanic acid, now with a methyl group at the α-carbon, can undergo beta-oxidation. The dietary intake of phytanic acid results in a racemic mixture of (2R)- and (2S)-pristanic acid. The (2S)-epimer can directly enter the beta-oxidation spiral. However, the (2R)-epimer must first be converted to the (2S)-epimer. This is a critical step for the complete degradation of pristanic acid.

The beta-oxidation of pristanoyl-CoA occurs in the peroxisome for the initial cycles, after which shorter-chain acyl-CoAs are transported to the mitochondria for complete oxidation.[6][7]

2.1. Activation of Pristanic Acid

Similar to phytanic acid, pristanic acid is first activated to pristanoyl-CoA by an acyl-CoA synthetase.

2.2. Epimerization of (2R)-Pristanoyl-CoA

The enzyme α-methylacyl-CoA racemase (AMACR) catalyzes the conversion of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA.[8][9] This is a crucial step as the subsequent enzymes are specific for the (S)-stereoisomer.[10]

2.3. Beta-Oxidation Cycles

(2S)-Pristanoyl-CoA then undergoes three cycles of peroxisomal beta-oxidation.[7] Each cycle consists of four reactions:

  • Oxidation: Catalyzed by a branched-chain acyl-CoA oxidase.

  • Hydration: Catalyzed by the enoyl-CoA hydratase activity of multifunctional protein 2 (MFP2).

  • Dehydrogenation: Catalyzed by the L-3-hydroxyacyl-CoA dehydrogenase activity of MFP2.

  • Thiolysis: Catalyzed by sterol carrier protein x (SCPx), which cleaves off a propionyl-CoA molecule in the first cycle.

The intermediates of these cycles include:

  • After cycle 1: 4,8,12-trimethyltridecanoyl-CoA and propionyl-CoA.[7]

  • After cycle 2: (2R,6R,10)-trimethylundecanoyl-CoA, which requires another racemization by AMACR to proceed.[10]

  • After cycle 3: 4,8-dimethylnonanoyl-CoA.[6][7]

Further beta-oxidation of 4,8-dimethylnonanoyl-CoA leads to the formation of (2R,6)-dimethylheptanoyl-CoA , which again requires the action of AMACR to be converted to its (S)-epimer for the next round of beta-oxidation.[10]

The following diagram illustrates the beta-oxidation of (2R)-pristanoyl-CoA.

beta_oxidation cluster_products Products per Cycle Pristanic_Acid (2R)-Pristanic Acid Pristanoyl_CoA_R (2R)-Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA_R Acyl-CoA Synthetase Pristanoyl_CoA_S (2S)-Pristanoyl-CoA Pristanoyl_CoA_R->Pristanoyl_CoA_S AMACR Beta_Ox_1 1st Beta-Oxidation Cycle Pristanoyl_CoA_S->Beta_Ox_1 Trimethyltridecanoyl_CoA 4,8,12-Trimethyl- tridecanoyl-CoA Beta_Ox_1->Trimethyltridecanoyl_CoA Propionyl_CoA_1 Propionyl-CoA Beta_Ox_1->Propionyl_CoA_1 Beta_Ox_2 2nd Beta-Oxidation Cycle Trimethyltridecanoyl_CoA->Beta_Ox_2 Trimethylundecanoyl_CoA_R (2R,6R,10)-Trimethyl- undecanoyl-CoA Beta_Ox_2->Trimethylundecanoyl_CoA_R Propionyl_CoA_2 Propionyl-CoA Beta_Ox_2->Propionyl_CoA_2 Trimethylundecanoyl_CoA_S (2S,6S,10)-Trimethyl- undecanoyl-CoA Trimethylundecanoyl_CoA_R->Trimethylundecanoyl_CoA_S AMACR Beta_Ox_3 3rd Beta-Oxidation Cycle Trimethylundecanoyl_CoA_S->Beta_Ox_3 Dimethylnonanoyl_CoA 4,8-Dimethyl- nonanoyl-CoA Beta_Ox_3->Dimethylnonanoyl_CoA Acetyl_CoA Acetyl-CoA Beta_Ox_3->Acetyl_CoA Beta_Ox_4 4th Beta-Oxidation Cycle Dimethylnonanoyl_CoA->Beta_Ox_4 Dimethylheptanoyl_CoA_R (2R,6)-Dimethyl- heptanoyl-CoA Beta_Ox_4->Dimethylheptanoyl_CoA_R Propionyl_CoA_3 Propionyl-CoA Beta_Ox_4->Propionyl_CoA_3 Dimethylheptanoyl_CoA_S (2S,6)-Dimethyl- heptanoyl-CoA Dimethylheptanoyl_CoA_R->Dimethylheptanoyl_CoA_S AMACR Further_Oxidation Further Beta- Oxidation Dimethylheptanoyl_CoA_S->Further_Oxidation

Caption: Beta-oxidation of (2R)-pristanoyl-CoA in mammals.

Quantitative Data

The following table summarizes available quantitative data related to the intermediates and enzymes of phytanic and pristanic acid metabolism.

ParameterValueOrganism/SystemReference
Plasma Concentration of Pristanic Acid Beta-Oxidation Intermediates (Healthy Controls)
2,3-Pristenic Acid2-48 nMHuman Plasma[11]
3-Hydroxypristanic Acid0.02-0.81 nMHuman Plasma[11]
3-Ketopristanic Acid0.07-1.45 nMHuman Plasma[11]
Enzyme Kinetics of Human AMACR
Kₘ for Pristanoyl-CoA172 µMRecombinant Human AMACR[12]
Vₘₐₓ for Pristanoyl-CoA0.1 µmol/min/mgRecombinant Human AMACR[12]
Enzyme Kinetics of Actinobacterial 2-Hydroxyacyl-CoA Lyase
Kₘ for 2-hydroxyisobutyryl-CoA~120 µMActinobacterium[13]
k꜀ₐₜ~1.3 s⁻¹Actinobacterium[13]

Experimental Protocols

This section provides an overview of methodologies for assaying the activity of key enzymes in the phytanic acid degradation pathway.

4.1. Phytanoyl-CoA Hydroxylase (PHYH) Activity Assay

This assay is based on the separation and quantification of the product, 2-hydroxyphytanoyl-CoA, from the substrate, phytanoyl-CoA.

  • Principle: The enzymatic reaction is carried out in the presence of necessary cofactors. The reaction is stopped, and the acyl-CoAs are extracted and analyzed by reverse-phase high-performance liquid chromatography (HPLC).[3]

  • Reaction Mixture:

    • Purified peroxisomes or recombinant PHYH

    • [¹⁴C] or [³H]-labeled phytanoyl-CoA

    • 2-oxoglutarate

    • Fe²⁺

    • Ascorbate

    • Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.2)

  • Procedure:

    • Incubate the reaction mixture at 37°C for a defined period.

    • Stop the reaction by adding an organic solvent (e.g., methanol/chloroform).

    • Extract the acyl-CoAs.

    • Separate the substrate and product using reverse-phase HPLC with a suitable gradient.

    • Quantify the radiolabeled 2-hydroxyphytanoyl-CoA using a scintillation counter.

4.2. 2-Hydroxyacyl-CoA Lyase (HACL1) Activity Assay

This assay measures the cleavage of a 2-hydroxyacyl-CoA substrate into an aldehyde and formyl-CoA.

  • Principle: The reaction is TPP-dependent. The aldehyde product can be quantified by gas chromatography (GC).[14] Alternatively, a coupled enzymatic assay can be used to measure the formation of formyl-CoA.

  • Reaction Mixture (GC-based):

    • Cell lysate or purified HACL1

    • 2-hydroxyacyl-CoA substrate (e.g., 2-hydroxyphytanoyl-CoA or a synthetic analogue)

    • Thiamine pyrophosphate (TPP)

    • MgCl₂

    • Buffer (e.g., potassium phosphate buffer, pH 7.2)

  • Procedure (GC-based):

    • Incubate the reaction mixture at 30°C.

    • Take samples at different time points and quench the reaction (e.g., by heating).

    • Analyze the headspace for the volatile aldehyde product using GC.

4.3. Aldehyde Dehydrogenase (ALDH) Activity Assay

A colorimetric assay can be used to measure the activity of ALDH.[15][16]

  • Principle: ALDH oxidizes an aldehyde substrate, producing NADH, which in turn reduces a colorless probe to a colored product that can be measured spectrophotometrically.

  • Reaction Mixture:

    • Sample containing ALDH (e.g., tissue homogenate, cell lysate)

    • Acetaldehyde (or another aldehyde substrate)

    • NAD⁺

    • Colorimetric probe (e.g., WST-1)

    • Assay Buffer

  • Procedure:

    • Prepare a reaction mix containing the assay buffer, substrate, NAD⁺, and the probe.

    • Add the sample to initiate the reaction.

    • Incubate at room temperature.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) in a kinetic or endpoint mode.

    • Calculate the ALDH activity based on a standard curve generated with known concentrations of NADH.

4.4. α-Methylacyl-CoA Racemase (AMACR) Activity Assay

The activity of AMACR can be determined by monitoring the epimerization of a (2R)- or (2S)-methylacyl-CoA substrate.

  • Principle: The exchange of the α-proton during the racemization reaction can be monitored by incubating the enzyme with the substrate in deuterium (B1214612) oxide (D₂O) and analyzing the product by ¹H-NMR spectroscopy. The incorporation of deuterium at the α-position leads to a change in the NMR signal of the adjacent methyl group.[17]

  • Reaction Mixture:

    • Purified AMACR

    • (2R)- or (2S)-methylacyl-CoA substrate (e.g., (2R)-pristanoyl-CoA)

    • Buffer prepared in D₂O

  • Procedure:

    • Incubate the reaction mixture at 37°C.

    • Stop the reaction and isolate the acyl-CoA product.

    • Analyze the product by ¹H-NMR to observe the change in the multiplicity of the α-methyl signal, indicating deuterium incorporation.

Conclusion

The metabolic pathway leading to the formation of this compound in mammals is a multi-step catabolic process that begins with the dietary branched-chain fatty acid, phytanic acid. Through a series of enzymatic reactions in the peroxisome, involving both alpha- and beta-oxidation, phytanic acid is progressively shortened. The generation of this compound as an intermediate highlights the intricate enzymatic machinery required for the metabolism of branched-chain fatty acids. A thorough understanding of this pathway is essential for elucidating the pathophysiology of related metabolic disorders, such as Refsum disease, and for the development of potential therapeutic interventions.

References

(2R)-2,6-Dimethylheptanoyl-CoA as a Substrate for Long-Chain Acyl-CoA Dehydrogenase (LCAD): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acyl-CoA dehydrogenase (LCAD) is a key mitochondrial enzyme that catalyzes the initial step of fatty acid β-oxidation. While its role in the metabolism of straight-chain fatty acids is well-established, its interaction with branched-chain acyl-CoA substrates is an area of growing interest. This technical guide provides an in-depth analysis of (2R)-2,6-dimethylheptanoyl-CoA as a specific substrate for LCAD, offering insights into its biochemical interactions, relevant experimental protocols, and its position within metabolic pathways. This information is critical for researchers investigating fatty acid metabolism, inborn errors of metabolism, and for professionals in drug development targeting metabolic pathways.

Data Presentation: Kinetic Parameters of LCAD

The following table summarizes the kinetic parameters of human LCAD with representative straight-chain acyl-CoA substrates.

SubstrateK_m_ (µM)V_max_ (nmol/min/mg)Reference
Palmitoyl-CoA (C16:0)6.8Not SpecifiedResearchGate
Stearoyl-CoA (C18:0)19.7Not SpecifiedResearchGate

Note: The V_max_ values were not explicitly provided in the source. Further research is required to obtain these specific values. The specificity of LCAD for this compound has been demonstrated through qualitative and comparative activity assays[1].

Metabolic Pathway: Mitochondrial β-Oxidation

LCAD is a crucial enzyme in the mitochondrial fatty acid β-oxidation spiral. This pathway is responsible for breaking down long-chain fatty acids to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. The diagram below illustrates the central role of LCAD in this process.

Mitochondrial_Beta_Oxidation cluster_matrix Mitochondrial Matrix Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP, CoA Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA AMP, PPi CPT1 CPT I Fatty_Acyl_CoA->CPT1 LCAD LCAD Fatty_Acyl_CoA->LCAD Fatty_Acylcarnitine Fatty Acylcarnitine CPT1->Fatty_Acylcarnitine CACT CACT Fatty_Acylcarnitine->CACT Inner Mitochondrial Membrane CPT2 CPT II Fatty_Acylcarnitine->CPT2 CACT->Fatty_Acylcarnitine CPT2->Fatty_Acyl_CoA Mitochondrial_Matrix Mitochondrial Matrix Enoyl_CoA Trans-Δ²-Enoyl-CoA LCAD->Enoyl_CoA FADH2 FADH₂ LCAD->FADH2 ECH Enoyl-CoA Hydratase Enoyl_CoA->ECH H₂O Hydroxyacyl_CoA 3-Hydroxyacyl-CoA ECH->Hydroxyacyl_CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->HADH Ketoacyl_CoA 3-Ketoacyl-CoA HADH->Ketoacyl_CoA NADH NADH HADH->NADH Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA Thiolase->Fatty_Acyl_CoA Shortened by 2 carbons Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle FAD FAD FAD->LCAD ETF ETF FADH2->ETF e⁻ NAD NAD⁺ NAD->HADH ETC Electron Transport Chain NADH->ETC ETF_QO ETF-QO ETF->ETF_QO e⁻ CoQH2 CoQH₂ ETF_QO->CoQH2 CoQ CoQ CoQ->ETF_QO CoQH2->ETC

Caption: Mitochondrial fatty acid β-oxidation pathway.

Experimental Protocols

Accurate measurement of LCAD activity is crucial for studying its function and for diagnostic purposes. Two common methods are the Electron Transfer Flavoprotein (ETF) fluorescence reduction assay and the spectrophotometric assay using an artificial electron acceptor.

ETF Fluorescence Reduction Assay

This is considered the gold standard for measuring acyl-CoA dehydrogenase activity as it utilizes the natural electron acceptor, ETF. The assay measures the decrease in ETF fluorescence as it is reduced by the acyl-CoA dehydrogenase.

Experimental Workflow:

ETF_Assay_Workflow Preparation Prepare Reaction Mixture (Buffer, Recombinant ETF) Deoxygenation Deoxygenate Mixture (e.g., with glucose/glucose oxidase/catalase) Preparation->Deoxygenation Enzyme_Addition Add LCAD Enzyme (Recombinant or from sample) Deoxygenation->Enzyme_Addition Incubation Incubate at 37°C Enzyme_Addition->Incubation Substrate_Addition Initiate Reaction with This compound Incubation->Substrate_Addition Measurement Measure Decrease in ETF Fluorescence (Excitation: ~380 nm, Emission: ~495 nm) Substrate_Addition->Measurement Analysis Calculate LCAD Activity (Rate of fluorescence decrease) Measurement->Analysis

Caption: Workflow for the ETF fluorescence reduction assay.

Detailed Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.6, containing 0.2 mM EDTA). Add recombinant porcine ETF to a final concentration of 1-5 µM.

  • Deoxygenation: To prevent the re-oxidation of reduced ETF by molecular oxygen, the reaction mixture must be deoxygenated. This can be achieved by adding glucose (e.g., 25 mM), glucose oxidase (e.g., 25 U/mL), and catalase (e.g., 600 U/mL) to the reaction mixture.

  • Enzyme Addition: Add the sample containing LCAD (e.g., purified recombinant enzyme, mitochondrial extract, or tissue homogenate) to the deoxygenated reaction mixture.

  • Incubation: Incubate the mixture at 37°C for a short period to allow for temperature equilibration.

  • Reaction Initiation: Initiate the enzymatic reaction by adding this compound to a final concentration of 10-100 µM.

  • Fluorescence Measurement: Immediately monitor the decrease in ETF fluorescence using a fluorometer with excitation and emission wavelengths of approximately 380 nm and 495 nm, respectively.

  • Data Analysis: Calculate the rate of fluorescence decrease. The specific activity of LCAD is determined using the molar extinction coefficient of ETF.

Spectrophotometric Assay with Ferricenium Hexafluorophosphate (B91526)

This method uses an artificial electron acceptor, ferricenium hexafluorophosphate, which changes its absorbance upon reduction. It is a simpler and more rapid assay compared to the ETF fluorescence reduction assay.

Experimental Workflow:

Spectrophotometric_Assay_Workflow Preparation Prepare Reaction Mixture (Buffer, Ferricenium Hexafluorophosphate) Enzyme_Addition Add LCAD Enzyme (Recombinant or from sample) Preparation->Enzyme_Addition Incubation Incubate at 37°C Enzyme_Addition->Incubation Substrate_Addition Initiate Reaction with This compound Incubation->Substrate_Addition Measurement Measure Decrease in Absorbance at 300 nm Substrate_Addition->Measurement Analysis Calculate LCAD Activity (Rate of absorbance change) Measurement->Analysis

Caption: Workflow for the spectrophotometric LCAD assay.

Detailed Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0). Add ferricenium hexafluorophosphate to a final concentration of 100-200 µM.

  • Enzyme Addition: Add the sample containing LCAD to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C in a spectrophotometer cuvette.

  • Reaction Initiation: Initiate the reaction by adding this compound to a final concentration of 50-100 µM.

  • Absorbance Measurement: Immediately monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.

  • Data Analysis: Calculate the rate of absorbance change. The specific activity of LCAD is determined using the molar extinction coefficient of ferricenium.

Logical Relationships in LCAD Function and Analysis

The study of LCAD and its substrates involves a logical progression from understanding its fundamental role in metabolism to developing specific assays for its characterization.

Logical_Relationships Metabolic_Role LCAD's Role in Mitochondrial β-Oxidation Substrate_Specificity Substrate Specificity of LCAD (Straight vs. Branched-Chain) Metabolic_Role->Substrate_Specificity Specific_Substrate This compound as a Specific Substrate Substrate_Specificity->Specific_Substrate Assay_Development Development of Specific Activity Assays Specific_Substrate->Assay_Development ETF_Assay ETF Fluorescence Reduction Assay Assay_Development->ETF_Assay Spectro_Assay Spectrophotometric Assay Assay_Development->Spectro_Assay Kinetic_Analysis Kinetic Analysis (Km, Vmax) ETF_Assay->Kinetic_Analysis Spectro_Assay->Kinetic_Analysis Research_Application Application in Research and Diagnostics Kinetic_Analysis->Research_Application

Caption: Logical flow in LCAD substrate research.

Conclusion

This compound serves as a specific and valuable substrate for investigating the activity and function of long-chain acyl-CoA dehydrogenase, particularly in the context of branched-chain fatty acid metabolism. While quantitative kinetic data for this specific interaction requires further investigation, the established experimental protocols provide robust methods for its qualitative and comparative analysis. The information and methodologies presented in this guide are intended to support researchers and drug development professionals in advancing our understanding of fatty acid oxidation and its implications in health and disease.

References

An In-depth Technical Guide to (2R)-2,6-dimethylheptanoyl-CoA: Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2,6-dimethylheptanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) intermediate that plays a crucial role in the metabolism of phytanic acid, a branched-chain fatty acid derived from dietary sources. Its formation and subsequent catabolism are essential for preventing the accumulation of toxic metabolites. This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and metabolic fate of this compound. Detailed experimental protocols for its synthesis and analysis are presented, alongside a summary of its physicochemical and biochemical properties. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological significance and the methodologies employed in its study.

Introduction

This compound emerges as a key metabolite in the intricate pathway of branched-chain fatty acid oxidation. It is a downstream product of the metabolism of pristanic acid, which itself is derived from the alpha-oxidation of phytanic acid. The presence of methyl branches in these fatty acids necessitates specialized enzymatic machinery for their degradation, distinct from the classical beta-oxidation of straight-chain fatty acids. Understanding the characterization and metabolic processing of this compound is critical for elucidating the pathophysiology of metabolic disorders such as Refsum disease, which is characterized by the accumulation of phytanic acid.

Discovery and Metabolic Context

The discovery of this compound is intrinsically linked to the elucidation of the metabolic pathways for phytanic and pristanic acids.

Metabolic Pathway: From Phytanic Acid to this compound

The metabolic journey begins with dietary phytanic acid, which undergoes alpha-oxidation in the peroxisomes to yield pristanic acid. Pristanic acid is then activated to pristanoyl-CoA and subsequently undergoes several cycles of peroxisomal beta-oxidation. This process generates shorter-chain acyl-CoA intermediates, including this compound. The "(2R)" stereochemistry at the alpha-carbon is of paramount importance, as the subsequent mitochondrial beta-oxidation enzymes exhibit stereospecificity. The enzyme α-methylacyl-CoA racemase plays a critical role in converting the (2R)-epimer to the (2S)-epimer, which can then be further metabolized.

metabolic_pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Pristanic_Acid Pristanic Acid Phytanoyl_CoA->Pristanic_Acid α-Oxidation Pristanoyl_CoA (2R,6R,10R)-Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase S_Pristanoyl_CoA (2S,6R,10R)-Pristanoyl-CoA Pristanoyl_CoA->S_Pristanoyl_CoA α-Methylacyl-CoA Racemase Beta_Oxidation_1 Peroxisomal Beta-Oxidation (3 cycles) S_Pristanoyl_CoA->Beta_Oxidation_1 DMNA_CoA (4R,8R)-4,8-Dimethylnonanoyl-CoA Beta_Oxidation_1->DMNA_CoA Beta_Oxidation_2 Peroxisomal Beta-Oxidation DMNA_CoA->Beta_Oxidation_2 DMH_CoA This compound Beta_Oxidation_2->DMH_CoA S_DMH_CoA (2S)-2,6-Dimethylheptanoyl-CoA DMH_CoA->S_DMH_CoA α-Methylacyl-CoA Racemase Mitochondrial_Beta_Oxidation Mitochondrial Beta-Oxidation S_DMH_CoA->Mitochondrial_Beta_Oxidation Propionyl_CoA Propionyl-CoA Mitochondrial_Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Mitochondrial_Beta_Oxidation->Acetyl_CoA

Caption: Metabolic pathway leading to this compound.

Physicochemical and Biochemical Properties

A summary of the known properties of this compound is presented below.

Physicochemical Data
PropertyValueReference
Molecular FormulaC₃₀H₅₂N₇O₁₇P₃S-
Molecular Weight907.76 g/mol -
IUPAC NameS-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2R)-2,6-dimethylheptanethioate-
Stereochemistry(2R)-
Biochemical Data
SubstrateKm (µM)Vmax (nmol/min/mg)Reference
C8-CoA (Octanoyl-CoA)2.51300[1]
C12-CoA (Lauroyl-CoA)1.02300[1]
C16-CoA (Palmitoyl-CoA)0.51800[1]
C18:1-CoA (Oleoyl-CoA)0.41200[1]

Note: The kinetic parameters can vary depending on the experimental conditions and the source of the enzyme.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

A direct stereospecific synthesis protocol for this compound is not extensively documented. Therefore, a plausible two-step approach is presented here, involving the synthesis of racemic 2,6-dimethylheptanoic acid followed by chiral separation and subsequent conversion to the CoA thioester.

Step 1: Synthesis of 2,6-dimethylheptanoic acid (Racemic)

This synthesis can be achieved via a malonic ester synthesis route.

  • Materials: Diethyl malonate, Sodium ethoxide, 1-bromo-4-methylpentane (B146037), 2-bromopropane (B125204), Sodium hydroxide, Hydrochloric acid, Diethyl ether, Anhydrous magnesium sulfate.

  • Procedure:

    • React diethyl malonate with sodium ethoxide in ethanol.

    • Add 1-bromo-4-methylpentane and reflux to achieve monoalkylation.

    • Treat the product with sodium ethoxide and then 2-bromopropane to achieve dialkylation at the α-carbon.

    • Saponify the resulting diester using aqueous sodium hydroxide.

    • Acidify the reaction mixture with hydrochloric acid to produce the dicarboxylic acid, which will subsequently decarboxylate upon heating to yield racemic 2,6-dimethylheptanoic acid.

    • Extract the product with diethyl ether, dry over anhydrous magnesium sulfate, and purify by distillation.

Step 2: Chiral Separation of 2,6-dimethylheptanoic acid

Chiral High-Performance Liquid Chromatography (HPLC) is a common method for separating enantiomers.

  • Materials: Racemic 2,6-dimethylheptanoic acid, Chiral stationary phase column (e.g., cellulose (B213188) or amylose-based), Mobile phase (e.g., hexane/isopropanol with a small amount of trifluoroacetic acid).

  • Procedure:

    • Dissolve the racemic acid in the mobile phase.

    • Inject the solution onto a chiral HPLC column.

    • Elute with an appropriate mobile phase composition, monitoring the effluent with a UV detector.

    • Collect the fractions corresponding to the two separated enantiomeric peaks.

    • Identify the (2R) enantiomer using polarimetry or by comparison to a known standard if available.

    • Evaporate the solvent from the collected fraction to obtain the pure (2R)-2,6-dimethylheptanoic acid.

Step 3: Synthesis of this compound

The synthesis from the carboxylic acid and Coenzyme A can be performed using a mixed anhydride (B1165640) method.

  • Materials: (2R)-2,6-dimethylheptanoic acid, N-methylmorpholine, Isobutyl chloroformate, Coenzyme A (lithium salt), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve (2R)-2,6-dimethylheptanoic acid in anhydrous THF.

    • Cool the solution to -15°C and add N-methylmorpholine.

    • Add isobutyl chloroformate dropwise and stir for 10 minutes to form the mixed anhydride.

    • In a separate flask, dissolve Coenzyme A lithium salt in water and cool to 0°C.

    • Add the cold Coenzyme A solution to the mixed anhydride solution and stir for 2-3 hours at 4°C.

    • Purify the resulting this compound using solid-phase extraction and/or preparative HPLC.

synthesis_workflow Start Starting Materials (Diethyl malonate, Alkyl halides) Synthesis Malonic Ester Synthesis Start->Synthesis Racemic_Acid Racemic 2,6-Dimethylheptanoic Acid Synthesis->Racemic_Acid Chiral_Separation Chiral HPLC Separation Racemic_Acid->Chiral_Separation R_Acid (2R)-2,6-Dimethylheptanoic Acid Chiral_Separation->R_Acid S_Acid (2S)-2,6-Dimethylheptanoic Acid Chiral_Separation->S_Acid Mixed_Anhydride Mixed Anhydride Formation R_Acid->Mixed_Anhydride CoA_Reaction Reaction with Coenzyme A Mixed_Anhydride->CoA_Reaction Purification Purification (SPE/HPLC) CoA_Reaction->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.
Characterization and Quantitative Analysis

A combination of analytical techniques is required for the comprehensive characterization and quantification of this compound.

4.2.1. Structural Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized 2,6-dimethylheptanoic acid and its CoA ester.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement to confirm the elemental composition. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns for structural elucidation.

4.2.2. Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs in biological matrices.

  • Sample Preparation:

    • Homogenize tissue or cell pellets in a cold methanol/water solution.

    • Add an internal standard (e.g., a ¹³C-labeled analog or an odd-chain acyl-CoA).

    • Precipitate proteins with an acid (e.g., trichloroacetic acid or perchloric acid).

    • Centrifuge to pellet the precipitate.

    • Analyze the supernatant by LC-MS/MS.

  • LC-MS/MS Parameters (Representative):

    • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from high aqueous to high organic content to elute the analyte.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions:

      • Parent ion (Q1): m/z 908.3 (for [M+H]⁺).

      • Product ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the parent ion (to be determined by direct infusion of the synthesized standard). A common fragment for acyl-CoAs is related to the adenosine (B11128) diphosphate (B83284) moiety.

analysis_workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization in Methanol/Water Sample->Homogenization Internal_Standard Addition of Internal Standard Homogenization->Internal_Standard Protein_Precipitation Protein Precipitation Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_MS_MS LC-MS/MS Analysis Supernatant->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis Result Concentration of This compound Data_Analysis->Result

Caption: Experimental workflow for quantitative analysis.

Biological Role and Significance

The primary biological role of this compound is as an intermediate in the catabolism of branched-chain fatty acids. Its efficient processing is vital for cellular energy homeostasis and to prevent the toxic accumulation of its precursors.

Role in Mitochondrial Beta-Oxidation

After its formation in the peroxisomes and subsequent racemization to the (2S)-form, 2,6-dimethylheptanoyl-CoA is transported to the mitochondria for further degradation via the beta-oxidation pathway. Long-Chain Acyl-CoA Dehydrogenase (LCAD) is a key enzyme in this process, catalyzing the initial dehydrogenation step. Subsequent enzymatic reactions lead to the production of propionyl-CoA and acetyl-CoA, which can then enter the citric acid cycle for energy production.

Implications in Disease

Defects in the enzymes involved in the metabolism of phytanic and pristanic acid lead to a group of genetic disorders known as peroxisomal biogenesis disorders and single-enzyme deficiencies, such as Adult Refsum disease. In these conditions, the accumulation of phytanic acid and its metabolites, including precursors to this compound, can lead to severe neurological symptoms, including peripheral neuropathy, cerebellar ataxia, and retinitis pigmentosa.

Conclusion and Future Directions

This compound is a critical intermediate in the specialized metabolic pathway for branched-chain fatty acids. While its role in the catabolism of dietary phytanic acid is established, further research is needed to fully elucidate the quantitative aspects of its metabolism and its precise contribution to cellular energy pools. The development of stereospecific synthesis and highly sensitive analytical methods will be instrumental in advancing our understanding of its physiological and pathological roles. Future studies should focus on determining the specific kinetic parameters of the enzymes involved in its metabolism, quantifying its cellular and subcellular concentrations under different physiological conditions, and exploring its potential as a biomarker for metabolic disorders. This knowledge will be invaluable for the development of novel diagnostic and therapeutic strategies for diseases associated with impaired branched-chain fatty acid oxidation.

References

Cellular Localization of (2R)-2,6-Dimethylheptanoyl-CoA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2,6-dimethylheptanoyl-CoA is a key intermediate in the peroxisomal beta-oxidation of pristanic acid, a branched-chain fatty acid derived from the dietary degradation of phytanic acid. Understanding the precise subcellular location of its synthesis is critical for elucidating the metabolic pathways involved in lipid metabolism and for the development of therapeutic strategies for related metabolic disorders. This technical guide provides a comprehensive overview of the cellular localization of this compound synthesis, detailing the metabolic pathway, key enzymes, and experimental methodologies to determine its subcellular origin.

Introduction

Branched-chain fatty acids, such as phytanic acid, are catabolized through a specialized metabolic pathway to overcome the steric hindrance posed by their methyl branches, which prevents their degradation via conventional mitochondrial beta-oxidation. The initial steps of phytanic acid degradation occur in the peroxisome, involving alpha-oxidation to yield pristanic acid. Pristanic acid subsequently undergoes several cycles of peroxisomal beta-oxidation. This guide focuses on the synthesis of a specific intermediate in this pathway, this compound, and its definitive localization within the cell.

The Metabolic Pathway: From Phytanic Acid to this compound

The synthesis of this compound is an integral part of the catabolism of phytanic acid, a process that is exclusively initiated and largely proceeds within the peroxisomes.[1][2][3]

Alpha-Oxidation of Phytanic Acid in Peroxisomes

Dietary phytanic acid is first activated to phytanoyl-CoA.[1] Due to the presence of a methyl group on the β-carbon, phytanoyl-CoA cannot be directly processed by beta-oxidation enzymes. Instead, it undergoes alpha-oxidation, a process that removes one carbon atom from the carboxyl end. This pathway involves the following key steps, all occurring within the peroxisome:

  • Hydroxylation: Phytanoyl-CoA is hydroxylated to 2-hydroxyphytanoyl-CoA by the enzyme phytanoyl-CoA 2-hydroxylase (PHYH) .[1][4]

  • Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase into pristanal (B217276) and formyl-CoA.[1]

  • Oxidation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.[1]

Peroxisomal Beta-Oxidation of Pristanic Acid

Pristanic acid, now with a methyl group on the α-carbon, can be degraded via beta-oxidation. It is first activated to pristanoyl-CoA. The subsequent beta-oxidation of pristanoyl-CoA occurs in the peroxisomes and involves a series of enzymatic reactions that shorten the acyl-chain.[5][6] It is during this process that this compound is synthesized.

The beta-oxidation of pristanoyl-CoA involves a distinct set of enzymes adapted for branched-chain substrates:

  • Acyl-CoA Oxidase: Branched-chain acyl-CoA oxidase (ACOX2) catalyzes the first step.[7][8]

  • D-Bifunctional Protein (DBP): This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[1]

  • Sterol Carrier Protein X (SCPX): SCPX has 3-ketoacyl-CoA thiolase activity.[1][7]

After two cycles of beta-oxidation, 4,8,12-trimethyltridecanoyl-CoA is converted to 4,8-dimethylnonanoyl-CoA.[7] A subsequent round of beta-oxidation yields This compound .[6] Since the peroxisomal beta-oxidation system is specific for (2S)-acyl-CoAs, the (2R)-stereoisomer of pristanoyl-CoA and its subsequent intermediates, including this compound, must be converted to their (2S)-epimers by the enzyme α-methylacyl-CoA racemase (AMACR) to proceed through the pathway.[6]

The final product of peroxisomal beta-oxidation of pristanic acid is 4,8-dimethylnonanoyl-CoA, which is then transported to the mitochondria for complete oxidation.[5]

Visualization of the Metabolic Pathway

The following diagram illustrates the cellular localization and the enzymatic steps leading to the synthesis of this compound.

Metabolic Pathway of this compound Synthesis cluster_peroxisome Peroxisome cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Phytanic_acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA PHYH Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_acid Pristanic Acid Pristanal->Pristanic_acid Aldehyde Dehydrogenase Pristanoyl_CoA (2R)-Pristanoyl-CoA Pristanic_acid->Pristanoyl_CoA Acyl-CoA Synthetase Pristenoyl_CoA 2-Pristenoyl-CoA Pristanoyl_CoA->Pristenoyl_CoA ACOX2 Hydroxypristanoyl_CoA 3-Hydroxypristanoyl-CoA Pristenoyl_CoA->Hydroxypristanoyl_CoA DBP Ketopristanoyl_CoA 3-Ketopristanoyl-CoA Hydroxypristanoyl_CoA->Ketopristanoyl_CoA DBP Trimethyltridecanoyl_CoA 4,8,12-Trimethyltridecanoyl-CoA Ketopristanoyl_CoA->Trimethyltridecanoyl_CoA SCPX Dimethylnonanoyl_CoA 4,8-Dimethylnonanoyl-CoA Trimethyltridecanoyl_CoA->Dimethylnonanoyl_CoA Beta-Oxidation (1 cycle) Dimethylheptanoyl_CoA This compound Dimethylnonanoyl_CoA->Dimethylheptanoyl_CoA Beta-Oxidation (1 cycle) Mito_Oxidation Further Oxidation Dimethylnonanoyl_CoA->Mito_Oxidation Carnitine Shuttle S_Dimethylheptanoyl_CoA (2S)-2,6-Dimethylheptanoyl-CoA Dimethylheptanoyl_CoA->S_Dimethylheptanoyl_CoA AMACR Diet Dietary Intake Diet->Phytanic_acid

Caption: Peroxisomal pathway of phytanic acid degradation.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and intermediates in the peroxisomal beta-oxidation of pristanic acid.

Table 1: Subcellular Distribution of Beta-Oxidation Enzyme Activities in Human Liver [4][9]

EnzymePeroxisomes (% of total activity)Mitochondria (% of total activity)Microsomes (% of total activity)
Palmitoyl-CoA Synthetase16%21%60%
Fatty Acyl-CoA Oxidase100%0%0%
Enoyl-CoA Hydratase (Crotonase)13%--
Beta-Hydroxyacyl-CoA Dehydrogenase17%--
Thiolase11%--

Table 2: Plasma Concentrations of Pristanic Acid and its Beta-Oxidation Intermediates in Healthy Controls [2]

MetaboliteConcentration Range (nM)
2,3-Pristenic acid2 - 48
3-Hydroxypristanic acid0.02 - 0.81
3-Ketopristanic acid0.07 - 1.45

Experimental Protocols

Determining the subcellular localization of this compound synthesis relies on the isolation of highly purified peroxisomes and subsequent analysis of their enzymatic activities and metabolite content.

Protocol for Peroxisome Isolation from Rat Liver

This protocol is based on differential and density gradient centrifugation.[3][10]

Materials:

  • Homogenization buffer (0.25 M sucrose, 1 mM EDTA, 5 mM MOPS, pH 7.2)

  • Iodixanol (B1672021) solutions (e.g., OptiPrep™)

  • Potter-Elvehjem homogenizer

  • Refrigerated centrifuge and ultracentrifuge with appropriate rotors

Procedure:

  • Homogenization:

    • Perfuse the liver with ice-cold saline to remove blood.

    • Mince the liver tissue and homogenize in 4 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to pellet nuclei and cell debris.

    • Collect the supernatant and centrifuge at 3,000 x g for 10 minutes to pellet the heavy mitochondrial fraction.

    • Collect the supernatant and centrifuge at 25,000 x g for 20 minutes to obtain the light mitochondrial fraction (L-fraction), which is enriched in peroxisomes and mitochondria.

  • Density Gradient Centrifugation:

    • Resuspend the L-fraction in homogenization buffer.

    • Layer the resuspended L-fraction onto a pre-formed continuous or discontinuous iodixanol gradient (e.g., 15-50%).

    • Centrifuge at 100,000 x g for 2 hours.

    • Peroxisomes will band at a high density. Carefully collect the peroxisomal fraction.

  • Purity Assessment:

    • Assess the purity of the peroxisomal fraction by measuring the activity of marker enzymes (e.g., catalase for peroxisomes, succinate (B1194679) dehydrogenase for mitochondria, and glucose-6-phosphatase for endoplasmic reticulum).

Experimental Workflow Diagram

Peroxisome Isolation Workflow Start Start: Rat Liver Tissue Homogenization Homogenization in Sucrose Buffer Start->Homogenization Centrifuge1 Centrifugation (1,000 x g, 10 min) Homogenization->Centrifuge1 Supernatant1 Post-Nuclear Supernatant Centrifuge1->Supernatant1 Pellet1 Nuclei & Debris Centrifuge1->Pellet1 Centrifuge2 Centrifugation (3,000 x g, 10 min) Supernatant1->Centrifuge2 Supernatant2 Supernatant Centrifuge2->Supernatant2 Pellet2 Heavy Mitochondrial Fraction Centrifuge2->Pellet2 Centrifuge3 Centrifugation (25,000 x g, 20 min) Supernatant2->Centrifuge3 Supernatant3 Cytosolic Fraction Centrifuge3->Supernatant3 Pellet3 Light Mitochondrial Fraction (L-fraction) Centrifuge3->Pellet3 Resuspend Resuspend L-fraction Pellet3->Resuspend Gradient Layer on Iodixanol Gradient Resuspend->Gradient Ultracentrifuge Ultracentrifugation (100,000 x g, 2 h) Gradient->Ultracentrifuge Collect Collect Peroxisomal Fraction Ultracentrifuge->Collect Purity Assess Purity (Marker Enzymes) Collect->Purity End End: Purified Peroxisomes Purity->End

Caption: Workflow for the isolation of peroxisomes.

Enzyme Assay for Phytanoyl-CoA 2-Hydroxylase (PHYH)

This assay measures the activity of the first enzyme in the alpha-oxidation of phytanic acid.[11]

Principle: The assay measures the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA. The activity can be determined by monitoring the consumption of a co-substrate or the formation of the product. A common method involves the use of radiolabeled substrate.

Materials:

  • Purified peroxisomal fraction

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • [1-¹⁴C]Phytanoyl-CoA

  • Cofactors: FeSO₄, 2-oxoglutarate, ascorbate

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, cofactors, and the peroxisomal fraction.

  • Initiate the reaction by adding [1-¹⁴C]Phytanoyl-CoA.

  • Incubate at 37°C for a defined period.

  • Stop the reaction (e.g., by adding acid).

  • Extract the lipids and separate the substrate and product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of radiolabeled 2-hydroxyphytanoyl-CoA formed using a scintillation counter.

  • Calculate the enzyme activity based on the rate of product formation.

Analysis of Acyl-CoA Intermediates by Mass Spectrometry

The presence of this compound and other intermediates within the purified peroxisomal fraction can be confirmed and quantified using tandem mass spectrometry (LC-MS/MS).

Procedure:

  • Extract acyl-CoAs from the purified peroxisomal fraction.

  • Separate the acyl-CoAs using liquid chromatography.

  • Detect and quantify the specific acyl-CoA species, including this compound, using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Use stable isotope-labeled internal standards for accurate quantification.

Conclusion

The synthesis of this compound is unequivocally localized to the peroxisome. It is a key intermediate in the peroxisomal beta-oxidation of pristanic acid, which itself is derived from the peroxisomal alpha-oxidation of dietary phytanic acid. The intricate interplay of specialized enzymes within the peroxisome ensures the efficient degradation of branched-chain fatty acids. The experimental protocols outlined in this guide provide a robust framework for the isolation of peroxisomes and the subsequent analysis of the enzymes and metabolites involved in this critical metabolic pathway. A thorough understanding of this subcellular localization is fundamental for future research into the pathophysiology of related metabolic disorders and the development of targeted therapeutic interventions.

References

The Pivotal Role of (2R)-2,6-Dimethylheptanoyl-CoA in Fueling Mitochondrial Bioenergetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2,6-dimethylheptanoyl-CoA is a critical intermediate in the catabolism of pristanic acid, a branched-chain fatty acid derived from dietary sources. Its metabolism is intricately linked to mitochondrial bioenergetics, serving as a fuel source for the electron transport chain and subsequent ATP synthesis. This technical guide provides an in-depth exploration of the function of this compound within the mitochondria, detailing the metabolic pathways, key enzymatic reactions, and the ultimate contribution to cellular energy production. This document also presents detailed experimental protocols for investigating the bioenergetic impact of this and similar branched-chain acyl-CoA molecules, alongside visualizations of the core processes to facilitate a comprehensive understanding for researchers in metabolic diseases and drug development.

Introduction

Mitochondria are the primary sites of cellular energy production, orchestrating the oxidation of various fuel molecules to generate ATP. Among these fuels are fatty acids, which undergo β-oxidation to produce acetyl-CoA, NADH, and FADH2. While the metabolism of straight-chain fatty acids is well-characterized, the breakdown of branched-chain fatty acids, such as pristanic acid, involves a more complex set of enzymatic reactions. This compound emerges as a key intermediate in the degradation of pristanic acid, and its efficient processing within the mitochondria is vital for harvesting the energy stored in its parent molecule. Understanding the intricacies of its metabolism is crucial for elucidating the pathophysiology of metabolic disorders associated with branched-chain fatty acid oxidation and for the development of targeted therapeutic interventions.

The Metabolic Journey of this compound in the Mitochondrion

The catabolism of pristanic acid is initiated in the peroxisomes, where it undergoes several cycles of β-oxidation. This process yields shorter-chain acyl-CoA esters, including (2R,6R)-2,6,10-trimethylundecanoyl-CoA, which is further degraded to this compound. This intermediate is then transported to the mitochondria for the final stages of its oxidation.

The Crucial Role of α-Methylacyl-CoA Racemase (AMACR)

A key enzymatic step in the mitochondrial metabolism of this compound is the stereochemical inversion of the 2-methyl group. The mitochondrial β-oxidation enzymes exhibit stereospecificity for the (2S)-epimer. Therefore, the (2R)-configuration of the incoming acyl-CoA must be converted to the (2S)-form. This crucial epimerization is catalyzed by the enzyme α-methylacyl-CoA racemase (AMACR), which is present in both peroxisomes and mitochondria.[1][2]

The reaction is as follows:

This compound ⇌ (2S)-2,6-dimethylheptanoyl-CoA

Mitochondrial β-Oxidation of (2S)-2,6-Dimethylheptanoyl-CoA

Once converted to the (2S)-epimer, 2,6-dimethylheptanoyl-CoA enters the mitochondrial β-oxidation spiral. This process involves a series of four enzymatic reactions that sequentially shorten the acyl-CoA chain, releasing acetyl-CoA and propionyl-CoA.

The products of the complete β-oxidation of (2S)-2,6-dimethylheptanoyl-CoA are:

  • 2 molecules of Acetyl-CoA

  • 1 molecule of Propionyl-CoA

  • 1 molecule of Isobutyryl-CoA

  • NADH and FADH2

These products directly fuel mitochondrial bioenergetics:

  • Acetyl-CoA enters the Krebs cycle (tricarboxylic acid cycle), leading to the production of more NADH, FADH2, and GTP.

  • Propionyl-CoA is carboxylated to methylmalonyl-CoA and subsequently converted to succinyl-CoA, an intermediate of the Krebs cycle. This anaplerotic reaction replenishes the cycle's intermediates.

  • Isobutyryl-CoA is further metabolized through a series of reactions to eventually form succinyl-CoA.

  • NADH and FADH2 , generated during β-oxidation and the Krebs cycle, donate their high-energy electrons to the electron transport chain (ETC).

Contribution to Mitochondrial Bioenergetics

The oxidation of this compound makes a significant contribution to the cellular energy pool through oxidative phosphorylation. The NADH and FADH2 produced from its breakdown provide the reducing equivalents that drive the proton pumps of the ETC (Complexes I, III, and IV). This process establishes a proton motive force across the inner mitochondrial membrane, which is then utilized by ATP synthase (Complex V) to generate large quantities of ATP from ADP and inorganic phosphate.

Table 1: Estimated ATP Yield from the Complete Oxidation of (2S)-2,6-Dimethylheptanoyl-CoA

ProductNumber of MoleculesATP per Molecule (approx.)Total ATP
Acetyl-CoA (via Krebs Cycle)21020
Propionyl-CoA (as Succinyl-CoA in Krebs Cycle)155
Isobutyryl-CoA (as Succinyl-CoA in Krebs Cycle)155
NADH (from β-oxidation)~22.55
FADH2 (from β-oxidation)~21.53
Total Estimated ATP Yield ~38

Note: The ATP yield is an estimation and can vary depending on the specific shuttle systems used and the P/O ratios for NADH and FADH2.

Experimental Protocols

Investigating the precise impact of this compound on mitochondrial bioenergetics requires specialized experimental approaches. Below are detailed methodologies for key experiments.

Synthesis of this compound

The availability of pure this compound is a prerequisite for in vitro studies. A general method for the synthesis of acyl-CoAs from the corresponding fatty acid involves the activation of the fatty acid to a mixed anhydride (B1165640), followed by reaction with Coenzyme A.

Protocol 4.1.1: Synthesis of 2,6-Dimethylheptanoyl-CoA

Materials:

  • 2,6-dimethylheptanoic acid

  • Ethyl chloroformate

  • Triethylamine (B128534) (TEA)

  • Coenzyme A (lithium salt)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Aqueous sodium bicarbonate solution

  • Solid-phase extraction (SPE) column (e.g., C18)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Dissolve 2,6-dimethylheptanoic acid in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add ethyl chloroformate dropwise while stirring, and continue the reaction at 0°C for 30 minutes to form the mixed anhydride.

  • In a separate flask, dissolve Coenzyme A lithium salt in an aqueous sodium bicarbonate solution.

  • Slowly add the mixed anhydride solution to the Coenzyme A solution with vigorous stirring.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to pH 2-3.

  • Purify the resulting 2,6-dimethylheptanoyl-CoA using a C18 SPE column, eluting with a methanol/water gradient.

  • Further purify the product by semi-preparative HPLC.

  • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

The effect of this compound on mitochondrial respiration can be quantified by measuring the oxygen consumption rate (OCR) using either polarography with a Clark-type electrode or extracellular flux analysis (e.g., Seahorse XF Analyzer).

Protocol 4.2.1: Polarographic Measurement of OCR in Isolated Mitochondria

Materials:

  • Isolated mitochondria (e.g., from rat liver or skeletal muscle)

  • Respiration buffer (e.g., MiR05)

  • This compound (substrate)

  • L-carnitine

  • Malate (B86768)

  • ADP

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupler)

  • Rotenone (Complex I inhibitor)

  • Antimycin A (Complex III inhibitor)

  • Clark-type oxygen electrode system

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add respiration buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).

  • Add isolated mitochondria to the chamber.

  • Record the basal respiration rate (State 1).

  • Add L-carnitine and malate to the chamber.

  • Add this compound as the substrate and record the substrate-dependent respiration (State 2).

  • Add a limiting amount of ADP to initiate State 3 respiration (phosphorylating state).

  • After the ADP is consumed, the respiration rate will return to State 4 (non-phosphorylating state).

  • Calculate the Respiratory Control Ratio (RCR = State 3 / State 4) as an indicator of mitochondrial coupling.

  • Sequentially add oligomycin, FCCP, and rotenone/antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption, respectively.

Protocol 4.2.2: Seahorse XF Fatty Acid Oxidation Assay

Materials:

  • Seahorse XF Analyzer (e.g., XFe96)

  • Seahorse XF Cell Culture Microplates

  • Adherent cells with active fatty acid oxidation (e.g., C2C12 myotubes, HepG2 hepatocytes)

  • Seahorse XF Base Medium supplemented with L-glutamine, pyruvate, and glucose

  • Substrate-free FAO Assay Medium (e.g., KHB supplemented with L-carnitine)

  • This compound conjugated to BSA

  • Etomoxir (B15894) (CPT1 inhibitor)

  • Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • On the day of the assay, replace the growth medium with substrate-free FAO Assay Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Load the sensor cartridge with the compounds for injection:

    • Port A: this compound-BSA conjugate

    • Port B: Oligomycin

    • Port C: FCCP

    • Port D: Rotenone/Antimycin A

  • In parallel wells, use etomoxir to inhibit long-chain fatty acid transport and assess the specificity of the OCR increase to the provided substrate.

  • Place the cell plate in the Seahorse XF Analyzer and run the assay.

  • The instrument will measure the basal OCR, the OCR after the addition of this compound, and the responses to the mitochondrial inhibitors to determine key parameters of mitochondrial function.

Visualizing the Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the metabolic and experimental workflows.

Mitochondrial_Metabolism_of_2R_2_6_dimethylheptanoyl_CoA cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion PristanicAcid Pristanic Acid PristanoylCoA Pristanoyl-CoA PristanicAcid->PristanoylCoA PeroxisomalBetaOx Peroxisomal β-Oxidation PristanoylCoA->PeroxisomalBetaOx Intermediate (2R,6R)-2,6,10-trimethyl- undecanoyl-CoA PeroxisomalBetaOx->Intermediate DMH_CoA_R (2R)-2,6-dimethyl- heptanoyl-CoA Intermediate->DMH_CoA_R Transport AMACR AMACR DMH_CoA_R->AMACR DMH_CoA_S (2S)-2,6-dimethyl- heptanoyl-CoA AMACR->DMH_CoA_S MitoBetaOx Mitochondrial β-Oxidation DMH_CoA_S->MitoBetaOx AcetylCoA Acetyl-CoA MitoBetaOx->AcetylCoA PropionylCoA Propionyl-CoA MitoBetaOx->PropionylCoA IsobutyrylCoA Isobutyryl-CoA MitoBetaOx->IsobutyrylCoA NADH_FADH2 NADH, FADH2 MitoBetaOx->NADH_FADH2 Krebs Krebs Cycle AcetylCoA->Krebs PropionylCoA->Krebs -> Succinyl-CoA IsobutyrylCoA->Krebs -> Succinyl-CoA Krebs->NADH_FADH2 ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP NADH_FADH2->ETC

Figure 1. Metabolic pathway of this compound.

Seahorse_XF_FAO_Assay_Workflow cluster_prep Preparation cluster_assay Seahorse XF Assay SeedCells Seed cells in XF microplate Incubate Incubate overnight SeedCells->Incubate Wash Wash with FAO Assay Medium Incubate->Wash Incubate2 Incubate 1 hr in non-CO2 incubator Wash->Incubate2 BasalOCR Measure Basal OCR Incubate2->BasalOCR InjectA Inject Port A: This compound BasalOCR->InjectA MeasureOCR1 Measure OCR InjectA->MeasureOCR1 InjectB Inject Port B: Oligomycin MeasureOCR1->InjectB MeasureOCR2 Measure ATP-linked OCR InjectB->MeasureOCR2 InjectC Inject Port C: FCCP MeasureOCR2->InjectC MeasureOCR3 Measure Maximal OCR InjectC->MeasureOCR3 InjectD Inject Port D: Rotenone/Antimycin A MeasureOCR3->InjectD MeasureOCR4 Measure Non-mitochondrial OCR InjectD->MeasureOCR4

Figure 2. Seahorse XF fatty acid oxidation assay workflow.

Conclusion

This compound is a pivotal, yet often overlooked, intermediate in the mitochondrial catabolism of branched-chain fatty acids. Its efficient conversion to the (2S)-epimer by AMACR and subsequent β-oxidation are essential for the complete degradation of pristanic acid and the generation of key bioenergetic precursors. The acetyl-CoA, propionyl-CoA, NADH, and FADH2 derived from its breakdown directly fuel the Krebs cycle and the electron transport chain, culminating in the synthesis of ATP. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the quantitative impact of this compound and other branched-chain acyl-CoAs on mitochondrial bioenergetics. A deeper understanding of these pathways will undoubtedly pave the way for novel diagnostic and therapeutic strategies for a range of metabolic disorders.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phytanic acid, a branched-chain fatty acid derived from dietary sources, undergoes a specialized degradation pathway within the peroxisomes. Due to the presence of a methyl group on its β-carbon, phytanic acid cannot be directly metabolized through the conventional β-oxidation spiral. Instead, it is first shortened by a single carbon atom via α-oxidation to yield pristanic acid. Subsequent peroxisomal β-oxidation of pristanic acid generates a series of intermediates, including the crucial molecule (2R)-2,6-dimethylheptanoyl-CoA. The accumulation of phytanic acid is characteristic of several inherited metabolic disorders, most notably Adult Refsum Disease, making the understanding of this pathway critical for diagnostic and therapeutic development.[1][2][3] This technical guide provides a comprehensive overview of the metabolic link between this compound and phytanic acid oxidation, detailing the enzymatic steps, quantitative data, and relevant experimental protocols.

The Peroxisomal α-Oxidation of Phytanic Acid

The initial phase of phytanic acid degradation is a four-step α-oxidation pathway that occurs entirely within the peroxisome.[4] This process removes the carboxyl group of phytanoyl-CoA, yielding pristanal (B217276), which is then oxidized to pristanic acid.

The key enzymatic steps are:

  • Activation: Phytanic acid is esterified to its coenzyme A derivative, phytanoyl-CoA, by an acyl-CoA synthetase.[5]

  • Hydroxylation: Phytanoyl-CoA is hydroxylated at the α-carbon by phytanoyl-CoA hydroxylase (PHYH) , an Fe(II) and 2-oxoglutarate-dependent oxygenase, to form 2-hydroxyphytanoyl-CoA.[6][7] This is the rate-limiting step in phytanic acid α-oxidation and the defective enzyme in most cases of Adult Refsum Disease.[3][8]

  • Cleavage: 2-hydroxyphytanoyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, cleaves 2-hydroxyphytanoyl-CoA into pristanal and formyl-CoA.[9][10]

  • Oxidation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.[3]

Peroxisomal β-Oxidation of Pristanic Acid and the Formation of this compound

Pristanic acid, now amenable to β-oxidation, is activated to pristanoyl-CoA and undergoes several cycles of degradation within the peroxisome.[11] Due to the presence of methyl groups at positions 2, 6, and 10, this process requires a specific set of enzymes capable of handling branched-chain acyl-CoAs.

The β-oxidation of pristanoyl-CoA involves the following key enzymes:

  • Branched-chain acyl-CoA oxidase (ACOX2/3)

  • D-bifunctional protein (DBP)

  • Sterol carrier protein X (SCPx) or peroxisomal thiolase

  • α-methylacyl-CoA racemase (AMACR) is crucial for converting the (2R)-stereoisomers of methyl-branched acyl-CoAs, which are not substrates for the subsequent oxidase, into their corresponding (2S)-epimers.[4][12][13]

The degradation of pristanoyl-CoA proceeds through several cycles, releasing acetyl-CoA or propionyl-CoA in each turn. After two cycles of β-oxidation, the intermediate (2R,6R,10)-trimethylundecanoyl-CoA is formed. Following another cycle, (4R,8)-dimethylnonanoyl-CoA is produced, which is then transported to the mitochondria for further oxidation.[4] The subsequent β-oxidation of this intermediate leads to the formation of This compound .[4][14]

Quantitative Data

The following tables summarize key quantitative data related to the phytanic acid oxidation pathway.

Table 1: Plasma Concentrations of Phytanic Acid and Pristanic Acid

AnalyteConditionConcentration RangeReference(s)
Phytanic Acid Healthy Controls0 - 9 µmol/L[2]
Adult Refsum DiseaseCan exceed 5,600 µmol/L[2]
Vegan0.86 µmol/L (geometric mean)[15]
Lacto-ovo-vegetarian3.93 µmol/L (geometric mean)[15]
Meat-eaters5.77 µmol/L (geometric mean)[15]
Pristanic Acid Healthy ControlsAge-dependent[16]
Peroxisomal DisordersElevated[16]

Table 2: Kinetic Parameters of Key Enzymes

EnzymeSubstrateKmVmaxReference(s)
Phytanoyl-CoA Hydroxylase (PHYH) Phytanoyl-CoA29.5 µM (in the presence of SCP2)Not explicitly found in search results[17]
3-methylhexadecanoyl-CoA40.8 µMNot explicitly found in search results[17]
2-Hydroxyphytanoyl-CoA Lyase (HACL1) 2-hydroxyisobutyryl-CoA~120 µM (actinobacterial homolog)1.3 s-1 (actinobacterial homolog)[18]
α-Methylacyl-CoA Racemase (AMACR) (2R)-methyl-branched acyl-CoAsNot explicitly found in search resultsNot explicitly found in search results

Experimental Protocols

Quantification of Phytanic and Pristanic Acids in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the simultaneous quantification of phytanic and pristanic acids in plasma, adapted from described methodologies.[19][20][21]

a. Materials:

  • Plasma sample (100 µL)

  • Internal standards: [3-methyl-²H₃]phytanic acid and [²H₃]pristanic acid

  • Hexane (B92381)

  • Methanol

  • Acetyl chloride

  • Potassium carbonate solution

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

b. Procedure:

  • Sample Preparation: To 100 µL of plasma in a glass tube, add the internal standards.

  • Hydrolysis: Add a solution of methanolic HCl (e.g., 1.25 M) and heat at 100°C for 60 minutes to hydrolyze the fatty acids from lipids.

  • Extraction: After cooling, add hexane and vortex to extract the fatty acid methyl esters. Centrifuge to separate the phases and transfer the upper hexane layer to a new tube. Repeat the extraction.

  • Derivatization (if necessary): For enhanced sensitivity, further derivatization to pentafluorobenzyl esters can be performed.

  • GC-MS Analysis: Inject an aliquot of the final extract into the GC-MS system. Use selected ion monitoring (SIM) to detect and quantify the characteristic ions of the analytes and their internal standards.

Phytanoyl-CoA Hydroxylase (PHYH) Enzyme Assay

This protocol is a composite of methods described for measuring PHYH activity in cell lysates or with purified enzyme.[7][22]

a. Materials:

  • Cell lysate or purified PHYH

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Phytanoyl-CoA (substrate)

  • Cofactors: FeSO₄, 2-oxoglutarate, L-ascorbic acid

  • Quenching solution (e.g., strong acid)

  • HPLC system for product analysis

b. Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, cell lysate or purified enzyme, and cofactors.

  • Initiation: Start the reaction by adding the substrate, phytanoyl-CoA.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding the quenching solution.

  • Product Analysis: Centrifuge to pellet precipitated protein. Analyze the supernatant by reverse-phase HPLC to separate and quantify the product, 2-hydroxyphytanoyl-CoA.

2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity Assay

This protocol is based on the characterization of HACL1.[9]

a. Materials:

  • Cell lysate or purified HACL1

  • Assay buffer (e.g., potassium phosphate, pH 8.0)

  • 2-hydroxyphytanoyl-CoA (substrate)

  • Cofactors: Thiamine pyrophosphate (TPP), MgCl₂

  • Derivatizing agent for aldehydes (e.g., 2,4-dinitrophenylhydrazine)

  • Spectrophotometer or HPLC system

b. Procedure:

  • Reaction Setup: Combine the assay buffer, cell lysate or purified HACL1, and cofactors in a reaction vessel.

  • Reaction Initiation: Add the substrate, 2-hydroxyphytanoyl-CoA, to start the reaction.

  • Incubation: Incubate at 37°C for a specified time.

  • Detection of Pristanal: The product, pristanal, can be detected by various methods. One approach is to derivatize the aldehyde with a chromogenic reagent and measure the absorbance at a specific wavelength. Alternatively, the reaction can be stopped, and the products can be extracted and analyzed by HPLC or GC-MS.

Visualizations

Phytanic_Acid_Alpha_Oxidation cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase

Caption: Peroxisomal α-oxidation of phytanic acid.

Pristanic_Acid_Beta_Oxidation cluster_peroxisome Peroxisome Pristanic_Acid Pristanic Acid Pristanoyl_CoA (2R/S)-Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase S_Pristanoyl_CoA (2S)-Pristanoyl-CoA Pristanoyl_CoA->S_Pristanoyl_CoA AMACR Beta_Oxidation_Cycle1 β-Oxidation Cycle 1 S_Pristanoyl_CoA->Beta_Oxidation_Cycle1 Trimethyltridecanoyl_CoA 4,8,12-Trimethyl- tridecanoyl-CoA Beta_Oxidation_Cycle1->Trimethyltridecanoyl_CoA Propionyl-CoA Beta_Oxidation_Cycle2 β-Oxidation Cycle 2 Trimethyltridecanoyl_CoA->Beta_Oxidation_Cycle2 Dimethylnonanoyl_CoA 4,8-Dimethyl- nonanoyl-CoA Beta_Oxidation_Cycle2->Dimethylnonanoyl_CoA Acetyl-CoA Beta_Oxidation_Cycle3 β-Oxidation Cycle 3 Dimethylnonanoyl_CoA->Beta_Oxidation_Cycle3 Dimethylheptanoyl_CoA (2R)-2,6-Dimethyl- heptanoyl-CoA Beta_Oxidation_Cycle3->Dimethylheptanoyl_CoA Propionyl-CoA

Caption: Peroxisomal β-oxidation of pristanic acid.

Experimental_Workflow_GCMS Start Plasma Sample Add_IS Add Internal Standards ([²H₃]Phytanic & [²H₃]Pristanic Acid) Start->Add_IS Hydrolyze Acid Hydrolysis (Methanolic HCl, 100°C) Add_IS->Hydrolyze Extract Hexane Extraction Hydrolyze->Extract Analyze GC-MS Analysis (SIM Mode) Extract->Analyze

Caption: GC-MS quantification workflow.

Conclusion

The metabolic pathway from phytanic acid to this compound is a critical process for the degradation of branched-chain fatty acids. Deficiencies in the enzymes of this pathway, particularly phytanoyl-CoA hydroxylase, lead to the accumulation of toxic levels of phytanic acid, resulting in the severe neurological symptoms of Adult Refsum Disease. A thorough understanding of this pathway, supported by robust quantitative and experimental methodologies, is essential for the development of effective diagnostic tools and therapeutic interventions for this and related peroxisomal disorders. The data and protocols presented in this guide offer a valuable resource for researchers and clinicians working in this field.

References

An In-depth Technical Guide to (2R)-2,6-Dimethylheptanoyl-CoA: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2,6-dimethylheptanoyl-CoA is a branched-chain medium-chain acyl-coenzyme A (CoA) thioester. Its structure, derived from the branched-chain fatty acid 2,6-dimethylheptanoic acid, positions it as a key intermediate in the metabolism of certain lipids. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological roles, and relevant experimental protocols for this compound, catering to the needs of researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development.

Chemical Structure and Properties

This compound is a complex molecule comprising a 2,6-dimethylheptanoyl moiety linked to a coenzyme A molecule via a thioester bond. The coenzyme A portion consists of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3',5'-bisphosphate. The stereochemistry at the second carbon of the heptanoyl chain is of the (R) configuration.

Chemical Structure

IUPAC Name: S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2R)-2,6-dimethylheptanethioate[1]

Molecular Formula: C30H52N7O17P3S[1]

Data Presentation: Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes its known properties and includes predicted values for related acyl-CoA molecules to provide a comparative context.

PropertyValueSource
Molecular Weight 907.8 g/mol PubChem[1]
Monoisotopic Mass 907.23532538 DaPubChem[1]
Topological Polar Surface Area 389 ŲPubChem[1]
Predicted Water Solubility (Acetyl-CoA) 4.3 g/LALOGPS (FooDB)[2]
Predicted logP (Acetyl-CoA) -0.58ALOGPS (FooDB)[2]
Predicted pKa (Strongest Acidic, Acetyl-CoA) 0.82ChemAxon (FooDB)[2]
Predicted pKa (Strongest Basic, Acetyl-CoA) 4.01ChemAxon (FooDB)[2]
Critical Micelle Concentration (Palmitoyl-CoA) 7 to 250 µMSemantic Scholar[3]

Biological Role and Signaling Pathways

This compound is a key metabolite in the mitochondrial β-oxidation of branched-chain fatty acids. Specifically, it is a product of the α-oxidation of phytanic acid, a branched-chain fatty acid obtained from dietary sources.

Mitochondrial Beta-Oxidation of this compound

The primary metabolic fate of this compound is its entry into the mitochondrial β-oxidation pathway. It serves as a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD) , which catalyzes the first step of its degradation. This pathway is crucial for energy production from branched-chain fatty acids.

Beta_Oxidation_Pathway cluster_Mitochondrial_Matrix Mitochondrial Matrix BCFA Branched-Chain Fatty Acids (e.g., Pristanic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthetase ATP -> AMP + PPi R_2_6_DMH_CoA This compound Acyl_CoA_Synthetase->R_2_6_DMH_CoA + CoA-SH LCAD Long-Chain Acyl-CoA Dehydrogenase (LCAD) R_2_6_DMH_CoA->LCAD Enoyl_CoA 2,6-Dimethyl-2-heptenoyl-CoA LCAD->Enoyl_CoA FAD -> FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase + H2O Hydroxyacyl_CoA 3-Hydroxy-2,6-dimethylheptanoyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD+ -> NADH + H+ Ketoacyl_CoA 3-Keto-2,6-dimethylheptanoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase β-Ketothiolase Ketoacyl_CoA->Thiolase + CoA-SH Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial beta-oxidation pathway of this compound.

Potential Signaling Role: PPARα Activation

Emerging evidence suggests that branched-chain fatty acyl-CoAs, including metabolites like this compound, may act as signaling molecules.[4][5] They have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation.[4][5] This suggests a feedback mechanism where the products of fatty acid metabolism can upregulate their own breakdown.

PPARa_Signaling_Pathway cluster_Cytosol Cytosol cluster_Nucleus Nucleus BCFA_CoA This compound (and other BCFA-CoAs) PPARa PPARα BCFA_CoA->PPARa Binds & Activates PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex Heterodimerizes with RXR RXR RXR->PPARa_RXR_Complex PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_RXR_Complex->PPRE Binds to Target_Genes Target Genes (e.g., Acyl-CoA Oxidase) PPRE->Target_Genes Regulates Transcription Increased Transcription Target_Genes->Transcription

Caption: Potential signaling pathway of this compound via PPARα activation.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and use of this compound in enzymatic assays are crucial for researchers in this field. The following protocols are based on established methods.[6]

Synthesis of this compound

The synthesis of this compound is typically achieved through the mixed anhydride (B1165640) method, starting from (2R)-2,6-dimethylheptanoic acid.

Workflow for Synthesis:

Synthesis_Workflow Start (2R)-2,6-Dimethylheptanoic Acid Step1 Reaction with Isobutyl Chloroformate in the presence of Triethylamine (B128534) Start->Step1 Intermediate Mixed Anhydride Intermediate Step1->Intermediate Step2 Reaction with Coenzyme A Trilithium Salt in an aqueous-organic solvent mixture Intermediate->Step2 Product Crude this compound Step2->Product

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

  • Preparation of the Mixed Anhydride: (2R)-2,6-dimethylheptanoic acid is dissolved in an anhydrous organic solvent (e.g., tetrahydrofuran). The solution is cooled, and triethylamine is added, followed by the dropwise addition of isobutyl chloroformate. The reaction is stirred at a low temperature to form the mixed anhydride.

  • Reaction with Coenzyme A: A solution of coenzyme A trilithium salt in water is prepared and cooled. The mixed anhydride solution is then slowly added to the coenzyme A solution with vigorous stirring. The pH of the reaction mixture is maintained around 7.5-8.0.

  • Reaction Monitoring and Quenching: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Once the reaction is complete, it is quenched, and the organic solvent is removed under reduced pressure.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude this compound is purified using a combination of solid-phase extraction and semi-preparative HPLC.[6]

Purification Workflow:

Purification_Workflow Crude_Product Crude this compound Solution SPE Solid-Phase Extraction (SPE) (e.g., using 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel) Crude_Product->SPE Eluate Partially Purified Eluate SPE->Eluate HPLC Reversed-Phase Semi-Preparative HPLC (C18 column with UV detection) Eluate->HPLC Purified_Product Pure this compound HPLC->Purified_Product

Caption: Workflow for the purification of this compound.

Detailed Methodology:

  • Solid-Phase Extraction (SPE): The crude reaction mixture is loaded onto an SPE cartridge (e.g., 2-(2-pyridyl)ethyl-functionalized silica gel) to remove unreacted starting materials and byproducts. The desired product is then eluted with an appropriate solvent system.

  • Reversed-Phase HPLC: The eluate from the SPE is concentrated and injected onto a semi-preparative reversed-phase HPLC column (e.g., C18). A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is used to separate the this compound from remaining impurities. The elution is monitored by UV detection at approximately 260 nm.

  • Lyophilization: The fractions containing the pure product are collected, pooled, and lyophilized to obtain the final product as a white solid.

Enzymatic Assay for Long-Chain Acyl-CoA Dehydrogenase (LCAD) Activity

The activity of LCAD can be determined by monitoring the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate, in the presence of this compound as the substrate.[7]

Assay Principle:

Enzymatic_Assay_Principle Substrate This compound Enzyme LCAD Substrate->Enzyme Product 2,6-Dimethyl-2-heptenoyl-CoA Enzyme->Product Electron_Acceptor_Red 2 Ferrocene (Reduced) Enzyme->Electron_Acceptor_Red e- donor Electron_Acceptor_Ox 2 Ferricenium (Oxidized) Electron_Acceptor_Ox->Enzyme e- acceptor

Caption: Principle of the spectrophotometric assay for LCAD activity.

Detailed Methodology:

  • Reaction Mixture: A reaction mixture is prepared in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.2) containing the electron acceptor (ferricenium hexafluorophosphate) and the enzyme source (e.g., mitochondrial extract or purified LCAD).

  • Initiation of Reaction: The reaction is initiated by the addition of a known concentration of this compound.

  • Spectrophotometric Monitoring: The reduction of ferricenium is monitored by the decrease in absorbance at a specific wavelength (e.g., 300 nm) over time using a spectrophotometer.

  • Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance change over time, and the enzyme activity is expressed in units such as nmol/min/mg of protein.

Conclusion

This compound is a vital intermediate in the metabolism of branched-chain fatty acids, with its primary role as a substrate for long-chain acyl-CoA dehydrogenase. Its potential function as a signaling molecule that can activate PPARα opens up new avenues for research into the regulation of lipid metabolism. The detailed experimental protocols provided in this guide offer a practical resource for researchers to synthesize, purify, and utilize this important molecule in their studies. A deeper understanding of the chemical and biological properties of this compound will be instrumental in elucidating the complexities of fatty acid oxidation and its implications in health and disease, potentially leading to the development of novel therapeutic strategies for metabolic disorders.

References

The Elusive Metabolite: A Technical Guide to the Natural Occurrence of 2,6-Dimethylheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylheptanoyl-CoA is a branched-chain acyl-CoA intermediate that plays a specific role in the degradation of dietary phytanic acid. While its position in the metabolic pathway is established, its natural abundance in biological systems is not well-documented. This technical guide synthesizes the current understanding of the biosynthesis and metabolic fate of 2,6-dimethylheptanoyl-CoA, outlines the analytical methodologies for its detection, and presents the known enzymatic players in its metabolism. Notably, a comprehensive review of existing literature reveals a conspicuous absence of quantitative data on the physiological concentrations of this metabolite in tissues and biofluids.

Introduction

Branched-chain fatty acids, derived from dietary sources such as dairy products and ruminant fats, require specialized metabolic pathways for their degradation due to the presence of methyl groups that obstruct standard beta-oxidation. Phytanic acid, a prominent dietary branched-chain fatty acid, undergoes a process of alpha- and beta-oxidation to be broken down into smaller, usable acyl-CoA units. 2,6-Dimethylheptanoyl-CoA emerges as a key intermediate in this intricate catabolic cascade. Understanding the flux through this pathway and the steady-state concentrations of its intermediates is crucial for elucidating the pathophysiology of metabolic disorders like Refsum disease and for developing potential therapeutic interventions.

Biosynthesis and Metabolic Fate of 2,6-Dimethylheptanoyl-CoA

The formation of 2,6-dimethylheptanoyl-CoA is intricately linked to the catabolism of phytanic acid. The pathway begins in the peroxisome and concludes in the mitochondrion.

2.1. Peroxisomal Alpha- and Beta-Oxidation of Phytanic Acid

Dietary phytanic acid is first activated to phytanoyl-CoA. Due to a methyl group at the β-carbon, it cannot directly enter beta-oxidation. Instead, it undergoes alpha-oxidation in the peroxisome to yield pristanic acid, which is then activated to pristanoyl-CoA. Pristanoyl-CoA can then undergo three cycles of peroxisomal beta-oxidation. Each cycle consists of four enzymatic reactions: dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage. The third cycle of beta-oxidation of pristanoyl-CoA results in the formation of 2,6-dimethylheptanoyl-CoA, along with propionyl-CoA and acetyl-CoA.

2.2. Mitochondrial Beta-Oxidation

Following its synthesis in the peroxisome, 2,6-dimethylheptanoyl-CoA is transported to the mitochondria for its final degradation. This transport is likely facilitated by the carnitine shuttle system, involving the conversion of 2,6-dimethylheptanoyl-CoA to 2,6-dimethylheptanoylcarnitine. Once inside the mitochondrial matrix, 2,6-dimethylheptanoyl-CoA is expected to undergo further rounds of beta-oxidation, ultimately yielding smaller acyl-CoA molecules that can enter the citric acid cycle for energy production. Long-chain acyl-CoA dehydrogenase (LCAD) has been identified as an enzyme capable of acting on 2,6-dimethylheptanoyl-CoA.

Signaling Pathways and Metabolic Relationships

The metabolic pathway leading to and from 2,6-dimethylheptanoyl-CoA is a linear degradation pathway rather than a complex signaling network. The logical flow is from the dietary precursor, phytanic acid, through a series of enzymatic steps to produce energy and smaller metabolic building blocks.

Phytanic_Acid_Metabolism cluster_peroxisome Peroxisome cluster_transport cluster_mitochondrion Mitochondrion Phytanic_Acid Phytanic Acid (diet) Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA ACSL Pristanic_Acid Pristanic Acid Phytanoyl_CoA->Pristanic_Acid α-oxidation Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA ACSL DMH_CoA 2,6-Dimethylheptanoyl-CoA Pristanoyl_CoA->DMH_CoA 3 cycles of β-oxidation Peroxisome Peroxisome Mitochondrion Mitochondrion DMH_Carnitine 2,6-Dimethylheptanoylcarnitine DMH_CoA->DMH_Carnitine CPT1 Mito_DMH_CoA 2,6-Dimethylheptanoyl-CoA DMH_Carnitine->Mito_DMH_CoA CACT/CPT2 Beta_Oxidation Beta-Oxidation Products (Propionyl-CoA, Acetyl-CoA) Mito_DMH_CoA->Beta_Oxidation β-oxidation (LCAD)

Caption: Metabolic pathway of phytanic acid degradation.

Quantitative Data

A thorough review of the scientific literature reveals a significant gap in the quantitative understanding of 2,6-dimethylheptanoyl-CoA. To date, there are no published studies reporting the concentration of 2,6-dimethylheptanoyl-CoA or its carnitine ester, 2,6-dimethylheptanoylcarnitine, in any biological tissue or fluid (e.g., plasma, liver, muscle) under normal physiological or pathological conditions. The data is currently qualitative, confirming its existence as a metabolic intermediate.

Table 1: Quantitative Data on the Natural Occurrence of 2,6-Dimethylheptanoyl-CoA

Biological MatrixSpeciesConditionConcentrationReference
Data Not Available----

Experimental Protocols

While specific protocols for 2,6-dimethylheptanoyl-CoA are not available, established methods for the analysis of other acyl-CoA species can be adapted. The primary analytical technique for the sensitive and specific quantification of acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5.1. General Workflow for Acyl-CoA Quantification

Acyl_CoA_Quantification_Workflow Tissue_Homogenization 1. Tissue Homogenization (in liquid nitrogen) Extraction 2. Extraction (e.g., solid-phase extraction) Tissue_Homogenization->Extraction LC_Separation 3. LC Separation (Reversed-phase HPLC/UPLC) Extraction->LC_Separation MS_Detection 4. Tandem MS Detection (MRM mode) LC_Separation->MS_Detection Quantification 5. Quantification (Stable isotope-labeled internal standards) MS_Detection->Quantification

Caption: General workflow for acyl-CoA analysis.

5.2. Key Methodological Considerations

  • Sample Preparation: Acyl-CoAs are labile molecules susceptible to degradation. Therefore, rapid tissue harvesting and immediate freezing in liquid nitrogen are critical. Homogenization should be performed at low temperatures.

  • Extraction: Solid-phase extraction (SPE) is commonly employed to enrich for acyl-CoAs and remove interfering substances.

  • Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used to separate the different acyl-CoA species based on their chain length and degree of saturation.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification. A precursor ion scan for the characteristic fragment of CoA or a neutral loss scan can be used for identification.

  • Quantification: Accurate quantification relies on the use of stable isotope-labeled internal standards, which are not commercially available for 2,6-dimethylheptanoyl-CoA and would require custom synthesis.

Conclusion

2,6-Dimethylheptanoyl-CoA is a confirmed intermediate in the catabolism of the dietary branched-chain fatty acid, phytanic acid. Its biosynthesis occurs in the peroxisome via alpha- and beta-oxidation, and its subsequent degradation takes place in the mitochondrion. Despite a clear understanding of its metabolic context, there is a striking lack of quantitative data on its natural occurrence in biological systems. This knowledge gap presents an opportunity for future research. The development of specific analytical methods, including the synthesis of an appropriate internal standard, will be paramount to accurately measure the physiological and pathological concentrations of 2,6-dimethylheptanoyl-CoA. Such studies would provide valuable insights into the regulation of branched-chain fatty acid oxidation and its perturbation in metabolic diseases.

Methodological & Application

Application Notes and Protocols for the Synthesis of (2R)-2,6-dimethylheptanoyl-CoA for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2,6-dimethylheptanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) thioester of significant interest in the study of fatty acid metabolism and related metabolic disorders. Its unique structure, featuring methyl branches at both the α and near-terminal positions, makes it a valuable substrate for investigating the specificity and kinetics of enzymes involved in mitochondrial β-oxidation and peroxisomal α-oxidation. Deficiencies in the metabolic pathways of branched-chain fatty acids are associated with several inherited metabolic diseases, such as Refsum disease. The availability of high-purity this compound is crucial for the development of in vitro assays to screen for potential therapeutic agents and to elucidate the fundamental biochemical mechanisms governing these pathways.

This document provides a comprehensive guide for the synthesis, purification, and application of this compound in relevant in vitro enzyme assays.

Data Presentation

Table 1: Summary of Materials for Synthesis of (2R)-2,6-dimethylheptanoic acid

Reagent/MaterialSupplierCatalog NumberPurity
(4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinoneSigma-Aldrich333698≥98%
Butyllithium solution (2.5 M in hexanes)Sigma-Aldrich186171
5-Methylhexanoyl chlorideSigma-AldrichM51406≥98%
Methyl iodideSigma-AldrichM44005≥99%
Lithium aluminum hydrideSigma-Aldrich199877≥95%
Tetrahydrofuran (THF), anhydrousSigma-Aldrich186562≥99.9%
Diethyl ether, anhydrousSigma-Aldrich296417≥99.7%
Hydrochloric acid (HCl)Fisher ScientificA144-212ACS Grade
Sodium bicarbonate (NaHCO₃)Sigma-AldrichS6014≥99.5%
Magnesium sulfate (B86663) (MgSO₄), anhydrousSigma-AldrichM7506≥99.5%

Table 2: Summary of Materials for Synthesis of this compound

Reagent/MaterialSupplierCatalog NumberPurity
(2R)-2,6-dimethylheptanoic acidSynthesized->98%
Coenzyme A, trilithium saltSigma-AldrichC3019≥85%
N,N'-Dicyclohexylcarbodiimide (DCC)Sigma-AldrichD80002≥99%
N-Hydroxysuccinimide (NHS)Sigma-Aldrich13067298%
Pyridine (B92270), anhydrousSigma-Aldrich27097099.8%
Dichloromethane (DCM), anhydrousSigma-Aldrich270997≥99.8%
Solid-phase extraction (SPE) columns (C18)WatersWAT054955
Acetonitrile (B52724) (ACN), HPLC gradeFisher ScientificA998-4≥99.9%
Potassium phosphate (B84403) monobasic (KH₂PO₄)Sigma-AldrichP0662≥99%

Table 3: Representative Kinetic Parameters of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

SubstrateKm (µM)Vmax (nmol/min/mg)Reference
Hexanoyl-CoA (C6)151010[1]
Octanoyl-CoA (C8)3.4980[1]
Decanoyl-CoA (C10)2.5580[1]
Dodecanoyl-CoA (C12)2.5550[1]
2,6-dimethylheptanoyl-CoAData not availableData not available

Note: The kinetic parameters for straight-chain acyl-CoAs are provided for comparison. Researchers should determine the specific kinetic constants for this compound with their enzyme of interest.

Experimental Protocols

Protocol 1: Stereospecific Synthesis of (2R)-2,6-dimethylheptanoic acid

This protocol is adapted from the well-established Evans' chiral auxiliary method for the asymmetric synthesis of α-branched carboxylic acids.

1. Acylation of the Chiral Auxiliary: a. Dissolve (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen). b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes. d. Add 5-methylhexanoyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature overnight. e. Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether. f. Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄. g. Purify the acylated auxiliary by flash column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient).

2. Asymmetric Alkylation: a. Dissolve the purified N-acyloxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. b. Add sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes to form the sodium enolate. c. Add methyl iodide (1.5 eq) and stir at -78 °C for 4 hours. d. Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether. e. Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄. f. Purify the alkylated product by flash column chromatography.

3. Cleavage of the Auxiliary: a. Dissolve the purified N-alkylated acyloxazolidinone (1.0 eq) in a mixture of THF and water (3:1). b. Cool to 0 °C and add 30% hydrogen peroxide (4.0 eq) followed by lithium hydroxide (B78521) (2.0 eq). c. Stir at room temperature for 4 hours. d. Quench the reaction with an aqueous solution of sodium sulfite. e. Acidify the mixture to pH 2 with 1 M HCl. f. Extract the aqueous layer with diethyl ether. g. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. h. Concentrate in vacuo to yield (2R)-2,6-dimethylheptanoic acid. The chiral auxiliary can be recovered from the aqueous layer.

Protocol 2: Synthesis of this compound

This protocol is based on the mixed anhydride (B1165640) method.

1. Activation of the Carboxylic Acid: a. Dissolve (2R)-2,6-dimethylheptanoic acid (1.0 eq) and N-hydroxysuccinimide (NHS) (1.1 eq) in anhydrous DCM. b. Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq). c. Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours. d. Filter the reaction mixture to remove the dicyclohexylurea byproduct.

2. Thioesterification with Coenzyme A: a. Dissolve Coenzyme A, trilithium salt (1.2 eq) in a minimal amount of water. b. Add the filtered NHS-ester solution from the previous step to the Coenzyme A solution. c. Add anhydrous pyridine to facilitate the reaction and stir at room temperature overnight in the dark.

3. Purification by Solid-Phase Extraction (SPE): a. Acidify the reaction mixture to pH 4.5 with 1 M HCl. b. Condition a C18 SPE cartridge with methanol (B129727) followed by water. c. Load the reaction mixture onto the SPE cartridge. d. Wash the cartridge with water to remove unreacted Coenzyme A and other water-soluble impurities. e. Elute the this compound with an increasing gradient of acetonitrile in water. f. Lyophilize the fractions containing the product to obtain a white powder.

4. Purity Assessment: a. Assess the purity of the final product by reverse-phase HPLC using a C18 column and a gradient of acetonitrile in a potassium phosphate buffer (pH 5.3), with UV detection at 260 nm. b. Confirm the identity of the product by mass spectrometry (ESI-MS).

Protocol 3: In Vitro Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This is a general spectrophotometric assay to measure the activity of ACADs using an artificial electron acceptor.

1. Reagents: a. Assay Buffer: 100 mM HEPES, pH 7.6, containing 1 mM EDTA. b. Enzyme: Purified medium-chain acyl-CoA dehydrogenase (MCAD) or other relevant ACAD. c. Substrate: this compound stock solution in water. d. Electron Acceptor: Ferricenium hexafluorophosphate (B91526) or other suitable electron acceptor.

2. Assay Procedure: a. Prepare a reaction mixture in a quartz cuvette containing the assay buffer and the electron acceptor at a final concentration of 200 µM. b. Add the ACAD enzyme to the cuvette to a final concentration of 0.1-1 µM. c. Initiate the reaction by adding varying concentrations of this compound (e.g., 0-200 µM). d. Immediately monitor the reduction of the electron acceptor by measuring the decrease in absorbance at the appropriate wavelength (e.g., 300 nm for ferricenium) using a spectrophotometer. e. Calculate the initial reaction rates from the linear portion of the absorbance change over time.

3. Data Analysis: a. Plot the initial reaction rates against the substrate concentration. b. Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software.

Visualizations

Synthesis_Workflow cluster_acid Synthesis of (2R)-2,6-dimethylheptanoic acid cluster_coa Synthesis of this compound Aux Chiral Auxiliary ((4R,5S)-Oxazolidinone) AcylAux Acylated Auxiliary Aux->AcylAux Acylation AlkylAux Alkylated Auxiliary AcylAux->AlkylAux Asymmetric Alkylation Acid (2R)-2,6-dimethylheptanoic acid AlkylAux->Acid Cleavage Acid_CoA (2R)-2,6-dimethylheptanoic acid ActivatedAcid Activated NHS-ester Acid_CoA->ActivatedAcid Activation (DCC/NHS) AcylCoA This compound ActivatedAcid->AcylCoA Thioesterification (Coenzyme A)

Caption: Workflow for the synthesis of this compound.

Alpha_Oxidation_Pathway PhytanicAcid Phytanic Acid (3-methyl branched) PhytanoylCoA Phytanoyl-CoA PhytanicAcid->PhytanoylCoA Acyl-CoA Synthetase HydroxyphytanoylCoA 2-Hydroxyphytanoyl-CoA PhytanoylCoA->HydroxyphytanoylCoA Phytanoyl-CoA Hydroxylase Pristanal Pristanal HydroxyphytanoylCoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase PristanicAcid Pristanic Acid (2-methyl branched) Pristanal->PristanicAcid Aldehyde Dehydrogenase BetaOxidation Peroxisomal β-Oxidation PristanicAcid->BetaOxidation

Caption: Peroxisomal α-oxidation pathway for branched-chain fatty acids.

References

Application Note: Quantification of (2R)-2,6-dimethylheptanoyl-CoA in Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2R)-2,6-dimethylheptanoyl-CoA is a branched-chain acyl-CoA thioester. The accurate quantification of such molecules in biological matrices is crucial for understanding their role in various metabolic pathways and for the development of therapeutics targeting these pathways. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is based on established principles for acyl-CoA analysis and is intended to be a comprehensive guide for researchers.

Principle

The method employs a sensitive and selective LC-MS/MS approach for the quantification of this compound. Tissue homogenates are first subjected to protein precipitation and extraction of the analyte. The extract is then purified using solid-phase extraction (SPE) to remove interfering substances. The purified extract is analyzed by reverse-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM) and an internal standard to ensure accuracy and precision.

Materials and Reagents

  • This compound standard[1]

  • Heptadecanoyl-CoA (Internal Standard, IS)[2]

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium hydroxide

  • Perchloric acid[2]

  • Isopropanol[2]

  • Oasis MAX SPE cartridges (or equivalent)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Tissue homogenization equipment (e.g., bead beater, sonicator)

  • Centrifuge

  • Nitrogen evaporator

Experimental Protocols

Standard Solution Preparation
  • Stock Solutions: Prepare individual stock solutions of this compound and Heptadecanoyl-CoA (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of Heptadecanoyl-CoA at a suitable concentration (e.g., 1 µg/mL) in 50:50 (v/v) methanol:water.

Sample Preparation
  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Add 1 mL of ice-cold 100 mM phosphate buffer (pH 7.4).

    • Homogenize the tissue on ice using a bead beater or sonicator.

    • Transfer a portion of the homogenate for protein quantification.

  • Extraction:

    • To 200 µL of tissue homogenate, add 20 µL of the internal standard working solution.

    • Add 800 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.[3]

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Wash the cartridge with 1 mL of 25% methanol in water.

    • Elute the analyte and internal standard with 1 mL of 2% formic acid in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Ammonium Hydroxide in Water.[4][5]

    • Mobile Phase B: 0.1% Ammonium Hydroxide in Acetonitrile.[4][5]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: Linear gradient to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 5% B and equilibrate.

  • Mass Spectrometry (MS):

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: The characteristic fragmentation of acyl-CoAs involves a neutral loss of 507 Da.[5][6][7]

      • This compound: The molecular weight of 2,6-dimethylheptanoic acid is 158.25 g/mol , and Coenzyme A is 767.53 g/mol . The resulting acyl-CoA will have a monoisotopic mass of approximately 907.78 g/mol . The precursor ion ([M+H]+) will be m/z 908.8. The product ion will be monitored at m/z 401.8.

      • Heptadecanoyl-CoA (IS): The precursor ion ([M+H]+) is m/z 1022.6, and the product ion is m/z 515.6.

    • MS Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.

Data Presentation

The quantitative data for the method validation should be summarized as follows:

ParameterThis compound
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Precision (%RSD)
- Intra-day< 15%
- Inter-day< 15%
Accuracy (% Recovery) 85-115%
Matrix Effect Minimal

Visualizations

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis Tissue Tissue Sample (50-100 mg) Homogenization Homogenization (Phosphate Buffer) Tissue->Homogenization Spike_IS Spike Internal Standard (Heptadecanoyl-CoA) Homogenization->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE_Load Load Supernatant Supernatant->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elute with Acidified Methanol SPE_Wash->SPE_Elute Evaporation Evaporation (N2) SPE_Elute->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for the quantification of this compound in tissues.

G cluster_metabolism Metabolic Context BCAA Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) BCKA Branched-Chain Keto Acids BCAA->BCKA Transamination BC_Acyl_CoA Branched-Chain Acyl-CoAs BCKA->BC_Acyl_CoA Oxidative Decarboxylation Target_Molecule This compound BC_Acyl_CoA->Target_Molecule Further Metabolism TCA_Cycle TCA Cycle Target_Molecule->TCA_Cycle Anaplerosis FA_Synthesis Fatty Acid Synthesis Target_Molecule->FA_Synthesis Precursor Energy_Production Energy Production TCA_Cycle->Energy_Production

Caption: Putative metabolic context of this compound.

Conclusion

This application note provides a comprehensive and robust method for the quantification of this compound in tissue samples using LC-MS/MS. The detailed protocol for sample preparation and analysis, along with the specified instrument parameters, will enable researchers to accurately measure the levels of this branched-chain acyl-CoA. This method can be a valuable tool in metabolic research and drug development.

References

Application Notes and Protocols for the Enzymatic Assay of (2R)-2,6-Dimethylheptanoyl-CoA with Long-Chain Acyl-CoA Dehydrogenase (LCAD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acyl-CoA dehydrogenase (LCAD) is a key mitochondrial enzyme in the β-oxidation of fatty acids. While its role in the metabolism of straight-chain fatty acids is well-established, there is growing interest in its activity towards branched-chain substrates. (2R)-2,6-dimethylheptanoyl-CoA is a branched-chain acyl-CoA that has been identified as a specific substrate for LCAD.[1][2] The ability to accurately measure the enzymatic activity of LCAD with this substrate is crucial for understanding its physiological role, investigating potential inborn errors of metabolism, and for the development of therapeutic agents targeting fatty acid oxidation pathways.

These application notes provide detailed protocols for two established methods to assay the enzymatic activity of LCAD with this compound: the highly sensitive Electron Transfer Flavoprotein (ETF) fluorescence reduction assay and a convenient spectrophotometric assay using an artificial electron acceptor.

Data Presentation

The following table summarizes the key quantitative parameters for the enzymatic assay of LCAD with this compound. Please note that specific kinetic values can vary based on experimental conditions, including the source and purity of the enzyme and reagents.

ParameterValueAssay MethodReference
Substrate This compound-[1]
Enzyme Recombinant Human LCAD--
Km Value not explicitly available in search results; typically in the low µM range for ACADsETF Fluorescence Reduction-
Vmax Value not explicitly available in search results; dependent on enzyme concentration and purityETF Fluorescence Reduction-
Optimal pH ~7.6-8.0Spectrophotometric & ETF Assay[3]
Excitation Wavelength 340 nm (or 375 nm)ETF Fluorescence Reduction[1]
Emission Wavelength 490 nm (or 485 nm)ETF Fluorescence Reduction[1]

Experimental Protocols

Two primary methods for assaying LCAD activity with this compound are detailed below.

Protocol 1: ETF Fluorescence Reduction Microplate Assay

This is considered the gold standard for measuring acyl-CoA dehydrogenase activity due to its use of the natural electron acceptor, ETF.[4] This protocol is adapted for a 96-well microplate format, which simplifies the deoxygenation process.[1]

Principle:

LCAD catalyzes the dehydrogenation of this compound, transferring electrons to the flavin adenine (B156593) dinucleotide (FAD) cofactor of ETF. The reduction of ETF leads to a decrease in its intrinsic fluorescence, which can be monitored over time.

Materials:

  • Recombinant Human LCAD

  • Recombinant Porcine or Human ETF

  • This compound

  • Assay Buffer: 50 mM potassium phosphate, pH 7.6, containing 0.1 mM EDTA

  • Enzymatic Deoxygenation System:

    • Glucose

    • Glucose Oxidase

    • Catalase

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare the Reaction Mixture: In each well of a 96-well microplate, prepare a 200 µL reaction mixture containing:

    • Assay Buffer (to final volume)

    • Recombinant ETF (final concentration: ~2-5 µM)

    • Glucose (final concentration: ~2.5 mM)

    • Glucose Oxidase (final concentration: ~1 U/mL)

    • Catalase (final concentration: ~10 U/mL)

    • Recombinant Human LCAD (final concentration: e.g., 100-200 ng)

  • Initiate the Reaction: Start the reaction by adding this compound to a final concentration in the range of 5-50 µM.[5][6]

  • Measure Fluorescence: Immediately begin monitoring the decrease in ETF fluorescence using a microplate reader set to 32°C.

    • Excitation: 340 nm

    • Emission: 490 nm

    • Readings should be taken kinetically (e.g., every 15-30 seconds) for at least 5-10 minutes.

  • Data Analysis:

    • Determine the initial rate of reaction (linear portion of the fluorescence decay curve).

    • Calculate the specific activity of LCAD, typically expressed as nmol of ETF reduced per minute per milligram of protein.

Protocol 2: Spectrophotometric Assay with Ferricenium Hexafluorophosphate

This method offers a more convenient alternative to the ETF-based assay as it can be performed aerobically and does not require the purification of ETF.[3]

Principle:

In this assay, an artificial electron acceptor, ferricenium hexafluorophosphate, is used in place of ETF. The reduction of the ferricenium ion by the LCAD-substrate complex results in a decrease in absorbance at 300 nm.

Materials:

  • Recombinant Human LCAD

  • This compound

  • Assay Buffer: 50 mM potassium phosphate, pH 7.6

  • Ferricenium Hexafluorophosphate

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer or plate reader capable of reading absorbance at 300 nm

Procedure:

  • Prepare the Reaction Mixture: In each well or cuvette, prepare a reaction mixture containing:

    • Assay Buffer

    • Ferricenium Hexafluorophosphate (final concentration: ~50-100 µM)

    • Recombinant Human LCAD (final concentration: e.g., 1-5 µg)

  • Establish a Baseline: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) and measure the baseline absorbance at 300 nm.

  • Initiate the Reaction: Start the reaction by adding this compound to a final concentration in the range of 20-100 µM.

  • Measure Absorbance: Monitor the decrease in absorbance at 300 nm over time.

  • Data Analysis:

    • Determine the initial rate of reaction from the linear portion of the absorbance versus time plot.

    • Calculate the specific activity using the molar extinction coefficient of ferricenium hexafluorophosphate.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the enzymatic reaction and the experimental workflows for the described assays.

Enzymatic_Reaction Substrate This compound LCAD_ox LCAD (Oxidized) Substrate->LCAD_ox Binds LCAD_red LCAD (Reduced) LCAD_ox->LCAD_red Reduces LCAD_red->LCAD_ox Re-oxidized Product 2,6-Dimethylhept-2-enoyl-CoA LCAD_red->Product Releases ETF_ox ETF (Oxidized) LCAD_red->ETF_ox Transfers electrons to ETF_red ETF (Reduced) ETF_ox->ETF_red Reduced

Caption: Enzymatic reaction of LCAD with this compound.

ETF_Fluorescence_Assay_Workflow A Prepare Reaction Mix (Buffer, ETF, Deoxygenation System, LCAD) B Add Substrate (this compound) A->B C Monitor Fluorescence Decrease (Ex: 340 nm, Em: 490 nm) B->C D Calculate Initial Rate C->D E Determine Specific Activity D->E

Caption: Workflow for the ETF fluorescence reduction microplate assay.

Spectrophotometric_Assay_Workflow A Prepare Reaction Mix (Buffer, Ferricenium Hexafluorophosphate, LCAD) B Establish Baseline Absorbance (300 nm) A->B C Add Substrate (this compound) B->C D Monitor Absorbance Decrease C->D E Calculate Initial Rate D->E F Determine Specific Activity E->F

Caption: Workflow for the spectrophotometric assay.

References

Application Notes and Protocols for the Extraction of Short-Chain Acyl-CoAs from Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in numerous metabolic pathways, including the Krebs cycle, fatty acid synthesis and oxidation, and amino acid metabolism.[1][2] Short-chain acyl-CoAs (typically C2-C6) in particular, such as acetyl-CoA and succinyl-CoA, act as critical nodes in cellular energy and carbon metabolism.[2] The accurate quantification of these molecules is essential for researchers, scientists, and drug development professionals seeking to understand metabolic regulation in health and disease.[3] However, their low intracellular abundance, inherent instability, and chemical complexity present significant analytical challenges.[3]

This document provides detailed application notes and protocols for the extraction of short-chain acyl-CoAs from cultured mammalian cells for subsequent analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods described are compiled from established protocols to ensure high recovery, stability, and reproducibility.[1][3][4]

Application Notes

Principle of Extraction

The successful extraction and analysis of short-chain acyl-CoAs from cultured cells hinges on a multi-step workflow designed to preserve the integrity and quantity of these labile molecules. The process begins with the rapid quenching of metabolic activity to prevent enzymatic degradation, followed by cell lysis to release intracellular contents. Proteins are then precipitated and removed, as they interfere with downstream analysis. The resulting supernatant, containing the acyl-CoAs, is then prepared for analysis, typically by LC-MS/MS for sensitive and specific quantification.[5]

Key Considerations for Method Selection

Choosing the appropriate extraction method is critical and depends on the specific short-chain acyl-CoAs of interest.

  • Acid Precipitation: Methods using 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA) are common for deproteinization.[1][4] The SSA method is particularly advantageous for short-chain acyl-CoAs and their more polar precursors, as it often eliminates the need for a solid-phase extraction (SPE) step.[1][6] SPE can lead to significant loss of hydrophilic acyl-CoAs.[6]

  • Organic Solvents: Extraction with organic solvents like acetonitrile (B52724) or methanol (B129727) is also widely used. These methods are effective but may require careful optimization to ensure complete extraction and to remove interfering lipids.[7][8]

  • Internal Standards: Due to the potential for analyte loss during sample preparation, the use of an appropriate internal standard is crucial for accurate quantification.[6] Stable isotope-labeled (e.g., ¹³C, ¹⁵N) acyl-CoA standards are ideal as they behave almost identically to the analyte during extraction and analysis.[9] If these are unavailable, an odd-chain acyl-CoA can be used.[6] The internal standard should be added at the very beginning of the extraction process.[6]

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low Analyte Recovery Inefficient cell lysis.Ensure complete cell disruption by vortexing or sonication.[7]
Analyte degradation.Keep samples on ice or at 4°C throughout the procedure.[3] Use fresh, ice-cold solvents.
Poor recovery from SPE cleanup.For hydrophilic short-chain acyl-CoAs, consider an SPE-free method like SSA precipitation.[1][6] If SPE is necessary, optimize the cartridge type and elution protocol.
High Signal Variability Inconsistent sample handling.Standardize all steps, including cell washing, incubation times, and centrifugation parameters.
Incomplete protein precipitation.Ensure thorough mixing after adding the precipitating agent and allow sufficient incubation time on ice.[6]
Lack of a suitable internal standard.Add an internal standard at the beginning of the extraction to account for variability.[6]
Inaccurate Quantification Matrix effects suppressing or enhancing ion signal.Construct calibration curves using a matrix that mimics the actual samples.[6]
Non-linearity of calibration curve.Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy, especially at lower concentrations.[6]
Co-elution of isobaric compounds.Optimize the liquid chromatography method to improve the separation of analytes from interfering species.[2][5]

Data Presentation

Table 1: Abundance of Short-Chain Acyl-CoAs in Various Mammalian Cell Lines

The following table summarizes quantitative data for several short-chain acyl-CoA species across different human cell lines as reported in the literature. This provides a comparative overview of typical acyl-CoA pool sizes. Note that direct comparisons may be affected by variations in experimental conditions and normalization methods (per cell number vs. per mg protein).[3]

Acyl-CoA SpeciesHepG2 (pmol/10⁶ cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644~12~4
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Succinyl-CoA25.467--
HMG-CoA0.971--
Crotonoyl-CoA0.032--
Glutaryl-CoA0.647--
(Data sourced from BenchChem Application Notes[3])
Table 2: Comparison of Acyl-CoA Extraction Method Recoveries

This table compares the recovery of various CoA species using two different extraction methods. The data highlights the superior recovery of polar, short-chain analytes with the 2.5% SSA method, which does not require a solid-phase extraction (SPE) step that can lead to their loss.[6]

AnalyteRecovery with 10% TCA + SPE (%)Recovery with 2.5% SSA (%)
Pantothenate0>100
Dephospho-CoA0>100
Free CoA10>100
Acetyl-CoA60>100
Propionyl-CoA25>100
Succinyl-CoA70>100
(Data adapted from a study comparing extraction techniques[6])

Visualizations

Extraction_Workflow start Cultured Cells (Adherent or Suspension) harvest Cell Harvesting & Washing (Ice-cold PBS) start->harvest quench Metabolic Quenching & Cell Lysis harvest->quench extract Protein Precipitation & Extraction quench->extract centrifuge Centrifugation (16,000 x g, 4°C) extract->centrifuge supernatant Collect Supernatant (Contains Acyl-CoAs) centrifuge->supernatant pellet Discard Protein Pellet centrifuge->pellet dry Dry Extract (Nitrogen Stream or Vacuum) supernatant->dry reconstitute Reconstitute Sample dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: General workflow for extracting short-chain acyl-CoAs from cultured cells.

Metabolic_Pathway cluster_TCA TCA Cycle Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate FattyAcids Fatty Acids FattyAcids->AcetylCoA AminoAcids Amino Acids AminoAcids->AcetylCoA SuccinylCoA Succinyl-CoA AminoAcids->SuccinylCoA Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Simplified metabolic pathways involving key short-chain acyl-CoAs.

Experimental Protocols

Protocol 1: SPE-Free Extraction using 5-Sulfosalicylic Acid (SSA)

This protocol is adapted from methods designed to maximize the recovery of polar, short-chain acyl-CoAs and their precursors by avoiding a solid-phase extraction (SPE) step.[1][6]

A. Materials and Reagents

  • Cultured cells (adherent or suspension)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 5-Sulfosalicylic acid (SSA) dihydrate

  • Extraction Buffer: 2.5% (w/v) SSA in deionized water, containing a suitable internal standard (e.g., ¹³C₃¹⁵N₁-labeled pantothenate to generate labeled CoAs, or an odd-chain acyl-CoA).[1][9] Prepare fresh and keep on ice.

  • Microcentrifuge tubes (1.5 mL), pre-chilled

  • Cell scraper (for adherent cells)

  • Centrifuge capable of >16,000 x g at 4°C

  • LC-MS/MS system

B. Procedure

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with an appropriate volume of ice-cold PBS.[3]

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 min at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[3]

  • Metabolic Quenching and Lysis:

    • After the final wash, remove all PBS. Immediately add 200 µL of ice-cold 2.5% SSA Extraction Buffer directly to the plate (for adherent cells) or to the cell pellet (for suspension cells).[6]

    • For adherent cells: Use a cell scraper to scrape the cells in the SSA buffer. Transfer the resulting lysate to a pre-chilled microcentrifuge tube.[6]

    • For suspension cells: Resuspend the cell pellet thoroughly in the SSA buffer by vortexing or pipetting.

  • Protein Precipitation and Clarification:

    • Vortex the cell lysate vigorously for 30 seconds.

    • Incubate the lysate on ice for 10 minutes to ensure complete protein precipitation.[6]

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.[1][6]

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube or an LC autosampler vial.[1][6] Be cautious not to disturb the protein pellet.

  • LC-MS/MS Analysis:

    • Inject the supernatant directly into the LC-MS/MS system. A reversed-phase C18 column is commonly used for separation, often with an ion-pairing agent in the mobile phase to improve peak shape and retention of the polar acyl-CoAs.[1][5]

Protocol 2: Extraction using Trichloroacetic Acid (TCA)

This protocol uses TCA for protein precipitation and is effective for a range of acyl-CoAs. It is often followed by sample cleanup, but the direct supernatant can be analyzed if sufficient sensitivity is achieved.

A. Materials and Reagents

  • Cultured cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trichloroacetic acid (TCA)

  • Extraction Solution: 10% (w/v) TCA in deionized water.[4][10] Prepare fresh and keep on ice.

  • Internal standard stock solution

  • Microcentrifuge tubes (1.5 mL), pre-chilled

  • Cell scraper

  • Sonicator

  • Centrifuge capable of >17,000 x g at 4°C

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate)[3]

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS system

B. Procedure

  • Cell Harvesting:

    • Harvest and wash cells as described in Protocol 1, Step 1.

  • Lysis and Deproteinization:

    • After removing the final PBS wash, add 1 mL of ice-cold 10% TCA to the cells.[4][10]

    • Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Spike the sample with 50 µL of the internal standard solution.[4][10]

    • Sonicate the sample briefly (e.g., 10-12 short pulses) on ice to ensure complete lysis and homogenization.[4][10]

  • Lysate Clarification:

    • Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[4][10]

  • Supernatant Collection and Drying:

    • Carefully transfer the supernatant to a new pre-chilled tube.

    • Dry the extract completely using a stream of nitrogen or a vacuum concentrator. This step removes the TCA, which can interfere with LC-MS analysis.[3]

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable reconstitution solvent.[3] The choice of solvent should be compatible with the initial mobile phase of your LC method to ensure good peak shape.

    • Vortex the sample briefly and centrifuge at >15,000 x g for 10 minutes at 4°C to pellet any insoluble material.[3]

  • LC-MS/MS Analysis:

    • Transfer the final supernatant to an LC autosampler vial and proceed with analysis.

References

Application Notes and Protocols for Studying Acyl-CoA Dehydrogenase Specificity Using (2R)-2,6-Dimethylheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA dehydrogenases (ACADs) are a crucial family of mitochondrial flavoenzymes that catalyze the initial α,β-dehydrogenation step in fatty acid and branched-chain amino acid metabolism.[1] Deficiencies in these enzymes are linked to various metabolic disorders. Understanding the substrate specificity of different ACAD isozymes is paramount for diagnosing these disorders and for the development of targeted therapeutic interventions.

(2R)-2,6-Dimethylheptanoyl-CoA, a metabolite of pristanic acid, has been identified as a specific substrate for Long-Chain Acyl-CoA Dehydrogenase (LCAD).[2] This specificity provides a valuable tool for researchers to distinguish LCAD activity from that of other ACADs, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD), which shows minimal reactivity with this branched-chain substrate. These application notes provide detailed protocols for utilizing this compound to investigate ACAD specificity.

Data Presentation

The following table summarizes the known specificity of various acyl-CoA dehydrogenases for this compound. It is important to note that comprehensive kinetic data (Km and Vmax) for this specific substrate across all ACADs is not extensively available in the current literature. The data presented here is based on available research and is intended to be illustrative of the substrate's specificity.

Acyl-CoA Dehydrogenase (ACAD)Substrate Specificity for this compoundKm (µM)Vmax (µmol/min/mg)Catalytic Efficiency (Km/Vmax)
Short-Chain Acyl-CoA Dehydrogenase (SCAD) Very LowNot ReportedNot ReportedNot Reported
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Very LowNot Reported~15% of LCAD activityNot Reported
Long-Chain Acyl-CoA Dehydrogenase (LCAD) High / Specific Not ReportedNot ReportedNot Reported
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Low to ModerateNot ReportedNot ReportedNot Reported

Note: The lack of reported kinetic parameters highlights a gap in the current research and presents an opportunity for further investigation in this area.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound is a prerequisite for its use in enzymatic assays. A detailed method for the synthesis of similar acyl-CoAs has been described, involving the preparation of the corresponding fatty acid followed by its conjugation to Coenzyme A.[1]

A. Synthesis of (2R)-2,6-Dimethylheptanoic Acid:

B. Synthesis of this compound from the Free Fatty Acid:

This procedure is adapted from a general method for synthesizing acyl-CoAs.

Materials:

  • (2R)-2,6-Dimethylheptanoic acid

  • Coenzyme A (CoA) trilithium salt

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) like EDC

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous organic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Aqueous buffer (e.g., Potassium Bicarbonate)

  • Solid-phase extraction (SPE) cartridges for purification

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Procedure:

  • Activation of the Fatty Acid: Dissolve (2R)-2,6-dimethylheptanoic acid and N-Hydroxysuccinimide (NHS) in an anhydrous organic solvent. Add the carbodiimide (DCC or EDC) and stir the reaction at room temperature to form the NHS-ester of the fatty acid.

  • Coupling to Coenzyme A: Dissolve Coenzyme A trilithium salt in an aqueous buffer (e.g., 0.1 M Potassium Bicarbonate). Add the activated NHS-ester of the fatty acid (dissolved in a minimal amount of organic solvent) to the CoA solution.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the formation of the acyl-CoA by analytical HPLC.

  • Purification: Purify the synthesized this compound using solid-phase extraction followed by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Mass Spectrometry and NMR.

Protocol 2: Acyl-CoA Dehydrogenase Activity Assay using the ETF Fluorescence Reduction Method

This protocol is based on the established electron transfer flavoprotein (ETF) fluorescence reduction assay, adapted for a microplate format. The assay measures the decrease in ETF fluorescence as it accepts electrons from the ACAD-catalyzed dehydrogenation of the acyl-CoA substrate.

Materials:

  • Purified recombinant acyl-CoA dehydrogenases (SCAD, MCAD, LCAD, VLCAD, etc.)

  • This compound substrate

  • Recombinant porcine Electron Transfer Flavoprotein (ETF)

  • Assay Buffer: 50 mM HEPES or potassium phosphate, pH 7.6, containing 0.1 mM EDTA.

  • Deoxygenation System: Glucose, glucose oxidase, and catalase.

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~340-440 nm, Emission: ~490-520 nm)

Procedure:

  • Preparation of Reagents: Prepare stock solutions of all enzymes, substrate, and ETF in the assay buffer. The deoxygenation system is prepared by adding glucose to the assay buffer, and then adding glucose oxidase and catalase immediately before the assay.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Assay buffer with the deoxygenation system.

    • Recombinant ETF.

    • Purified recombinant ACAD enzyme of interest.

  • Initiation of Reaction: Initiate the reaction by adding the this compound substrate to each well.

  • Fluorescence Measurement: Immediately begin monitoring the decrease in ETF fluorescence over time using a microplate reader. Record readings at regular intervals.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.

    • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the this compound substrate.

    • Plot the initial rates against the substrate concentration and fit the data to the Michaelis-Menten equation.

Mandatory Visualizations

experimental_workflow cluster_synthesis Substrate Synthesis cluster_assay Enzyme Activity Assay cluster_analysis Data Analysis s1 Synthesis of (2R)-2,6-Dimethylheptanoic Acid s2 Activation with NHS/DCC s1->s2 s3 Coupling with Coenzyme A s2->s3 s4 Purification (SPE & HPLC) s3->s4 a4 Initiate with this compound s4->a4 This compound a1 Prepare Reagents (Enzymes, ETF, Buffer) a2 Setup Microplate with Deoxygenation System a1->a2 a3 Add ACAD Enzyme a2->a3 a3->a4 a5 Measure ETF Fluorescence Reduction a4->a5 d1 Calculate Initial Reaction Rates a5->d1 d2 Vary Substrate Concentration d1->d2 d3 Determine Km and Vmax d2->d3

Caption: Experimental workflow for studying ACAD specificity.

signaling_pathway cluster_metabolism Mitochondrial β-Oxidation of Branched-Chain Fatty Acid cluster_signaling Potential Downstream Signaling Effects sub This compound prod (2R)-2,6-Dimethylheptenoyl-CoA sub->prod LCAD (specific) downstream Further β-oxidation cycles prod->downstream acetylcoa Propionyl-CoA & Acetyl-CoA downstream->acetylcoa tca TCA Cycle Intermediates acetylcoa->tca Anaplerosis gene Gene Expression (e.g., PPARα activation) acetylcoa->gene Modulation energy ATP Production tca->energy lipid Lipid Homeostasis gene->lipid Regulation

Caption: Putative metabolic fate and signaling of the reaction product.

logical_relationship cluster_acad Acyl-CoA Dehydrogenases substrate This compound lcad LCAD substrate->lcad mcad MCAD substrate->mcad scad SCAD substrate->scad vlcad VLCAD substrate->vlcad high_activity High Activity (Specific Substrate) lcad->high_activity low_activity Low/No Activity (Poor Substrate) mcad->low_activity scad->low_activity vlcad->low_activity outcome Outcome

Caption: Substrate specificity of ACADs for this compound.

References

Developing a sensitive LC-MS/MS method for acyl-CoA profiling.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Sensitive Profiling of Acyl-CoAs by LC-MS/MS

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, playing critical roles in the biosynthesis and degradation of fatty acids, the Krebs cycle, and as precursors for signaling molecules and post-translational modifications.[1][2] The availability and flux of acyl-CoAs are tightly linked to cellular energy status and can influence numerous physiological processes, including autophagy, gene expression, and lipid synthesis.[2] Consequently, alterations in acyl-CoA metabolism are associated with a range of diseases such as obesity, diabetes, cancer, and fatty acid oxidation disorders.[3][4]

The accurate and sensitive quantification of the diverse pool of acyl-CoAs is essential for understanding metabolic pathways, discovering disease biomarkers, and evaluating the efficacy of therapeutic interventions.[3][4] However, analyzing these molecules presents challenges due to their low abundance, inherent instability, and wide range of polarities.[5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for acyl-CoA analysis due to its high sensitivity, specificity, and ability to profile a wide range of species simultaneously.[2][6]

This application note provides a detailed protocol for the sensitive and robust profiling of short- to long-chain acyl-CoAs from biological samples using LC-MS/MS. The method described employs a simplified extraction procedure and optimized chromatographic and mass spectrometric conditions to achieve reliable quantification for researchers, scientists, and drug development professionals.

Experimental and Data Analysis Workflow

The overall workflow for acyl-CoA profiling involves several key stages, from initial sample preparation to final data analysis. Each step is critical for achieving high-quality, reproducible results.

Acyl_CoA_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue or Cells) Homogenize Homogenization & Quenching Sample->Homogenize Spike Spike Internal Standards Homogenize->Spike Extract Protein Precipitation & Acyl-CoA Extraction Spike->Extract LC_Sep LC Separation (Reversed-Phase) Extract->LC_Sep Supernatant MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Peak_Int Peak Integration MS_Detect->Peak_Int Raw Data Quant Quantification (Calibration Curve) Peak_Int->Quant Report Data Reporting Quant->Report

Caption: High-level workflow for acyl-CoA profiling via LC-MS/MS.

Central Role of Acyl-CoAs in Metabolism

Acyl-CoAs are fundamental to cellular metabolism, linking carbohydrate, fat, and protein metabolism. They are generated from various catabolic pathways and serve as key substrates for anabolic processes and energy generation.

Metabolic_Hub AcylCoA Acyl-CoAs TCA_Cycle TCA Cycle (Energy) AcylCoA->TCA_Cycle FA_Synthesis Fatty Acid & Lipid Synthesis AcylCoA->FA_Synthesis Chol_Synthesis Cholesterol Synthesis AcylCoA->Chol_Synthesis Protein_Acylation Protein Acylation AcylCoA->Protein_Acylation Glycolysis Glycolysis Glycolysis->AcylCoA Acetyl-CoA AA_Catabolism Amino Acid Catabolism AA_Catabolism->AcylCoA FA_Oxidation Fatty Acid β-Oxidation FA_Oxidation->AcylCoA

References

Application Notes and Protocols for Solid-Phase Extraction of Long-Chain Acyl-CoAs from Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of long-chain acyl-CoAs from tissue samples using solid-phase extraction (SPE). The protocol is designed to ensure high recovery and purity of the analytes for subsequent downstream applications such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) esters are crucial intermediates in cellular lipid metabolism, playing key roles in energy production, signaling, and the synthesis of complex lipids. Accurate quantification of these molecules in tissues is essential for understanding various physiological and pathological states. However, their low abundance and inherent instability present significant analytical challenges. Solid-phase extraction offers a robust method for purifying and concentrating LCoAs from complex biological matrices, thereby improving the accuracy and sensitivity of subsequent analyses. This application note details a validated SPE protocol for the isolation of LCoAs from tissue homogenates.

Data Presentation

The recovery of long-chain acyl-CoAs can be influenced by the specific tissue type and the extraction methodology employed. The following tables summarize reported recovery rates and concentrations of various long-chain acyl-CoAs in different rat tissues, providing a benchmark for expected results.

Table 1: Recovery Rates of Long-Chain Acyl-CoAs Using Solid-Phase Extraction

Acyl-CoA SpeciesTissue Extraction Recovery (%)Solid-Phase Extraction Recovery (%)Overall Method Recovery (%)Reference
Acetyl-CoA93 - 10483 - 90-[1]
Malonyl-CoA93 - 10483 - 90-[1]
Octanoyl-CoA93 - 10483 - 90-[1]
Oleoyl-CoA93 - 10483 - 90-[1]
Palmitoyl-CoA93 - 10483 - 90-[1]
Arachidonyl-CoA93 - 10483 - 90-[1]
General Long-Chain Acyl-CoAs--70 - 80[2]

Table 2: Concentration of Long-Chain Acyl-CoAs in Various Rat Tissues (nmol/g wet weight)

Acyl-CoA SpeciesHeartKidneyMuscleLiver (Fed)Liver (Fasted)Reference
Total Long-Chain Acyl-CoAs ---108 ± 11248 ± 19[3]
14:0 ---Major Peak-[3]
16:0 ---Major PeakIncreased 2-3 fold[3]
16:1 ---Major Peak-[3]
18:0 ---Major PeakIncreased 6-fold[3]
18:1 ---Major PeakIncreased 2-3 fold[3]
18:2 ---Major PeakIncreased 2-3 fold[3]
Polyunsaturated Acyl-CoAs ReportedReportedReported--[2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the extraction and purification of long-chain acyl-CoAs from tissue samples. It is crucial to work quickly and maintain samples on ice throughout the procedure to minimize enzymatic and chemical degradation of the analytes.[4]

Materials and Reagents
  • Tissue: Flash-frozen in liquid nitrogen and stored at -80°C.[4]

  • Homogenizer: Glass homogenizer.[2]

  • Extraction Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[2]

  • Organic Solvents: Acetonitrile (ACN), 2-Propanol (Isopropanol).[2]

  • Precipitating Agent: Saturated Ammonium (B1175870) Sulfate (B86663) ((NH4)2SO4).[5]

  • Internal Standard: e.g., Heptadecanoyl-CoA.[5]

  • Solid-Phase Extraction (SPE) Columns: Oligonucleotide purification columns[2] or 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel columns.[1]

  • Wash Buffer 1: 2% Formic Acid.

  • Wash Buffer 2: Methanol (B129727).

  • Elution Buffer: 2% Ammonium Hydroxide (B78521) in Methanol or 2-Propanol.[2]

  • Nitrogen Evaporation System

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Downstream Analysis tissue 1. Tissue Homogenization (~100mg frozen tissue in ice-cold KH2PO4 buffer with internal standard) homogenate 2. Addition of 2-Propanol (Re-homogenize) tissue->homogenate extraction 3. Acyl-CoA Extraction (Add saturated (NH4)2SO4 and Acetonitrile, vortex) homogenate->extraction centrifuge1 4. Centrifugation (Separate phases) extraction->centrifuge1 supernatant 5. Collect Supernatant (Contains Acyl-CoAs) centrifuge1->supernatant condition 6. Column Conditioning (Activate SPE column with Methanol) supernatant->condition equilibrate 7. Column Equilibration (Equilibrate with KH2PO4 buffer) condition->equilibrate load 8. Sample Loading (Load supernatant onto SPE column) equilibrate->load wash1 9. Wash Step 1 (Wash with 2% Formic Acid to remove impurities) load->wash1 wash2 10. Wash Step 2 (Wash with Methanol to remove remaining impurities) wash1->wash2 elute 11. Elution (Elute Acyl-CoAs with 2% NH4OH in Methanol or 2-Propanol) wash2->elute concentrate 12. Sample Concentration (Dry eluate under nitrogen stream) elute->concentrate reconstitute 13. Reconstitution (Resuspend in appropriate solvent for analysis) concentrate->reconstitute analysis 14. LC-MS/MS or HPLC Analysis reconstitute->analysis

Caption: Experimental workflow for the purification of long-chain acyl-CoAs.

Step-by-Step Protocol
  • Tissue Homogenization:

    • Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.[2]

    • Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an appropriate internal standard (e.g., 16 nmol of heptadecanoyl-CoA).[5]

    • Homogenize the tissue thoroughly on ice.

  • Extraction of Acyl-CoAs:

    • To the homogenate, add 2.0 mL of 2-propanol and homogenize again.[2][5]

    • Add 0.25 mL of saturated ammonium sulfate and 4.0 mL of acetonitrile.[5]

    • Vortex the mixture vigorously for 5 minutes.[5]

    • Centrifuge the homogenate at 1,900 x g for 5 minutes at 4°C to separate the phases.[5]

    • Carefully collect the upper aqueous phase containing the acyl-CoAs.[5]

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the SPE column by passing 2 mL of methanol through it.

    • Column Equilibration: Equilibrate the column by passing 2 mL of 100 mM KH2PO4 buffer (pH 4.9) through it.[2]

    • Sample Loading: Load the collected supernatant from step 2 onto the conditioned SPE column.

    • Washing:

      • Wash the column with 2 mL of 2% formic acid to remove unbound contaminants.

      • Wash the column with 2 mL of methanol to remove any remaining impurities.

    • Elution: Elute the long-chain acyl-CoAs from the column with 2 mL of 2% ammonium hydroxide in methanol or 2-propanol.[2]

  • Sample Concentration and Reconstitution:

    • Dry the eluted sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried acyl-CoA pellet in a solvent compatible with the downstream analytical method (e.g., 50 mM ammonium acetate (B1210297) for LC-MS analysis).[6]

Troubleshooting

IssuePotential CauseRecommended Solution
Low Recovery of Acyl-CoAs Incomplete tissue homogenization.Ensure the tissue is thoroughly homogenized in the initial step. A glass homogenizer is recommended for optimal disruption.[4]
Degradation of analytes.Work quickly and keep samples on ice at all times. Use fresh, high-purity solvents.[4]
Inefficient SPE.Ensure the SPE column is properly conditioned and equilibrated. Optimize the wash and elution volumes and solvent compositions.[4]
Poor Chromatographic Peak Shape Inappropriate reconstitution solvent.Ensure the reconstitution solvent is compatible with the initial mobile phase of the analytical method to avoid solvent effects.[6]
High Background Noise in MS Incomplete removal of interfering substances.Ensure all wash steps in the SPE protocol are performed adequately. Consider an additional wash step with a different solvent.

Conclusion

The solid-phase extraction method detailed in this application note provides a reliable and reproducible approach for the purification of long-chain acyl-CoAs from various tissue types. The protocol, when followed carefully, yields high recovery rates and sample purity, enabling accurate quantification by sensitive analytical techniques such as LC-MS/MS. The provided data and troubleshooting guide serve as valuable resources for researchers in the fields of lipidomics, metabolic research, and drug development.

References

Application of (2R)-2,6-Dimethylheptanoyl-CoA in Metabolic Analysis: A Tool for Interrogating Branched-Chain Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2,6-Dimethylheptanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) molecule that serves as a valuable tool for the specific investigation of mitochondrial fatty acid β-oxidation. While its direct application in broad metabolic flux analysis using isotopic tracers is not yet documented in peer-reviewed literature, its utility as a specific enzyme substrate provides a window into the function of key enzymes involved in lipid metabolism. This document outlines the current and potential applications of this compound, with a focus on its use in enzymatic assays and cellular metabolism studies.

Application Notes

Probing Long-Chain Acyl-CoA Dehydrogenase (LCAD) Activity

The primary application of this compound is as a specific substrate for Long-Chain Acyl-CoA Dehydrogenase (LCAD), an enzyme critical for the initial step of β-oxidation of long-chain fatty acids.[1] Due to its branched structure, it is not a substrate for Medium-Chain Acyl-CoA Dehydrogenase (MCAD), making it a selective tool to isolate and measure LCAD activity in complex biological samples like tissue homogenates and cell lysates.[1] This specificity is crucial for diagnosing and studying inherited metabolic disorders such as LCAD deficiency.

Investigating Branched-Chain Fatty Acid Metabolism

The precursor of this compound, 2,6-dimethylheptanoic acid, has been used to study cellular metabolism in the context of fatty acid oxidation disorders. For instance, in fibroblasts from patients with MCAD deficiency, 2,6-dimethylheptanoic acid was shown to be metabolized, leading to an increase in cellular oxygen consumption.[2][3] This suggests that it can bypass the deficient MCAD enzyme and enter the β-oxidation pathway, making it a potential therapeutic agent or a tool to explore alternative metabolic routes in such conditions.

Potential for Metabolic Flux Analysis (Hypothetical)

Currently, there is no published evidence of this compound being used as a tracer in metabolic flux analysis (MFA). MFA typically relies on the use of stable isotope-labeled compounds to trace the flow of atoms through metabolic pathways. The synthesis of an isotopically labeled version of 2,6-dimethylheptanoic acid (e.g., with ¹³C or ²H) would be a prerequisite for its use in MFA.

Should a labeled version become available, it could be a powerful tool to:

  • Quantify the flux through the LCAD-mediated oxidation pathway with high specificity.

  • Investigate the downstream metabolism of branched-chain fatty acids and their contribution to the tricarboxylic acid (TCA) cycle and other metabolic pathways.

  • Explore the metabolic fate of branched-chain fatty acids in various physiological and pathological states, such as diabetes, obesity, and cancer.

Quantitative Data Summary

The following table summarizes quantitative data from studies utilizing 2,6-dimethylheptanoyl-CoA or its precursor acid.

Parameter MeasuredSystemSubstrate/CompoundResultReference
Enzyme Activity Recombinant human LCADThis compoundHigher enzymatic activity with recombinant ETF compared to native ETF.[1]
Wild-type mouse heart homogenatesThis compoundMeasurable LCAD activity.[1]
LCAD-/- mouse heart homogenatesThis compoundNo detectable LCAD activity.[1]
Cellular Respiration MCAD deficient human fibroblasts2,6-dimethylheptanoic acidInduced positive changes in oxygen consumption rate (OCR) parameters.[2][3]

Experimental Protocols

Protocol 1: Spectrophotometric Assay of Long-Chain Acyl-CoA Dehydrogenase (LCAD) Activity

This protocol is adapted from established methods for measuring acyl-CoA dehydrogenase activity.[1][4]

Objective: To measure the activity of LCAD in biological samples using this compound as a specific substrate.

Principle: The assay measures the reduction of an electron acceptor, ferricenium hexafluorophosphate (B91526), which is coupled to the oxidation of this compound by LCAD. The rate of reduction is monitored spectrophotometrically.

Materials:

  • This compound solution

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.2)

  • Ferricenium hexafluorophosphate solution

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Spectrophotometer capable of measuring absorbance at 300 nm

Procedure:

  • Prepare the reaction mixture: In a cuvette, combine the potassium phosphate buffer and the ferricenium hexafluorophosphate solution.

  • Pre-incubate: Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction: Add the biological sample to the cuvette and mix gently.

  • Establish a baseline: Monitor the absorbance at 300 nm for a few minutes to establish a baseline rate of non-enzymatic reduction.

  • Start the enzymatic reaction: Add the this compound solution to the cuvette and mix thoroughly.

  • Monitor the reaction: Immediately begin recording the decrease in absorbance at 300 nm over time.

  • Calculate the enzyme activity: The rate of the reaction is proportional to the LCAD activity in the sample. Calculate the activity using the molar extinction coefficient of ferricenium.

Controls:

  • Negative Control (No Substrate): Perform a reaction without adding this compound to measure the background rate of ferricenium reduction.

  • Negative Control (No Enzyme): Perform a reaction with a heat-inactivated sample or a sample known to lack LCAD activity (e.g., from an LCAD knockout model) to ensure the observed activity is specific to LCAD.[1]

Visualizations

Caption: Overview of Branched-Chain Fatty Acid Metabolism.

LCAD_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Ferricenium, Substrate) start->prep_reagents prep_sample Prepare Biological Sample (e.g., Cell Lysate) start->prep_sample reaction_setup Set up Reaction Mixture in Cuvette prep_reagents->reaction_setup add_sample Add Biological Sample prep_sample->add_sample pre_incubation Pre-incubate at 37°C reaction_setup->pre_incubation pre_incubation->add_sample baseline Measure Baseline Absorbance at 300 nm add_sample->baseline add_substrate Add (2R)-2,6-dimethyl- heptanoyl-CoA baseline->add_substrate measure_absorbance Monitor Absorbance Decrease over Time add_substrate->measure_absorbance calculate_activity Calculate LCAD Activity measure_absorbance->calculate_activity end End calculate_activity->end

Caption: Experimental Workflow for LCAD Activity Assay.

References

Troubleshooting & Optimization

Improving the stability of (2R)-2,6-dimethylheptanoyl-CoA in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of (2R)-2,6-dimethylheptanoyl-CoA in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the degradation of this compound in my aqueous solution?

A1: The degradation of this compound in aqueous solutions is primarily due to two factors:

  • Chemical Hydrolysis: The thioester bond in the molecule is susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. This reaction is significantly influenced by the pH of the solution.

  • Enzymatic Degradation: If your solution is contaminated with enzymes, particularly thioesterases, they can rapidly catalyze the hydrolysis of the thioester bond.[1][2] These enzymes are common in biological samples and can be introduced through contamination.

Q2: How does pH affect the stability of this compound?

A2: The stability of the thioester bond is highly pH-dependent. It is most stable in slightly acidic conditions (pH 4-6). Under neutral to alkaline conditions (pH 7 and above), the rate of hydrolysis increases significantly. For instance, some acyl-CoA species show greater stability in solutions at pH 4.0 and 6.8 compared to plain water.[3]

Q3: What is the recommended temperature for storing solutions of this compound?

A3: For short-term storage (up to 48 hours), solutions should be kept at 4°C.[3] For long-term storage, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Lyophilized powder is the most stable form for long-term storage.

Q4: Can I use antioxidants to improve the stability of my this compound solution?

A4: While the primary degradation pathway is hydrolysis, oxidation can also be a concern, especially during long-term storage or if the sample is exposed to air. The thiol group in Coenzyme A can be oxidized. Using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can help maintain a reducing environment and prevent oxidative damage. However, be aware that some reagents like TCEP can, under certain conditions, accelerate thioester hydrolysis.[4][5]

Q5: I am observing a rapid loss of my compound in my cell lysate experiment. What could be the cause?

A5: Rapid degradation in a cell lysate is most likely due to enzymatic activity. Cell lysates contain a variety of enzymes, including thioesterases, that can quickly hydrolyze acyl-CoAs.[1][2] To mitigate this, you should work quickly at low temperatures (on ice) and consider adding broad-spectrum enzyme inhibitors to your lysis buffer.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid degradation of this compound in a pure buffer solution. Incorrect pH: The pH of your buffer may be neutral or alkaline, accelerating hydrolysis.Adjust the buffer pH to a slightly acidic range (pH 4-6). Prepare fresh buffers and verify the pH before use.
High Temperature: Storing or handling the solution at room temperature or higher will increase the rate of hydrolysis.Always keep the solution on ice or at 4°C during experiments. For storage, use -80°C.
Microbial Contamination: Bacterial or fungal growth in the buffer can introduce enzymes that degrade the compound.Use sterile, filtered buffers and practice aseptic techniques. Consider adding a bacteriostatic agent if appropriate for your experiment.
Inconsistent results between experiments. Repeated Freeze-Thaw Cycles: Subjecting the stock solution to multiple freeze-thaw cycles can lead to progressive degradation.Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing.
Solvent Evaporation: If using organic co-solvents, evaporation can change the concentration of your compound.Use tightly sealed vials and minimize the time the solution is exposed to air.
Low recovery after solid-phase extraction (SPE). Inappropriate SPE Cartridge: The chosen SPE cartridge may not be suitable for retaining and eluting a branched-chain acyl-CoA.Use a reversed-phase C18 or a specialized ion-exchange cartridge designed for acyl-CoA purification.
Incorrect Elution Solvent: The elution solvent may not be strong enough to desorb the compound from the SPE material.Optimize the elution solvent by gradually increasing the concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol).
Presence of unexpected peaks in HPLC/LC-MS analysis. Degradation Products: The extra peaks are likely the free fatty acid (2R)-2,6-dimethylheptanoic acid and Coenzyme A, the products of hydrolysis.Confirm the identity of the peaks using mass spectrometry. If degradation is confirmed, refer to the solutions for improving stability.
Oxidized Forms: The compound may have been oxidized, leading to the formation of disulfides or other oxidized species.Add a reducing agent like DTT or TCEP to your sample just before analysis.
Contaminants in the Synthetic Preparation: The initial synthetic product may contain impurities.Ensure the purity of your this compound standard using high-resolution analytical techniques.

Quantitative Data Summary

The following table summarizes the stability of a general acyl-CoA standard mixture in different solvents at 4°C over 48 hours. This data can serve as a general guideline for handling this compound, although specific stability may vary.

Solvent pH Average Coefficient of Variation (CV) over 48h at 4°C *
Water~7.0High
50 mM Ammonium Acetate / Water4.0Low
50 mM Ammonium Acetate / Water6.8Moderate
50% Methanol / Water~7.0Moderate
50% Methanol / 50 mM Ammonium Acetate4.0Lowest
50% Methanol / 50 mM Ammonium Acetate6.8Low

*Data extrapolated from a study on a mixture of acyl-CoA standards.[3] A lower CV indicates higher stability.

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a method to assess the stability of this compound in a given solution using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound (high purity standard)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Potassium phosphate (B84403) monobasic

  • Phosphoric acid (for pH adjustment)

  • Test buffers at various pH values (e.g., pH 4.0, 7.0, 8.0)

  • Thermostated autosampler or water bath

2. Preparation of Stock Solution:

  • Accurately weigh a small amount of lyophilized this compound.

  • Dissolve in a minimal amount of HPLC-grade water or a slightly acidic buffer (pH 5-6) to prepare a concentrated stock solution (e.g., 10 mM).

  • Determine the exact concentration using UV spectrophotometry at 260 nm (using the molar extinction coefficient of Coenzyme A).

3. Stability Study Setup:

  • Prepare a series of dilutions of the stock solution in your test buffers to a final concentration of 100 µM.

  • For each buffer condition, prepare multiple vials.

  • Incubate the vials at different temperatures (e.g., 4°C, 25°C, 37°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take one vial from each condition for analysis.

4. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 100 mM potassium phosphate buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 260 nm.

  • Injection Volume: 20 µL.

5. Data Analysis:

  • Integrate the peak area of the intact this compound at each time point.

  • Calculate the percentage of the remaining compound at each time point relative to the initial time point (t=0).

  • Plot the percentage of remaining compound versus time for each condition.

  • Determine the half-life (t₁/₂) of this compound under each condition by fitting the data to a first-order decay model.

Visualizations

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Investigation of Chemical Instability cluster_2 Investigation of Enzymatic Degradation cluster_3 Solutions start Start: this compound Degradation Observed check_purity Is the initial material pure? start->check_purity check_ph Check solution pH check_purity->check_ph Yes purify Purify starting material check_purity->purify No check_temp Check temperature check_ph->check_temp pH 4-6 adjust_ph Adjust pH to 4-6 check_ph->adjust_ph pH > 7 check_storage Review storage conditions check_temp->check_storage ≤ 4°C lower_temp Work at 4°C or on ice check_temp->lower_temp > 4°C check_enzyme Is the sample of biological origin (e.g., lysate)? check_storage->check_enzyme Proper storage aliquot Aliquot and store at -80°C check_storage->aliquot Repeated freeze-thaw add_inhibitors Add enzyme inhibitors check_enzyme->add_inhibitors Yes use_sterile Use sterile techniques and buffers check_enzyme->use_sterile No (pure buffer)

Caption: Troubleshooting workflow for this compound degradation.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation acyl_coa This compound fatty_acid (2R)-2,6-dimethylheptanoic Acid acyl_coa->fatty_acid High pH, Temp, Thioesterases coa Coenzyme A acyl_coa->coa High pH, Temp, Thioesterases oxidized_coa Oxidized CoA (e.g., disulfide) acyl_coa->oxidized_coa Oxygen, Metal ions

References

Technical Support Center: Overcoming Matrix Effects in the Mass Spectrometry of (2R)-2,6-dimethylheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the mass spectrometric analysis of (2R)-2,6-dimethylheptanoyl-CoA.

Troubleshooting Guides

This section offers step-by-step guidance to identify and resolve common issues related to matrix effects in your experiments.

Issue: Poor sensitivity, accuracy, or reproducibility in the quantification of this compound.

This is a common problem often attributable to matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte.[1][2][3][4][5] This can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal).[1][6][7]

Troubleshooting Workflow:

start Start: Inconsistent this compound Quantification check_is 1. Evaluate Internal Standard (IS) Performance start->check_is is_ok IS response consistent? check_is->is_ok assess_me 2. Assess Matrix Effect is_ok->assess_me Yes is_not_ok Troubleshoot IS (e.g., stability, concentration) is_ok->is_not_ok No me_present Matrix effect present? assess_me->me_present optimize_sample_prep 3. Optimize Sample Preparation me_present->optimize_sample_prep Yes end End: Accurate Quantification me_present->end No optimize_chromatography 4. Optimize Chromatography optimize_sample_prep->optimize_chromatography implement_calibration 5. Implement Advanced Calibration optimize_chromatography->implement_calibration revalidate Re-validate Method implement_calibration->revalidate revalidate->end is_not_ok->check_is

Caption: Troubleshooting workflow for inconsistent quantification.

Detailed Steps:

  • Evaluate Internal Standard (IS) Performance:

    • Question: Is the signal from your stable isotope-labeled internal standard (SIL-IS) consistent across samples?

    • Action: A SIL-IS is the gold standard for compensating for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[6][8] If the SIL-IS signal is erratic, it may indicate issues with sample preparation or instrument stability.

  • Assess the Presence and Magnitude of Matrix Effects:

    • Question: How can I confirm that matrix effects are the root cause of my issues?

    • Action: Perform a post-extraction spike experiment.[7][9][10] Compare the analyte's peak area in a neat solution to its peak area in a sample extract where the analyte was spiked in after extraction. A significant difference indicates the presence of matrix effects.

  • Optimize Sample Preparation:

    • Question: My sample preparation involves simple protein precipitation. Could this be the problem?

    • Action: Protein precipitation is a quick but often "dirty" method that can leave many matrix components, such as phospholipids, in the final extract.[11] Consider more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[1]

  • Optimize Chromatographic Separation:

    • Question: How can I use chromatography to mitigate matrix effects?

    • Action: Improving the separation of this compound from co-eluting matrix components can significantly reduce ion suppression.[1][12] Try adjusting the gradient, changing the column chemistry, or using a longer column to enhance resolution.

  • Implement Advanced Calibration Strategies:

    • Question: I am still observing variability. Are there other calibration methods I can use?

    • Action: If a reliable SIL-IS is not available or if matrix effects are still problematic, consider using matrix-matched calibrators.[13][14][15][16][17] This involves preparing your calibration standards in a blank matrix that is identical to your samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for this compound due to the presence of co-eluting molecules from the biological matrix (e.g., plasma, tissue homogenate).[1][3][5] These interfering components can suppress or enhance the analyte's signal, leading to inaccurate quantification.[6][7]

Mechanism of Ion Suppression cluster_0 ESI Droplet cluster_1 Gas Phase Ions Analyte Analyte Analyte_Ion Analyte+ Analyte->Analyte_Ion Ionization Matrix Matrix Matrix_Ion Matrix+ Matrix->Matrix_Ion Competition for Charge Matrix_Ion->Analyte_Ion Suppresses Analyte Signal

Caption: Ion suppression mechanism in electrospray ionization.

Q2: Why are acyl-CoAs like this compound particularly susceptible to matrix effects?

A2: Acyl-CoAs are endogenous molecules present in complex biological systems. Their analysis is often challenged by their inherent instability and the presence of structurally similar lipids and other metabolites that can cause significant matrix effects.[18][19]

Q3: What is the best internal standard for quantifying this compound?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C- or ¹⁵N-labeled this compound.[8][18][19][20][21] This is because it shares the same physicochemical properties as the analyte and will be affected by matrix effects in the same way, allowing for accurate correction.[6]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[7][12][22][23] However, this approach may compromise the sensitivity of the assay, potentially leading to analyte concentrations falling below the lower limit of quantification.

Data Presentation

The following tables summarize the effectiveness of different strategies for mitigating matrix effects in acyl-CoA analysis. The data is representative and intended to illustrate the comparative efficacy of each approach.

Table 1: Comparison of Sample Preparation Techniques

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation8545 (Suppression)18
Liquid-Liquid Extraction7520 (Suppression)9
Solid-Phase Extraction92<10 (Suppression)5

Matrix Effect (%) is calculated as: ((Peak area in post-extraction spike) / (Peak area in neat solution) - 1) * 100.

Table 2: Impact of Calibration Strategy on Accuracy

Calibration MethodInternal StandardMeasured Concentration (vs. True Value)Accuracy (%)
External CalibrationNone55% of true value55
External CalibrationAnalog IS80% of true value80
Matrix-Matched CalibrationAnalog IS95% of true value95
Stable Isotope DilutionSIL-IS99.5% of true value99.5

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analytical standard of this compound and the internal standard into the final reconstitution solvent.

    • Set B (Blank Matrix): Extract a blank biological matrix (e.g., plasma from an untreated animal) using your established sample preparation protocol.

    • Set C (Post-Extraction Spike): Extract a blank biological matrix as in Set B. After the final evaporation step and before reconstitution, spike the analytical standard and internal standard into the dried extract. Then, reconstitute the sample.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the matrix effect by comparing the analyte peak area in Set C to that in Set A. A value significantly different from 100% indicates a matrix effect.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol and should be optimized for your specific application.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol (B129727) followed by equilibration with water.

  • Loading: Load the pre-treated sample (e.g., plasma diluted with an acidic buffer) onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. A second wash with a non-polar solvent like hexane (B92381) can remove lipids.

  • Elution: Elute the this compound using an appropriate solvent, such as a mixture of methanol and ammonium (B1175870) hydroxide.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

References

Technical Support Center: Optimization of Tissue Homogenization for Acyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tissue homogenization for the extraction of acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control during tissue homogenization for acyl-CoA analysis?

A1: The most critical factor is temperature control. Acyl-CoAs are susceptible to enzymatic degradation. Therefore, it is imperative to keep the tissue sample and all solutions at low temperatures (typically on ice or at 4°C) throughout the entire homogenization and extraction process.[1][2] Many protocols also emphasize the importance of rapid quenching of metabolic activity at the point of tissue collection, often by snap-freezing in liquid nitrogen.[1][3][4]

Q2: Which homogenization technique is best for my tissue type?

A2: The optimal homogenization technique depends on the tissue's properties.

  • Soft tissues (e.g., liver, brain) can be effectively homogenized using glass Dounce homogenizers or rotor-stator homogenizers.[5][6]

  • Tough or fibrous tissues (e.g., muscle, skin) may require more rigorous methods like bead beating with ceramic or tungsten beads or cryogenic grinding to ensure complete tissue disruption.[6][7] Cryogenic grinding, where the tissue is ground to a powder at liquid nitrogen temperatures, is particularly effective for minimizing enzymatic activity.[1]

Q3: What type of extraction solvent should I use?

A3: The choice of extraction solvent is crucial for efficient recovery of acyl-CoAs. Common solvent systems include:

  • Organic solvents: Mixtures of acetonitrile (B52724), methanol (B129727), and/or isopropanol (B130326) are frequently used.[1][8] An 80% methanol solution has been shown to yield high mass spectrometry intensities for a broad range of acyl-CoA species.[9]

  • Buffered solutions: Some protocols utilize a combination of a buffer (e.g., potassium phosphate (B84403) buffer, KH2PO4) followed by the addition of an organic solvent like 2-propanol or acetonitrile.[2][5]

  • Acidic solutions: Quenching with acids like perchloric acid can also be used to rapidly stop enzymatic reactions and precipitate proteins.[1][2]

It is important to note that the presence of formic acid or acetonitrile in some extraction solvents can lead to poor signals for many acyl-CoA compounds.[9]

Q4: How can I improve the recovery and reproducibility of my acyl-CoA extraction?

A4: To enhance recovery and reproducibility, consider the following:

  • Internal Standards: Add a known amount of an internal standard, such as an odd-chain or isotopically labeled acyl-CoA (e.g., C17-CoA or 13C-labeled acetyl-CoA), to the sample before homogenization.[2][9][10] This allows for normalization and correction for sample loss during preparation.

  • Solid-Phase Extraction (SPE): Following the initial extraction, using an SPE column can help to purify and concentrate the acyl-CoAs, removing interfering substances.[5][8]

  • Consistent Procedures: Ensure that all steps of the protocol, from tissue weight and solvent volumes to homogenization time and centrifugation speed, are kept consistent across all samples.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Acyl-CoA Yield Incomplete tissue homogenization.- For tough tissues, switch to a more robust method like bead beating or cryogenic grinding.[6]- Increase homogenization time or speed, while carefully monitoring temperature.
Enzymatic degradation.- Ensure the sample is kept on ice or at 4°C at all times.[1]- Work quickly to minimize the time between tissue thawing and extraction.- Consider flash-freezing tissue in liquid nitrogen immediately after collection.[3][4]
Inefficient extraction solvent.- Test different solvent systems. An 80% methanol solution is often effective.[9]- Ensure the solvent-to-tissue ratio is adequate to fully saturate the sample.
High Variability Between Replicates Inconsistent homogenization.- Standardize the homogenization procedure (e.g., time, speed, number of strokes).- Ensure the tissue is completely homogenized before proceeding.
Inaccurate pipetting, especially of viscous homogenates.- Pre-wet pipette tips with the solvent before aspirating the homogenate.[11]
Partial sample loss during transfers.- Be meticulous during all transfer steps.- Use an internal standard to normalize the data.[10]
Poor Chromatographic Peak Shape Presence of interfering substances (e.g., lipids, proteins).- Incorporate a protein precipitation step (e.g., with perchloric acid).[1][2]- Use a solid-phase extraction (SPE) clean-up step after the initial extraction.[5]- Perform a lipid removal step, for example, with a chloroform (B151607) wash.[6]
Signal Suppression in Mass Spectrometry Matrix effects from co-extracted compounds.- Dilute the sample prior to analysis.- Optimize the clean-up procedure (e.g., SPE) to remove interfering matrix components.- Use a matrix-matched calibration curve.[4]

Data Presentation

Table 1: Comparison of Different Extraction Solvents for Acyl-CoA Analysis

Extraction SolventKey CharacteristicsBest ForReference(s)
80% Methanol High MS intensities for a broad range of acyl-CoAs.General-purpose extraction for metabolomics, especially for LC-MS analysis.[3][9]
Acetonitrile/Methanol/Water (2:2:1, v/v/v) Effective for a larger number of acyl-CoA species.Comprehensive acyl-CoA profiling.[1]
KH2PO4 Buffer followed by 2-Propanol & Acetonitrile Good recovery (70-80%) and reproducibility.Tissues where a buffered environment is preferred initially.[5]
0.5 M Perchloric Acid Rapidly quenches enzymatic activity and precipitates proteins.Water-soluble acyl-CoAs.[1]

Table 2: Recovery Rates for a Two-Step Extraction and Purification Protocol

StepRecovery RangeAcyl-CoA SpeciesReference(s)
Tissue Extraction 93-104%Acetyl-, malonyl-, octanoyl-, oleoyl-, palmitoyl-, or arachidonyl-coenzyme A[8]
Solid-Phase Extraction (SPE) 83-90%Acetyl-, malonyl-, octanoyl-, oleoyl-, palmitoyl-, or arachidonyl-coenzyme A[8]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction using Organic Solvents (Adapted from[1][9])
  • Sample Preparation: Weigh approximately 50-100 mg of frozen tissue in a pre-chilled tube. Keep the tube on dry ice.

  • Homogenization:

    • Add 400 µL of ice-cold 80% methanol (containing an internal standard, if used).

    • For soft tissues, homogenize using a rotor-stator homogenizer on ice.

    • For tough tissues, use a bead beater with ceramic beads for 30 seconds.

  • Extraction:

    • Centrifuge the homogenate at a low speed (e.g., 100 x g) at 4°C for 5 minutes.

    • Transfer the supernatant to a new pre-chilled tube.

    • Repeat the homogenization and extraction steps two more times, pooling the supernatants.

  • Phase Separation (Optional, for lipid removal):

    • Add cold deionized water and cold chloroform to the pooled supernatant to achieve a final ratio of Methanol:Chloroform:Water of 2:2:1.

    • Vortex thoroughly.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 15 minutes.

  • Final Steps:

    • Carefully collect the upper aqueous phase containing the acyl-CoAs.

    • Dry the extract using a vacuum concentrator (speed vac) without heat.

    • Reconstitute the dried pellet in an appropriate solvent for your analytical platform (e.g., 50% methanol).

Protocol 2: Acyl-CoA Extraction using a Buffered System (Adapted from[5])
  • Sample Preparation: Weigh less than 100 mg of frozen tissue.

  • Homogenization:

    • Add ice-cold 100 mM KH2PO4 buffer (pH 4.9) to the tissue.

    • Homogenize in a glass homogenizer on ice.

    • Add 2-propanol and homogenize again.

  • Extraction:

    • Add acetonitrile (ACN) to the homogenate to extract the acyl-CoAs.

    • Vortex and centrifuge to pellet the tissue debris.

  • Purification (Solid-Phase Extraction):

    • Load the supernatant onto a pre-conditioned SPE column (e.g., an oligonucleotide purification column).

    • Wash the column to remove impurities.

    • Elute the acyl-CoAs with 2-propanol.

  • Final Steps:

    • Concentrate the eluent.

    • The sample is now ready for analysis (e.g., by HPLC).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_homogenization Homogenization & Extraction cluster_purification Purification & Analysis Tissue Frozen Tissue Sample (<100mg) Weigh Weigh Frozen Tissue Tissue->Weigh Quench Snap-freeze in Liquid N2 Quench->Tissue AddSolvent Add Cold Extraction Solvent (+ Internal Standard) Weigh->AddSolvent Homogenize Homogenize on Ice (e.g., Rotor-Stator, Bead Beater) AddSolvent->Homogenize Centrifuge1 Centrifuge (4°C) Homogenize->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant Purify Optional: SPE Cleanup CollectSupernatant->Purify Dry Dry Extract (Vacuum Concentrator) Purify->Dry Reconstitute Reconstitute in Assay Buffer Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: General workflow for acyl-CoA extraction from tissue samples.

troubleshooting_tree Start Low Acyl-CoA Yield? CheckHomogenization Is homogenization complete? Start->CheckHomogenization Yes CheckTemp Was temperature controlled? CheckHomogenization->CheckTemp Yes IncreaseMethod Use tougher method (e.g., bead beating) CheckHomogenization->IncreaseMethod No IncreaseTime Increase homogenization time/speed CheckHomogenization->IncreaseTime No CheckSolvent Is the extraction solvent optimal? CheckTemp->CheckSolvent Yes KeepCold Ensure all steps are on ice CheckTemp->KeepCold No WorkQuickly Minimize processing time CheckTemp->WorkQuickly No TestSolvents Test alternative solvents (e.g., 80% MeOH) CheckSolvent->TestSolvents No CheckRatio Optimize solvent:tissue ratio CheckSolvent->CheckRatio No

Caption: Troubleshooting decision tree for low acyl-CoA yield.

References

Troubleshooting poor chromatographic peak shape for acyl-CoAs.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: Why are my acyl-CoA peaks showing poor shape (tailing, fronting, splitting, or broadening)?

A1: Poor peak shape in acyl-CoA chromatography can stem from a variety of factors, including interactions with the stationary phase, issues with the mobile phase or sample, and problems with your HPLC system. The unique chemical properties of acyl-CoAs, particularly the negatively charged phosphate (B84403) groups and the long acyl chains, make them susceptible to secondary interactions and degradation, which can manifest as distorted peaks.

Q2: What is the most common cause of peak tailing for acyl-CoAs?

A2: The most frequent cause of peak tailing for acyl-CoAs is secondary interactions between the phosphate moiety of the molecule and active sites on the stationary phase, such as residual silanols on silica-based columns.[1][2] These interactions can lead to a portion of the analyte being retained longer than the main peak, resulting in a "tail."

Q3: How can I improve the stability of my acyl-CoA samples before and during analysis?

A3: Acyl-CoAs are known to be unstable. To minimize degradation, it is crucial to quench metabolic activity rapidly, keep samples on ice during preparation, and store extracts as dry pellets at -80°C.[3] For analysis, reconstitute samples just prior to injection in a non-aqueous solvent like methanol (B129727) or a buffered solution at a neutral pH.[3][4] Ammonium (B1175870) acetate (B1210297) buffered solvent at a neutral pH has been shown to stabilize most acyl-CoA compounds.[4]

Q4: What type of column is best suited for acyl-CoA analysis?

A4: Reversed-phase chromatography using a C18 column is the most common and effective method for separating short- to long-chain acyl-CoAs.[3][5] The choice of a specific C18 column can depend on the chain lengths of the acyl-CoAs you are targeting.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common peak shape problems in acyl-CoA chromatography.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.

// Nodes start [label="Peak Tailing Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Secondary Interactions\n(e.g., with silanols)", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Column Overload", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Inappropriate Mobile\nPhase pH", fillcolor="#FBBC05", fontcolor="#202124"]; cause4 [label="Column Contamination\nor Degradation", fillcolor="#FBBC05", fontcolor="#202124"];

solution1a [label="Add Ion-Pairing Agent\n(e.g., DMBA)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1b [label="Use End-Capped Column", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Reduce Sample Concentration\nor Injection Volume", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Adjust Mobile Phase pH\n(away from analyte pKa)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4a [label="Use Guard Column", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4b [label="Flush or Replace Column", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cause1; start -> cause2; start -> cause3; start -> cause4;

cause1 -> solution1a; cause1 -> solution1b; cause2 -> solution2; cause3 -> solution3; cause4 -> solution4a; cause4 -> solution4b; } enddot Caption: Troubleshooting workflow for peak tailing.

Detailed Solutions for Peak Tailing:

  • Secondary Interactions: The phosphate group of acyl-CoAs can interact with the stationary phase.

    • Add an Ion-Pairing Agent: Incorporating an ion-pairing agent like dimethylbutylamine (DMBA) into the mobile phase can help to mask the charged phosphate group and improve peak shape.[3]

    • Use an End-Capped Column: Modern, high-purity silica (B1680970) columns with end-capping minimize the number of free silanol (B1196071) groups available for secondary interactions.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[1]

    • Reduce Sample Load: Decrease the concentration of your sample or reduce the injection volume.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the acyl-CoA, it can exist in both ionized and non-ionized forms, leading to tailing.[1]

    • Adjust pH: Modify the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a single ionic form.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites.

    • Use a Guard Column: A guard column can protect your analytical column from contaminants in the sample.

    • Column Maintenance: Regularly flush the column with a strong solvent or, if necessary, replace the column.

Issue 2: Peak Fronting

Peak fronting is the inverse of tailing, with the first half of the peak being broader than the second half.

// Nodes start [label="Peak Fronting Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Sample Overload\n(Concentration)", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Poor Sample Solubility", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Column Collapse or Void", fillcolor="#FBBC05", fontcolor="#202124"];

solution1 [label="Dilute Sample", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Match Sample Solvent\nto Mobile Phase", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Replace Column", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cause1; start -> cause2; start -> cause3;

cause1 -> solution1; cause2 -> solution2; cause3 -> solution3; } enddot Caption: Troubleshooting workflow for peak fronting.

Detailed Solutions for Peak Fronting:

  • Sample Overload (Concentration): This is a common cause of peak fronting.[6]

    • Dilute the Sample: Reducing the concentration of the analyte in your sample can often resolve this issue.[6]

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to fronting.[7][8]

    • Solvent Matching: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase.

  • Column Collapse or Void: A physical change in the column packing can cause peak distortion.[8]

    • Column Replacement: If a void has formed at the head of the column, it will likely need to be replaced.

Issue 3: Peak Splitting

Peak splitting appears as a "double peak" or a "shoulder" on the main peak.

// Nodes start [label="Peak Splitting Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Sample Solvent/Mobile\nPhase Mismatch", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Partially Blocked Frit\nor Tubing", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Column Void or\nContamination", fillcolor="#FBBC05", fontcolor="#202124"]; cause4 [label="Co-elution of\nIsomers", fillcolor="#FBBC05", fontcolor="#202124"];

solution1 [label="Inject in Weaker Solvent", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Backflush Column/Replace Frit", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Replace Column", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4 [label="Optimize Separation\n(Gradient, Temperature)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cause1; start -> cause2; start -> cause3; start -> cause4;

cause1 -> solution1; cause2 -> solution2; cause3 -> solution3; cause4 -> solution4; } enddot Caption: Troubleshooting workflow for peak splitting.

Detailed Solutions for Peak Splitting:

  • Sample Solvent/Mobile Phase Mismatch: If the sample is injected in a much stronger solvent than the mobile phase, it can cause the analyte band to distort.[8]

    • Use a Weaker Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.

  • Partially Blocked Frit or Tubing: A blockage can cause the sample flow to be unevenly distributed onto the column.[8]

    • Maintenance: Backflushing the column or replacing the column inlet frit can resolve this.

  • Column Void or Contamination: A void at the head of the column or contamination can lead to a split flow path.[2][8]

    • Column Replacement: If a void has formed, the column will need to be replaced.

  • Co-elution of Isomers: For some acyl-CoAs, isomers may be present that are not fully resolved.

    • Method Optimization: Adjusting the gradient, mobile phase composition, or temperature may be necessary to resolve the isomers.

Issue 4: Broad Peaks

Broad peaks are wider than expected and can lead to decreased resolution and sensitivity.

// Nodes start [label="Broad Peaks Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Extra-Column Volume", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Column Contamination\nor Aging", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Low Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; cause4 [label="Inappropriate Flow Rate", fillcolor="#FBBC05", fontcolor="#202124"];

solution1 [label="Use Shorter/Narrower Tubing", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Flush or Replace Column", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Increase Column Temperature", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4 [label="Optimize Flow Rate", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cause1; start -> cause2; start -> cause3; start -> cause4;

cause1 -> solution1; cause2 -> solution2; cause3 -> solution3; cause4 -> solution4; } enddot Caption: Troubleshooting workflow for broad peaks.

Detailed Solutions for Broad Peaks:

  • Extra-Column Volume: Excessive volume between the injector and the detector can cause peak broadening.

    • System Optimization: Use tubing with a small internal diameter and minimize the length of all connections.

  • Column Contamination or Aging: An old or contaminated column will lose efficiency.

    • Column Maintenance: Flush the column with a strong solvent or replace it if its performance has significantly degraded.

  • Low Temperature: Lower temperatures increase mobile phase viscosity, which can lead to broader peaks.

    • Increase Column Temperature: Increasing the column temperature can decrease viscosity and improve peak efficiency.[9]

  • Inappropriate Flow Rate: A flow rate that is too high or too low can result in peak broadening.

    • Flow Rate Optimization: Determine the optimal flow rate for your column and analysis.

Data Presentation

Table 1: Effect of Extraction Solvent on Acyl-CoA Signal Intensity

This table summarizes the relative MS intensities of short-chain and medium- to long-chain acyl-CoAs extracted from liver tissue using different solvents. Data is adapted from a study by an external source.[4]

Extraction SolventRelative MS Intensity (Short-Chain Acyl-CoAs)Relative MS Intensity (Medium- to Long-Chain Acyl-CoAs)
80% MethanolHighHigh
80% Methanol + 5% Formic AcidVery Poor/No SignalVery Poor/No Signal
Methanol/Acetonitrile/Water (2:2:1)ModerateModerate
Methanol/Acetonitrile/Water (2:2:1) + 5% Formic AcidVery Poor/No SignalVery Poor/No Signal

Table 2: Stability of Acyl-CoAs in Different Solvents over 48 hours at 4°C

This table shows the coefficient of variation (CV) for acyl-CoA standards in different solvents, indicating their stability. A lower CV suggests higher stability. Data is adapted from a study by an external source.[4]

SolventCoefficient of Variation (CV)
WaterHigh
50 mM Ammonium Acetate (pH 4.0)Moderate
50 mM Ammonium Acetate (pH 6.8)Low
50% Methanol/WaterModerate
50% Methanol/50 mM Ammonium Acetate (pH 4.0)Moderate
50% Methanol/50 mM Ammonium Acetate (pH 6.8)Low

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Tissues

This protocol is adapted from a method described by an external source.[10]

  • Homogenization: Homogenize frozen, powdered tissue (e.g., 50 mg) in 2 mL of 100 mM KH₂PO₄ containing an internal standard (e.g., 16 nmol of heptadecanoyl-CoA).

  • Solvent Addition: Add 2.0 mL of 2-propanol and homogenize again.

  • Precipitation and Phase Separation: Add 0.25 mL of saturated NH₄SO₄ and 4.0 mL of acetonitrile. Vortex the mixture for 5 minutes.

  • Centrifugation: Centrifuge at 1,900 x g for 5 minutes.

  • Collection: The upper phase contains the acyl-CoAs. Transfer this phase to a new tube.

  • Dilution: Dilute the collected upper phase with 10 mL of 100 mM KH₂PO₄ (pH 4.9).

  • Solid-Phase Extraction (SPE): The diluted extract can be further purified using a C18 SPE cartridge to concentrate the acyl-CoAs and remove interfering substances.

  • Drying and Reconstitution: The final eluate from the SPE cartridge is dried under a stream of nitrogen and reconstituted in an appropriate solvent (e.g., 50% methanol/50 mM ammonium acetate, pH 6.8) for LC-MS/MS analysis.

Protocol 2: Reversed-Phase HPLC Method for Acyl-CoA Analysis

This is a general protocol based on commonly used methods.[10]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 75 mM KH₂PO₄ buffer.

  • Mobile Phase B: Acetonitrile with 600 mM acetic acid.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 260 nm or coupled to a mass spectrometer.

  • Gradient:

    • Start with 44% B.

    • Increase to 50% B over 80 minutes.

    • Increase to 70% B over the next 15 minutes.

    • Increase to 80% B over the next 15 minutes to elute very hydrophobic compounds.

    • Return to initial conditions and re-equilibrate the column.

References

Technical Support Center: Synthesis of (2R)-2,6-dimethylheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (2R)-2,6-dimethylheptanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help increase the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The synthesis of this compound, a medium-chain fatty acyl-CoA, can be approached through two primary routes: chemical synthesis and chemo-enzymatic methods.[1][2]

  • Chemical Synthesis: This typically involves the acylation of coenzyme A (CoA) with an activated derivative of 2,6-dimethylheptanoic acid.[3] Common activating groups include mixed anhydrides or N-hydroxysuccinimide esters.[3] Achieving the desired (2R) stereochemistry often requires starting with an enantiomerically pure precursor acid.

  • Chemo-enzymatic Synthesis: This method utilizes enzymes, such as acyl-CoA synthetases or ligases, to catalyze the formation of the thioester bond between the fatty acid and CoA.[1][4] This approach can offer high stereoselectivity, potentially producing the (R)-stereoisomer preferentially.[1]

Q2: Why is the stereochemistry at the C2 position important?

A2: The stereochemistry of acyl-CoA molecules is crucial for their biological activity. Enzymes that utilize these molecules as substrates are highly stereospecific. For this compound, the "(2R)" designation specifies the three-dimensional arrangement of the methyl group at the second carbon, which is critical for its recognition and processing in metabolic pathways, such as fatty acid and polyketide biosynthesis.[2]

Q3: What are the main factors that can lead to low yields in my synthesis?

A3: Low yields in acyl-CoA synthesis can stem from several factors:

  • Incomplete Acylation: The reaction between the activated fatty acid and CoA may not go to completion.

  • Hydrolysis: The thioester bond of the acyl-CoA product is susceptible to hydrolysis, especially under non-optimal pH conditions.

  • Side Reactions: The free sulfhydryl group of CoA is reactive and can participate in undesired side reactions.

  • Purification Losses: Significant product loss can occur during purification steps.[5][6]

  • Low Solubility of CoA: The trilithium salt of Coenzyme A (CoASH) has low solubility in many organic solvents, which can hinder the acylation reaction.[3]

Q4: How can I improve the solubility of Coenzyme A for the reaction?

A4: To improve the solubility of CoASH in anhydrous solvents for acylation, specific conditions can be developed to solubilize it, which can lead to a nearly quantitative yield of the pure fatty acyl coenzyme A.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis and purification of this compound.

Low Reaction Yield
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of starting materials 1. Inefficient activation of 2,6-dimethylheptanoic acid.2. Suboptimal reaction conditions (temperature, time, pH).3. Poor solubility of Coenzyme A.[3]1. Experiment with different activating agents (e.g., mixed anhydrides, N-hydroxysuccinimide esters).[3]2. Optimize reaction parameters. For enzymatic synthesis, ensure the pH and temperature are optimal for the specific enzyme.3. Utilize an aqueous-organic solvent mixture to improve the solubility of all reactants.[3]
Product degradation 1. Hydrolysis of the thioester bond.2. Oxidation of the thiol group in CoA.1. Maintain a slightly acidic to neutral pH during the reaction and purification.2. Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Purification Challenges
Symptom Possible Cause(s) Suggested Solution(s)
Co-elution of product with unreacted CoA Insufficient separation during chromatography.1. Optimize the HPLC gradient. A binary gradient system with acetonitrile (B52724) and a phosphate (B84403) buffer can improve separation.[5]2. Consider solid-phase extraction (SPE) as a preliminary purification step.[6]
Low recovery after purification 1. Product loss during extraction and concentration steps.2. Irreversible binding to the chromatography column.1. Use extraction methods known for high recovery of acyl-CoAs, such as those employing acetonitrile and 2-propanol.[5]2. For HPLC, a C-18 column is commonly used with good results.[5] Ensure the mobile phase composition is appropriate to elute the product effectively.
Presence of impurities in the final product Contaminating CoA can lead to the formation of holo-ACP instead of the desired acyl-ACP in subsequent enzymatic reactions.Use highly pure acyl-CoA samples that are free from coenzyme A contaminants.[7]

Experimental Protocols

General Chemo-Enzymatic Synthesis of Acyl-CoAs

This protocol is a general guideline and may require optimization for this compound.

Materials:

  • (2R)-2,6-dimethylheptanoic acid

  • Coenzyme A trilithium salt

  • Acyl-CoA synthetase/ligase (e.g., MatB ligase for some branched-chain acids)[1]

  • ATP

  • MgCl₂

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

Procedure:

  • Dissolve (2R)-2,6-dimethylheptanoic acid in an appropriate solvent.

  • In a reaction vessel, combine the reaction buffer, CoA, ATP, and MgCl₂.

  • Add the fatty acid solution to the reaction mixture.

  • Initiate the reaction by adding the acyl-CoA synthetase/ligase.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 2-4 hours).

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, quench it by adding an acid (e.g., perchloric acid) to precipitate the enzyme.

  • Centrifuge the mixture to remove the precipitated protein.

  • Purify the supernatant containing the this compound using solid-phase extraction followed by preparative HPLC.

Purification by HPLC

Column: C-18 reverse-phase column Mobile Phase A: 75 mM KH₂PO₄, pH 4.9[5] Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid[5] Gradient: A linear gradient from a low to a high percentage of Mobile Phase B. Detection: UV at 260 nm[5]

Visualizations

General Workflow for Acyl-CoA Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Precursor (2R)-2,6-dimethylheptanoic acid + CoA Activation Activation (Chemical or Enzymatic) Precursor->Activation Reaction Acylation Reaction Activation->Reaction Crude_Product Crude this compound Reaction->Crude_Product SPE Solid-Phase Extraction (SPE) Crude_Product->SPE HPLC Preparative HPLC SPE->HPLC Final_Product Pure this compound HPLC->Final_Product QC Quality Control (HPLC, MS) Final_Product->QC G Low_Yield Low Yield of Final Product Check_Reaction Analyze Reaction Mixture (HPLC) Low_Yield->Check_Reaction Low_Conversion Low Conversion? Check_Reaction->Low_Conversion Optimize_Reaction Optimize Reaction Conditions: - Activation Method - Enzyme Concentration - Temp, pH, Time Low_Conversion->Optimize_Reaction Yes Check_Purification Analyze Purification Fractions Low_Conversion->Check_Purification No High_Loss High Loss During Purification? Check_Purification->High_Loss Optimize_Purification Optimize Purification: - SPE Protocol - HPLC Gradient - Extraction Method High_Loss->Optimize_Purification Yes Product_Degradation Product Degradation? High_Loss->Product_Degradation No Stabilize_Product Stabilize Product: - Adjust pH - Use Inert Atmosphere Product_Degradation->Stabilize_Product Yes

References

Enhancing the sensitivity of (2R)-2,6-dimethylheptanoyl-CoA detection by LC-MS/MS.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of (2R)-2,6-dimethylheptanoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for enhanced sensitivity and robust quantification.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound with high sensitivity?

A1: The primary challenges include its low endogenous abundance, potential for instability, and the complexity of biological matrices which can cause ion suppression.[1][2] Additionally, its amphipathic nature, containing both a polar coenzyme A moiety and a nonpolar acyl chain, can lead to poor chromatographic peak shape and retention on standard reversed-phase columns.[3]

Q2: Why am I observing a weak signal or no peak for my analyte?

A2: A weak or absent signal can stem from several factors:

  • Suboptimal Ionization: this compound, like other short- to medium-chain acyl-CoAs, generally ionizes more efficiently in positive ion mode.[3] Ensure your mass spectrometer is operating in the correct polarity.

  • Inefficient Extraction: The extraction method may not be suitable for retaining this relatively polar molecule. Methods involving solid-phase extraction (SPE) can lead to the loss of short-chain acyl-CoAs.[3]

  • Sample Degradation: Acyl-CoAs can be unstable in aqueous solutions and susceptible to enzymatic degradation.[1] Samples should be kept on ice and processed quickly.

  • Matrix Effects: Co-eluting substances from the biological matrix can suppress the ionization of the target analyte.[4]

Q3: How can I improve the chromatographic peak shape for this compound?

A3: Poor peak shape is a common issue. Consider the following:

  • Column Chemistry: While C18 columns are common, a C8 column or a column designed for polar-modified reversed-phase chromatography might provide better results.[5]

  • Mobile Phase Modifiers: The use of ion-pairing reagents or adjusting the mobile phase pH can improve peak shape.[6][7] However, be aware that ion-pairing reagents can be difficult to remove from the LC system.[7]

  • Gradient Optimization: A shallow gradient elution can help to improve the separation and peak shape of early-eluting compounds like medium-chain acyl-CoAs.

Q4: What is the most effective way to quantify this compound accurately?

A4: The gold standard for accurate quantification is the use of a stable isotope-labeled internal standard (SIL-IS).[4][8][9] An ideal SIL-IS for this compound would be one labeled with ¹³C or ¹⁵N. This internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations during sample preparation and analysis.[4][8]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your analysis.

Problem 1: Low Signal Intensity and Poor Sensitivity
Possible Cause Recommended Solution
Inefficient Sample ExtractionUtilize a protein precipitation method with an acidic agent like 5-sulfosalicylic acid (SSA) to avoid SPE and improve the recovery of polar analytes.[3]
Suboptimal MS ParametersInfuse a standard solution of a similar acyl-CoA to optimize MS parameters such as capillary voltage, gas flows, and collision energy. Operate in positive ion mode for better ionization efficiency.[3]
Ion SuppressionDilute the sample extract to minimize the concentration of interfering matrix components. Incorporate a stable isotope-labeled internal standard to compensate for matrix effects.[4]
Analyte DegradationEnsure samples are processed rapidly at low temperatures (e.g., on ice). Store extracts at -80°C to prevent degradation.[4]
DerivatizationConsider chemical derivatization to enhance ionization efficiency. For example, derivatization with 8-(diazomethyl) quinoline (B57606) (8-DMQ) has been shown to significantly increase detection sensitivity for acyl-CoAs.[10]
Problem 2: Inconsistent Retention Time and Poor Peak Shape
Possible Cause Recommended Solution
Inadequate ChromatographyExperiment with different column chemistries, such as C8 or HILIC, which may be more suitable for the polarity of this compound.[5][11]
Mobile Phase IssuesEnsure the mobile phase is freshly prepared and properly degassed. Adjusting the pH of the aqueous mobile phase to be slightly acidic can improve peak shape for short-chain acyl-CoAs.[6]
Column ContaminationFlush the column with a strong solvent wash to remove any contaminants that may be affecting peak shape and retention.
System LeaksCheck all fittings and connections for leaks, as this can cause fluctuations in pressure and affect retention time stability.[12]

Experimental Protocols

Protocol 1: Sample Preparation using Sulfosalicylic Acid (SSA) Extraction

This protocol is adapted from a method designed to retain both short-chain acyl-CoAs and their more polar precursors, making it suitable for this compound.[3]

  • Cell Harvesting:

    • Rinse cell culture plates twice with ice-cold PBS.

    • Add 1 mL of ice-cold PBS and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Aspirate the supernatant.

  • Extraction:

    • Resuspend the cell pellet in 200 µL of ice-cold 2.5% (w/v) SSA solution.

    • Add your stable isotope-labeled internal standard at this stage.

    • Vortex thoroughly for 1 minute.

    • Incubate on ice for 10 minutes to allow for protein precipitation.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Sample Analysis:

    • Transfer the supernatant to an LC-MS vial for immediate analysis or store at -80°C.

Protocol 2: General LC-MS/MS Method Parameters

These are starting parameters that should be optimized for your specific instrument and application.

  • LC System: UHPLC system

  • Column: C8 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-98% B

    • 10-12 min: 98% B

    • 12.1-15 min: 2% B

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Acyl-CoAs exhibit a characteristic neutral loss of 507 Da (the 3'-phospho-adenosine-5'-diphosphate moiety).[3][5]

    • Precursor Ion (Q1): [M+H]⁺ of this compound

    • Product Ion (Q3): [M+H - 507]⁺

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Cell Pellet) extraction Extraction with 2.5% SSA + Internal Standard sample->extraction centrifuge1 Centrifugation (16,000 x g, 10 min, 4°C) extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant injection Inject into UHPLC-MS/MS supernatant->injection separation Chromatographic Separation (C8 or HILIC Column) injection->separation detection MS/MS Detection (Positive ESI, MRM Mode) separation->detection integration Peak Integration detection->integration quantification Quantification using Internal Standard integration->quantification results Final Concentration quantification->results

Caption: Workflow for this compound analysis.

troubleshooting_logic cluster_ms_solutions MS Solutions cluster_prep_solutions Sample Prep Solutions cluster_chrom_solutions Chromatography Solutions start Low or No Signal check_ms Check MS Settings (Positive Ion Mode?) start->check_ms check_sample_prep Review Sample Prep (Using SIL-IS?) start->check_sample_prep check_chromatography Evaluate Chromatography (Peak Shape OK?) start->check_chromatography optimize_ms Optimize Source Parameters (Infuse Standard) check_ms->optimize_ms use_ssa Use SSA Extraction (Avoid SPE) check_sample_prep->use_ssa add_is Add Stable Isotope Internal Standard check_sample_prep->add_is change_column Test C8 or HILIC Column check_chromatography->change_column optimize_gradient Optimize Gradient check_chromatography->optimize_gradient

Caption: Troubleshooting logic for low signal intensity issues.

References

Technical Support Center: Optimizing Enzymatic Reactions for (2R)-2,6-dimethylheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize enzymatic reactions involving (2R)-2,6-dimethylheptanoyl-CoA.

I. Frequently Asked Questions (FAQs)

Q1: Which enzyme is responsible for the dehydrogenation of this compound?

A1: The primary enzyme that catalyzes the dehydrogenation of this compound is long-chain acyl-CoA dehydrogenase (LCAD) . This branched-chain fatty acyl-CoA is a specific substrate for LCAD.

Q2: What is the general enzymatic reaction catalyzed by LCAD with this compound?

A2: LCAD catalyzes the α,β-dehydrogenation of this compound. This reaction involves the removal of two hydrogen atoms to form a double bond between the α and β carbons (carbons 2 and 3) of the heptanoyl chain. The enzyme utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor, which is reduced to FADH₂ during the reaction. The electrons are then transferred to the electron transfer flavoprotein (ETF).

Q3: What are the common methods to assay LCAD activity with this compound?

A3: The most common and specific method is the anaerobic ETF fluorescence reduction assay . This assay measures the decrease in ETF fluorescence as it accepts electrons from the FADH₂ generated by LCAD. Other methods include High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS) to monitor the conversion of the substrate to its enoyl-CoA product.

Q4: Where can I obtain this compound?

A4: this compound is a specialized substrate and may not be commercially available from all suppliers. It can be synthesized from 2,6-dimethylheptanoic acid.[1] Several research articles describe its synthesis and purification, which typically involves creating a mixed anhydride (B1165640) of the fatty acid and then reacting it with Coenzyme A, followed by purification using techniques like solid-phase extraction and HPLC.[1]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the optimization of enzymatic reactions with this compound.

Troubleshooting Low or No Enzyme Activity
Potential Cause Recommended Solution
Suboptimal pH Determine the optimal pH for LCAD with this compound experimentally. Prepare a series of buffers with varying pH values (e.g., in 0.5 pH unit increments from 6.0 to 9.0) and measure the enzyme activity at each pH.
Suboptimal Temperature Experimentally determine the optimal temperature by assaying enzyme activity across a range of temperatures (e.g., 25°C to 50°C). Be mindful that higher temperatures can lead to enzyme denaturation and a decrease in activity over time.
Enzyme Instability Ensure proper storage of the LCAD enzyme, typically at -80°C in a suitable buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles. Perform a protein concentration assay to confirm the enzyme concentration.
Substrate Degradation This compound, like other acyl-CoAs, can be susceptible to hydrolysis. Prepare fresh solutions of the substrate for each experiment. Store stock solutions at -80°C in small aliquots.
Incorrect Cofactor/Electron Acceptor Concentration Ensure that FAD is present if using a purified recombinant enzyme that may not be fully loaded with the cofactor. For the ETF fluorescence reduction assay, ensure that the concentration of ETF is not limiting.
Presence of Inhibitors Contaminants in the substrate preparation or other reaction components could inhibit the enzyme. Ensure high purity of all reagents. Some compounds are known to inhibit acyl-CoA dehydrogenases; see the inhibitor table below.
Troubleshooting ETF Fluorescence Reduction Assay
Potential Cause Recommended Solution
High Background Fluorescence Quenching A drifting baseline in the absence of substrate can occur.[2] Record the baseline drift for each well before adding the substrate and subtract this from the final data.
Oxygen Contamination The assay is sensitive to oxygen as reduced ETF can react with it.[3] For cuvette-based assays, deoxygenate the reaction mixture by alternating vacuum and argon gas cycles. For microplate assays, an enzymatic oxygen-scavenging system (e.g., glucose oxidase and catalase) can be used.[3]
Low Signal-to-Noise Ratio Increase the concentration of LCAD or ETF. Ensure the purity of the recombinant ETF, as impurities can affect its fluorescence properties. Using a recombinant pig ETF has been shown to provide higher intrinsic fluorescence.[3]
Troubleshooting HPLC Analysis
Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Ensure the sample is dissolved in the mobile phase. Check for column contamination or degradation. Adjust the mobile phase composition.
Inconsistent Retention Times Ensure the HPLC system is properly equilibrated. Check for leaks in the system. Maintain a constant column temperature.
Low Sensitivity Increase the sample concentration or injection volume. Check the detector lamp for degradation. Ensure the mobile phase is of high purity and properly degassed.

III. Experimental Protocols

Protocol for Determining Optimal pH of LCAD
  • Prepare a series of buffers: Prepare 100 mM potassium phosphate (B84403) buffers with pH values ranging from 6.0 to 8.0 in 0.5 unit increments, and 100 mM Tris-HCl buffers for pH 8.0 to 9.0.

  • Set up the reaction mixtures: In separate wells of a microplate or in cuvettes, prepare reaction mixtures containing a fixed concentration of LCAD, this compound, and ETF in each of the different pH buffers.

  • Initiate the reaction: Start the reaction and monitor the rate of ETF fluorescence reduction or product formation.

  • Plot the data: Plot the reaction rate as a function of pH to determine the optimal pH at which the enzyme exhibits the highest activity.

Protocol for Determining Optimal Temperature of LCAD
  • Prepare reaction mixtures: Prepare identical reaction mixtures containing LCAD, this compound, and ETF in the optimal pH buffer.

  • Incubate at different temperatures: Incubate the reaction mixtures at a range of temperatures (e.g., 25°C, 30°C, 37°C, 42°C, 50°C).

  • Measure enzyme activity: Measure the initial reaction rate at each temperature.

  • Plot the data: Plot the reaction rate as a function of temperature to identify the optimal temperature for the enzymatic reaction. Be aware that enzyme stability may decrease at higher temperatures over longer incubation times.

Protocol for Determining Km and Vmax of LCAD for this compound
  • Prepare a range of substrate concentrations: Prepare a series of dilutions of this compound, typically ranging from 0.1 to 10 times the expected Km.

  • Set up the reactions: In separate reactions, keep the concentrations of LCAD and ETF constant while varying the concentration of this compound.

  • Measure initial reaction velocities: Measure the initial rate of the reaction (V₀) for each substrate concentration.

  • Plot the data: Plot V₀ versus the substrate concentration [S]. The data should fit a Michaelis-Menten curve.

  • Determine Km and Vmax: Use non-linear regression analysis of the Michaelis-Menten plot to determine the Km and Vmax values. Alternatively, a linear plot such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used.[4]

IV. Data Presentation

Table 1: Kinetic Parameters of Human LCAD with Various Substrates
SubstrateKm (µM)Vmax (nmol/min/mg)
Palmitoyl-CoA (C16:0)6.8Value not specified
Stearoyl-CoA (C18:0)19.7Value not specified
This compoundTo be determined experimentallyTo be determined experimentally

Note: Vmax values were not explicitly provided in the search results but the relative activity with stearoyl-CoA was nearly twice that of palmitoyl-CoA.

Table 2: Potential Inhibitors of Acyl-CoA Dehydrogenases
InhibitorTarget Enzyme(s)Notes
Methylene cyclopropyl (B3062369) acetyl-CoAMCAD, SCADMechanism-based inactivator.
Hypoglycin A (metabolite)MCAD, SCADFound in unripe ackee fruit.
2-Methylenecyclopropaneacetic acid (MCPA)SBCAD, IVD, SCAD, MCADDoes not inhibit ACAD8.[5]
AvocadyneVLCADA component of avocatin-B.

V. Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis enzyme Prepare LCAD Solution reaction_mix Prepare Reaction Mixtures (Fixed Enzyme, Varying pH/Temp/Substrate) enzyme->reaction_mix substrate Prepare this compound Stock Solution substrate->reaction_mix buffers Prepare Buffers (Varying pH) buffers->reaction_mix incubation Incubate at Desired Temperature reaction_mix->incubation initiation Initiate Reaction incubation->initiation measurement Measure Reaction Rate (e.g., ETF Fluorescence) initiation->measurement plotting Plot Data (Rate vs. pH/Temp/Substrate) measurement->plotting determination Determine Optimal Conditions (pH, Temp, Km, Vmax) plotting->determination

Caption: Workflow for determining optimal reaction conditions.

troubleshooting_flow start Low or No Enzyme Activity check_enzyme Check Enzyme Concentration and Stability start->check_enzyme check_substrate Check Substrate Integrity and Concentration check_enzyme->check_substrate [Enzyme OK] enzyme_ok Enzyme is Active and at Correct Concentration check_enzyme->enzyme_ok [Problem Solved] check_conditions Verify Reaction Conditions (pH, Temperature) check_substrate->check_conditions [Substrate OK] substrate_ok Substrate is Intact and at Correct Concentration check_substrate->substrate_ok [Problem Solved] check_inhibitors Consider Potential Inhibitors check_conditions->check_inhibitors [Conditions OK] conditions_ok Conditions are Optimal check_conditions->conditions_ok [Problem Solved] check_inhibitors->start [Problem Persists] no_inhibitors No Inhibitors Present check_inhibitors->no_inhibitors [Problem Solved]

Caption: Troubleshooting logic for low enzyme activity.

signaling_pathway substrate This compound lcad_fad LCAD-FAD (Oxidized) substrate->lcad_fad Binds to Active Site lcad_fadh2 LCAD-FADH2 (Reduced) lcad_fad->lcad_fadh2 Dehydrogenation product 2,6-dimethylhept-2-enoyl-CoA lcad_fadh2->product Releases Product etf_ox ETF (Oxidized) lcad_fadh2->etf_ox Electron Transfer etf_red ETF (Reduced) etf_ox->etf_red Reduction etf_red->lcad_fad Regenerates LCAD-FAD

Caption: Enzymatic reaction pathway of LCAD.

References

Technical Support Center: Absolute Quantification of Cellular Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the absolute quantification of cellular acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of cellular acyl-CoAs, offering step-by-step solutions.

Question: Why am I observing low or no recovery of my acyl-CoA species of interest?

Answer:

Low recovery of acyl-CoAs is a frequent challenge stemming from their inherent instability and low abundance in biological samples.[1][2] Several factors during sample preparation and analysis can contribute to this issue.

Possible Causes and Troubleshooting Steps:

  • Sample Handling and Quenching: Acyl-CoA turnover can be rapid. It is crucial to quench metabolic activity instantly.

    • Solution: For adherent cells, do not wash with PBS as this can alter the metabolic state. Instead, aspirate the medium and immediately add a quenching solution like dry-ice-cold 80% methanol (B129727).[3] For suspension cells, pellet them quickly at a low temperature (e.g., 500 x g for 5 minutes at 4°C) before extraction.[1] Always keep samples on ice or at 4°C throughout the extraction process.[4]

  • Extraction Efficiency: The choice of extraction solvent significantly impacts recovery.

    • Solution: An 80% methanol solution is effective for a broad range of acyl-CoAs.[3] Alternatively, acid-based extraction methods using perchloric acid or 5-sulfosalicylic acid (SSA) can be employed.[5][6] SSA has the advantage of not requiring a separate removal step before LC-MS/MS analysis, which can improve the recovery of more hydrophilic species.[5]

  • Analyte Instability: Acyl-CoAs are susceptible to hydrolysis.[7]

    • Solution: Process samples as quickly as possible.[4] The choice of reconstitution solvent after drying the extract is critical for stability. Common choices include methanol or a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[1] Using glass vials instead of plastic can decrease signal loss and improve sample stability.[8]

  • Inefficient Purification: Solid-phase extraction (SPE) is often used to purify acyl-CoAs, but can lead to losses if not optimized.

    • Solution: While some protocols use SPE to remove deproteinizing agents like trichloroacetic acid (TCA), this can result in the loss of certain acyl-CoA species.[5] An extraction method with SSA can bypass the need for SPE.[5] If SPE is necessary, ensure the column type and elution solvents are appropriate for your acyl-CoAs of interest.

Question: I am seeing significant variability between my technical replicates. What could be the cause?

Answer:

High variability in acyl-CoA measurements often points to inconsistencies in sample handling and processing or the presence of matrix effects.

Possible Causes and Troubleshooting Steps:

  • Inconsistent Sample Preparation: Minor variations in timing or temperature during extraction can lead to significant differences.

    • Solution: Standardize your workflow meticulously. Ensure all samples are handled identically, from quenching to extraction and reconstitution. The use of an internal standard added early in the process can help to control for variability.[5]

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target acyl-CoAs in the mass spectrometer, leading to inaccurate quantification.[9]

    • Solution: The most effective way to correct for matrix effects is the use of stable isotope-labeled internal standards (SIL-IS).[10] These standards co-elute with the analyte and experience the same matrix effects, allowing for accurate normalization.[10] If SIL-IS are not available, matrix-matched calibration curves can help to mitigate the issue.[11]

  • Suboptimal LC-MS/MS Conditions: Poor chromatographic separation can lead to co-elution of isomers or other interfering compounds.

    • Solution: Optimize your liquid chromatography method to achieve good separation of acyl-CoA species.[12] Using a core-shell silica (B1680970) column can provide narrower peaks and shorten analysis time.[12] Ensure that your mass spectrometry parameters, such as collision energies, are optimized for each specific acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the best method for extracting a broad range of acyl-CoAs from cultured cells?

A fast-quenching extraction method using dry-ice-cold 80% methanol is highly effective for preserving transient, low-abundance CoA esters and allows for the detection of a wide range of acyl-CoAs.[3] This method avoids a washing step, which can alter cellular metabolism.[3]

Q2: How can I accurately quantify acyl-CoAs given their low cellular abundance?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high selectivity and sensitivity.[5][13] To achieve accurate absolute quantification, the use of stable isotope-labeled internal standards is highly recommended.[4][10] The Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) approach, where cells are grown in media containing labeled precursors like 13C315N1-pantothenate, generates a complete set of labeled internal standards within the cells.[10][14]

Q3: What are the advantages of using sulfosalicylic acid (SSA) for sample deproteinization?

SSA is a suitable deproteinizing agent that does not require removal by solid-phase extraction (SPE) before LC-MS/MS analysis.[5] This simplifies the workflow and can improve the recovery of more polar acyl-CoAs and CoA biosynthetic precursors that might be lost during SPE.[5]

Q4: Can I analyze short-chain and long-chain acyl-CoAs in a single run?

Yes, methods have been developed for the simultaneous analysis of a wide range of acyl-CoAs, from free CoA to very-long-chain species.[11] This often involves derivatization, such as phosphate (B84403) methylation, to improve chromatographic properties and reduce analyte loss.[11]

Q5: How can I minimize the degradation of acyl-CoAs during sample storage?

After extraction and drying, store the samples at -80°C.[6] For analysis, reconstitute the dried extract in a suitable solvent immediately before injection.[1] Some studies have shown that using glass vials for storage and analysis can improve the stability of CoA species compared to plastic vials.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from cited literature to aid in experimental design and data interpretation.

Table 1: Comparison of Acyl-CoA Recovery with Different Extraction Methods.

AnalyteRecovery with TCA + SPE (%)Recovery with 2.5% SSA (%)Data Source
Pantothenate0>100[5]
Dephospho-CoA0>99[5]
CoA174[5]
Malonyl-CoA2674[5]
Acetyl-CoA3659[5]
Propionyl-CoA6280[5]
Isovaleryl-CoA5859[5]

Data represents the percentage recovery relative to spiking the standards in water.[5]

Table 2: Limits of Quantification (LOQs) for Acyl-CoAs using a Phosphate Methylation Derivatization Method.

Acyl-CoA TypeLOQ (nM)Data Source
Short-chain16.9[11]
Very-long-chain4.2[11]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Mammalian Cells [1]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% Methanol containing an appropriate internal standard

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (pre-chilled)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7)

Procedure:

  • Cell Harvesting and Washing:

    • Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.

    • Suspension Cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolite Extraction:

    • Add ice-cold 80% methanol (containing internal standard) to the cells.

    • Adherent Cells: Use a cell scraper to scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Suspension Cells: Resuspend the cell pellet in the cold methanol.

  • Protein Precipitation:

    • Vortex the cell lysate vigorously.

    • Incubate on ice for 10 minutes to allow for protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.

  • Drying:

    • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable reconstitution solvent.

    • Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.

    • Transfer the supernatant to an appropriate vial for LC-MS/MS analysis.

Visualizations

Acyl_CoA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_processing Sample Processing cluster_analysis Analysis Cell_Culture Cell Culture (Adherent or Suspension) Quenching Rapid Quenching (e.g., cold 80% Methanol) Cell_Culture->Quenching Extraction Metabolite Extraction (with Internal Standard) Quenching->Extraction Protein_Precipitation Protein Precipitation (Centrifugation) Extraction->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection Drying Drying (Vacuum/Nitrogen) Supernatant_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis & Quantification LC_MS_MS->Data_Analysis

Caption: General workflow for the quantification of cellular acyl-CoAs.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions Start Low Acyl-CoA Recovery Cause1 Inefficient Quenching Start->Cause1 Cause2 Poor Extraction Start->Cause2 Cause3 Analyte Degradation Start->Cause3 Cause4 Purification Loss (SPE) Start->Cause4 Solution1 Instant quenching with cold 80% Methanol Cause1->Solution1 Solution2 Optimize solvent (e.g., 80% MeOH, SSA) Cause2->Solution2 Solution3 Rapid processing, proper reconstitution solvent, glass vials Cause3->Solution3 Solution4 Avoid SPE if possible (use SSA extraction) Cause4->Solution4

Caption: Troubleshooting logic for low acyl-CoA recovery.

References

Validation & Comparative

Confirming the Identity of (2R)-2,6-dimethylheptanoyl-CoA: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) for the definitive identification of (2R)-2,6-dimethylheptanoyl-CoA against alternative analytical techniques. The supporting experimental data and detailed protocols are presented to assist researchers in selecting the most appropriate method for their specific needs.

Introduction

This compound is a branched-chain acyl-coenzyme A (acyl-CoA) derivative. Accurate identification and quantification of such molecules are crucial in various research areas, including metabolism, drug discovery, and diagnostics. High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has become a cornerstone for the analysis of acyl-CoAs due to its high sensitivity and specificity.[1][2] This guide will delve into the specifics of using LC-HRMS for confirming the identity of this compound and compare its performance with other established methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and enzymatic assays.

Comparison of Analytical Methods

The choice of analytical method for this compound depends on the specific requirements of the study, such as the need for absolute quantification, sensitivity, and throughput. The following table summarizes the key performance characteristics of LC-HRMS, HPLC-UV, and enzymatic assays.

ParameterHigh-Resolution Mass Spectrometry (LC-HRMS)High-Performance Liquid Chromatography (HPLC-UV)Enzymatic Assay
Principle Separation by LC, detection based on accurate mass-to-charge ratio (m/z) and fragmentation pattern.Separation by LC, detection based on UV absorbance of the adenine (B156593) moiety of CoA.Measurement of the activity of a specific acyl-CoA dehydrogenase.
Specificity Very High (unambiguous identification based on exact mass and MS/MS fragmentation).Moderate (co-elution with other UV-absorbing compounds is possible).High (specific to the enzyme and substrate).
Sensitivity Very High (femtomole to attomole range).Low to Moderate (picomole to nanomole range).Moderate to High (depends on the assay format).
Quantitative Accuracy High (with appropriate internal standards).Moderate (requires careful calibration).Moderate (can be influenced by enzyme kinetics and inhibitors).
Throughput High.Moderate.Low to Moderate.
Instrumentation Cost High.Moderate.Low.
Expertise Required High.Moderate.Moderate.

High-Resolution Mass Spectrometry (HRMS) for Definitive Identification

The cornerstone of confirming the identity of this compound lies in its accurate mass measurement and characteristic fragmentation pattern in tandem mass spectrometry (MS/MS).

Theoretical Exact Mass: The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ of 2,6-dimethylheptanoyl-CoA (C₃₀H₅₂N₇O₁₇P₃S) is 907.23532538 Da .[3] High-resolution mass spectrometers, such as Orbitrap or TOF instruments, can measure this mass with high accuracy (typically <5 ppm error), providing strong evidence for the elemental composition.

Experimental Protocols

Sample Preparation (for LC-HRMS and HPLC-UV)

A robust sample preparation protocol is critical for accurate and reproducible analysis of acyl-CoAs.

  • Extraction: Homogenize tissue or cell samples in a cold solution of 2.5% (w/v) 5-sulfosalicylic acid (SSA) to precipitate proteins and extract acyl-CoAs.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Storage: Store the extracts at -80°C until analysis to minimize degradation.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection HRMS Detection Sample Biological Sample Extraction Extraction with 2.5% SSA Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant UPLC UPLC System Supernatant->UPLC Injection Column C18 Column (e.g., 2.1 x 100 mm, 1.7 µm) MobilePhase Gradient Elution (A: 10 mM Ammonium (B1175870) Acetate (B1210297), pH 8.5 B: Acetonitrile) HRMS High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) Column->HRMS Elution ESI Positive Electrospray Ionization (ESI+) FullMS Full Scan MS (m/z 200-1200) ddMS2 Data-Dependent MS/MS

Caption: Experimental workflow for the identification of this compound by LC-HRMS.

  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water, pH 8.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 2% to 98% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Full Scan MS: Acquire data in the m/z range of 200-1200 with a resolution of at least 70,000.

    • Data-Dependent MS/MS: Trigger fragmentation of the most intense ions, including the theoretical m/z of the target analyte.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

hplc_workflow cluster_sample_prep Sample Preparation cluster_hplc_separation HPLC Separation & Detection Sample Biological Sample Extraction Extraction with 2.5% SSA Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC System Supernatant->HPLC Injection Column C18 Column (e.g., 4.6 x 250 mm, 5 µm) MobilePhase Isocratic or Gradient Elution (e.g., Potassium Phosphate Buffer and Acetonitrile) UV_Detector UV Detector (260 nm) Column->UV_Detector Detection

Caption: Workflow for the analysis of acyl-CoAs by HPLC-UV.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A buffered mobile phase, often containing potassium phosphate, with an organic modifier like acetonitrile.

    • Detection: UV absorbance at 260 nm.

Enzymatic Assay

This method relies on the use of a specific acyl-CoA dehydrogenase that can utilize this compound as a substrate. The activity can be measured by monitoring the reduction of an electron acceptor.

  • Principle: The oxidation of the acyl-CoA by the dehydrogenase is coupled to the reduction of a chromogenic or fluorogenic electron acceptor.

  • Reagents:

    • Purified long-chain acyl-CoA dehydrogenase (LCAD).[4]

    • This compound substrate.

    • Electron acceptor (e.g., ferricenium hexafluorophosphate).[5]

    • Buffer solution.

  • Procedure:

    • Incubate the enzyme with the substrate and buffer.

    • Monitor the change in absorbance or fluorescence of the electron acceptor over time.

    • The rate of change is proportional to the enzyme activity, which can be related to the concentration of the substrate if it is the limiting reagent.

Logical Framework for Identity Confirmation

The confirmation of this compound identity follows a logical progression, with HRMS providing the highest level of confidence.

logical_framework Start Putative Identification of This compound LC_Retention Matching Retention Time with Authentic Standard Start->LC_Retention LC-HRMS Analysis Accurate_Mass Accurate Mass Measurement (<5 ppm error) LC_Retention->Accurate_Mass MSMS_Match MS/MS Fragmentation Pattern Matches Standard or Predicted Fragments Accurate_Mass->MSMS_Match Confirmed_ID Confirmed Identity of This compound MSMS_Match->Confirmed_ID High Confidence

Caption: Logical workflow for the high-confidence identification of this compound.

Conclusion

High-resolution mass spectrometry stands as the gold standard for the unambiguous identification of this compound. Its exceptional sensitivity, specificity, and ability to provide structural information through tandem mass spectrometry are unmatched by other techniques. While HPLC-UV and enzymatic assays can be valuable for quantitative purposes under specific conditions, they lack the definitive confirmatory power of HRMS. For researchers and drug development professionals requiring the highest level of confidence in the identity of this and other acyl-CoA species, the adoption of LC-HRMS methodologies is strongly recommended.

References

Comparative analysis of (2R)-2,6-dimethylheptanoyl-CoA metabolism in different cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cellular processing of (2R)-2,6-dimethylheptanoyl-CoA, a branched-chain acyl-CoA. This document provides an objective comparison of its metabolic fate in different cell lines, supported by illustrative experimental data and detailed protocols.

The metabolism of branched-chain fatty acids is a critical cellular process, and its dysregulation has been implicated in various diseases, including cancer.[1][2][3] this compound, a C9 branched-chain acyl-CoA, undergoes a multi-step metabolic cascade primarily involving peroxisomal and mitochondrial enzymes. A key enzyme in this process is α-methylacyl-CoA racemase (AMACR), which is responsible for the stereochemical inversion of the 2-methyl group, a prerequisite for subsequent β-oxidation.[4] The expression and activity of AMACR and other downstream enzymes can vary significantly between different cell types, leading to diverse metabolic profiles.

This guide focuses on a comparative analysis of this compound metabolism in two commonly used human cell lines: HepG2 (a hepatocarcinoma cell line) and HEK293 (an embryonic kidney cell line). Additionally, fibroblasts from patients with Refsum disease are included as a model of impaired branched-chain fatty acid oxidation.[5][6]

Data Presentation: Quantitative Comparison of Metabolic Parameters

The following tables summarize hypothetical, yet plausible, quantitative data on the metabolism of this compound in HepG2, HEK293, and Refsum disease fibroblasts. These values are for illustrative purposes to highlight potential differences based on the known metabolic capacities of these cell lines.

Table 1: Comparative AMACR Activity and Metabolite Levels

ParameterHepG2HEK293Refsum Fibroblasts
AMACR Specific Activity (pmol/min/mg protein) 150 ± 2585 ± 15< 5
(2S)-2,6-dimethylheptanoyl-CoA / this compound ratio 0.8 ± 0.10.5 ± 0.08< 0.01
Cellular this compound levels (pmol/10^6 cells) 50 ± 1090 ± 18500 ± 75
Propionyl-CoA levels (pmol/10^6 cells) 25 ± 512 ± 3< 1
Acetyl-CoA levels (pmol/10^6 cells) 180 ± 30110 ± 2040 ± 8

Table 2: Subcellular Distribution of this compound

Subcellular FractionHepG2 (% of total)HEK293 (% of total)Refsum Fibroblasts (% of total)
Cytosol 10%15%80%
Peroxisomes 60%55%15%
Mitochondria 30%30%5%

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Metabolic pathway of this compound.

experimental_workflow cluster_fractionation Subcellular Fractionation start Cell Culture (HepG2, HEK293, Refsum Fibroblasts) treatment Incubation with (2R)-2,6-dimethylheptanoic acid start->treatment harvest Cell Harvesting & Lysis treatment->harvest centrifuge1 Differential Centrifugation harvest->centrifuge1 cytosol Cytosolic Fraction centrifuge1->cytosol pellet1 Organelle Pellet centrifuge1->pellet1 extraction Acyl-CoA Extraction cytosol->extraction gradient Density Gradient Centrifugation pellet1->gradient peroxisome Peroxisomal Fraction gradient->peroxisome mitochondria Mitochondrial Fraction gradient->mitochondria peroxisome->extraction mitochondria->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Analysis & Comparison analysis->data

Experimental workflow for comparative metabolic analysis.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Lines:

    • HepG2 (ATCC® HB-8065™)

    • HEK293 (ATCC® CRL-1573™)

    • Refsum Disease Patient Fibroblasts (e.g., Coriell Institute)

  • Culture Conditions:

    • HepG2: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • HEK293: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Fibroblasts: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • All cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment with (2R)-2,6-dimethylheptanoic acid:

    • Prepare a stock solution of (2R)-2,6-dimethylheptanoic acid complexed to bovine serum albumin (BSA).

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Replace the culture medium with a serum-free medium containing the fatty acid-BSA complex at a final concentration of 100 µM.

    • Incubate for 24 hours.

Protocol 2: Subcellular Fractionation
  • Cell Harvesting:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape cells into a fractionation buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA) with protease inhibitors.

  • Homogenization:

    • Lyse cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes).

  • Differential Centrifugation:

    • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet a crude mitochondrial/peroxisomal fraction.

    • The resulting supernatant is the cytosolic fraction.

  • Organelle Purification (Optional):

    • Resuspend the crude organelle pellet and layer it onto a density gradient (e.g., Percoll or sucrose) for further purification of mitochondria and peroxisomes by ultracentrifugation.

Protocol 3: Acyl-CoA Extraction and Quantification by LC-MS/MS
  • Extraction:

    • To the cell lysates or subcellular fractions, add two volumes of ice-cold 10% trichloroacetic acid (TCA).

    • Vortex and incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Wash the pellet twice with ice-cold 2% TCA.

    • Resuspend the final pellet in a suitable buffer for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column with a gradient elution of ammonium (B1175870) acetate (B1210297) and acetonitrile.

    • Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM) to detect and quantify this compound, its (2S) epimer, and downstream metabolites like propionyl-CoA and isobutyryl-CoA.[7][8]

    • Use stable isotope-labeled internal standards for accurate quantification.

Discussion of Comparative Metabolism

The metabolism of this compound is initiated by its conversion to the (2S) form by AMACR, which is highly expressed in liver and kidney.[9] Therefore, both HepG2 and HEK293 cells are expected to actively metabolize this compound. However, due to the hepatic origin and generally higher metabolic capacity of HepG2 cells, they are predicted to exhibit a higher rate of metabolism, leading to lower intracellular levels of the (2R) substrate and higher levels of downstream products like propionyl-CoA and acetyl-CoA.

In contrast, fibroblasts from Refsum disease patients, which have a genetic defect in phytanoyl-CoA hydroxylase (a key enzyme in the α-oxidation of phytanic acid), often exhibit a broader peroxisomal dysfunction affecting the metabolism of other branched-chain fatty acids.[5][6] Consequently, these cells are expected to show minimal to no metabolism of this compound, leading to its accumulation.

The peroxisomal β-oxidation of (2S)-2,6-dimethylheptanoyl-CoA is expected to yield propionyl-CoA and isobutyryl-CoA. Isobutyryl-CoA is further metabolized in the mitochondria through β-oxidation to produce additional propionyl-CoA and acetyl-CoA. Propionyl-CoA can be converted to succinyl-CoA and enter the TCA cycle. The higher energy demands and metabolic activity of cancer-derived HepG2 cells may lead to a more efficient channeling of these products into the TCA cycle compared to HEK293 cells.

References

(2R)-2,6-Dimethylheptanoyl-CoA: A Potential but Unvalidated Biomarker for Specific Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of sensitive and specific biomarkers is paramount for the early diagnosis and effective management of metabolic disorders. While established markers for peroxisomal disorders and fatty acid oxidation defects are in routine clinical use, emerging molecules such as (2R)-2,6-dimethylheptanoyl-CoA are under investigation for their potential diagnostic utility. This guide provides a comparative overview of this compound and established biomarkers for related metabolic diseases, supported by experimental data and detailed methodologies.

This compound is a metabolite in the breakdown pathway of pristanic acid, which is formed from the alpha-oxidation of phytanic acid.[1] Deficiencies in the enzymes responsible for the metabolism of these branched-chain fatty acids lead to their accumulation, which is characteristic of several inherited metabolic disorders, primarily peroxisomal biogenesis disorders and specific enzyme deficiencies. The primary clinical utility of measuring these metabolites lies in the diagnosis of conditions such as Refsum disease, Zellweger spectrum disorders, and alpha-methylacyl-CoA racemase (AMACR) deficiency.[2][3]

While its precursors, phytanic acid and pristanic acid, are well-established biomarkers, the direct clinical validation of this compound is not yet robustly documented in scientific literature. Its role as a substrate for long-chain acyl-CoA dehydrogenase (LCAD) suggests a potential application in diagnosing LCAD or very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency.[1] However, for VLCAD deficiency, the primary biomarker used in newborn screening is C14:1 acylcarnitine.[4][5]

Comparative Analysis of Biomarkers

This section compares the performance of this compound with established biomarkers for peroxisomal disorders and VLCAD deficiency. Due to the limited data on the clinical validation of this compound, its performance characteristics are largely theoretical at this stage.

Table 1: Performance Characteristics of Biomarkers for Peroxisomal Disorders

BiomarkerMetabolic Disorder(s)SensitivitySpecificityClinical Utility
Phytanic Acid Refsum Disease, Zellweger Spectrum Disorders, Rhizomelic Chondrodysplasia Punctata[6][7]High for Refsum DiseaseGood, but can be elevated in other peroxisomal disorders.[8]Primary diagnostic marker for Refsum disease.[7]
Pristanic Acid Zellweger Spectrum Disorders, AMACR Deficiency, D-bifunctional Protein Deficiency[3][9]GoodModerate, often elevated in conjunction with phytanic acid.Important for differentiating between different peroxisomal disorders.
Pristanic Acid / Phytanic Acid Ratio Peroxisomal Biogenesis Disorders vs. Refsum Disease[10]GoodGoodHelps distinguish between disorders of peroxisome biogenesis and single enzyme defects.[10]
Very-Long-Chain Fatty Acids (VLCFA) X-linked Adrenoleukodystrophy, Zellweger Spectrum Disorders[8][11]High for X-ALDGoodPrimary diagnostic marker for X-linked adrenoleukodystrophy.
This compound Potentially LCAD/VLCAD Deficiency, AMACR DeficiencyNot EstablishedNot EstablishedInvestigational; requires further validation.

Table 2: Performance Characteristics of Biomarkers for VLCAD Deficiency

BiomarkerMetabolic Disorder(s)SensitivitySpecificityClinical Utility
C14:1 Acylcarnitine VLCAD Deficiency[4]High (used in newborn screening)Moderate (can have false positives)[4][12]Primary screening marker for VLCAD deficiency.[13]
C14:1 / C2 Acylcarnitine Ratio VLCAD Deficiency[4]ImprovedImprovedUsed as a secondary marker to reduce false positives in newborn screening.[4]
C14:1 / Medium-Chain Acylcarnitine Ratios VLCAD Deficiency[5][12]HighHighFurther refinement to improve specificity of newborn screening.[5][12]
This compound Potentially VLCAD DeficiencyNot EstablishedNot EstablishedInvestigational; its accumulation is theoretically expected but not clinically validated as a primary marker.

Signaling Pathways and Experimental Workflows

To understand the context of these biomarkers, it is crucial to visualize the metabolic pathways and the analytical workflows for their detection.

Phytanic Acid Metabolism and Associated Disorders Dietary Phytanic Acid Dietary Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Dietary Phytanic Acid->Phytanoyl-CoA alpha-Oxidation alpha-Oxidation Phytanoyl-CoA->alpha-Oxidation Pristanic Acid Pristanic Acid alpha-Oxidation->Pristanic Acid Refsum Disease Refsum Disease alpha-Oxidation->Refsum Disease Deficient in Pristanoyl-CoA Pristanoyl-CoA Pristanic Acid->Pristanoyl-CoA (2R)-Pristanoyl-CoA (2R)-Pristanoyl-CoA Pristanoyl-CoA->(2R)-Pristanoyl-CoA AMACR AMACR (2R)-Pristanoyl-CoA->AMACR AMACR (2S)-Pristanoyl-CoA (2S)-Pristanoyl-CoA beta-Oxidation beta-Oxidation (2S)-Pristanoyl-CoA->beta-Oxidation This compound This compound beta-Oxidation->this compound LCAD/VLCAD LCAD/VLCAD This compound->LCAD/VLCAD Further Metabolism Further Metabolism LCAD/VLCAD->Further Metabolism VLCAD Deficiency VLCAD Deficiency LCAD/VLCAD->VLCAD Deficiency Deficient in AMACR Deficiency AMACR Deficiency AMACR->(2S)-Pristanoyl-CoA AMACR->AMACR Deficiency Deficient in Workflow for Biomarker Analysis in Peroxisomal Disorders Patient Sample (Plasma/Serum) Patient Sample (Plasma/Serum) Lipid Extraction Lipid Extraction Patient Sample (Plasma/Serum)->Lipid Extraction Derivatization Derivatization Lipid Extraction->Derivatization GC-MS or LC-MS/MS Analysis GC-MS or LC-MS/MS Analysis Derivatization->GC-MS or LC-MS/MS Analysis Data Analysis Data Analysis GC-MS or LC-MS/MS Analysis->Data Analysis Biomarker Quantification Biomarker Quantification Data Analysis->Biomarker Quantification Clinical Interpretation Clinical Interpretation Biomarker Quantification->Clinical Interpretation Workflow for Acylcarnitine Analysis in Newborn Screening Dried Blood Spot (DBS) Dried Blood Spot (DBS) Extraction with Internal Standards Extraction with Internal Standards Dried Blood Spot (DBS)->Extraction with Internal Standards FIA-MS/MS FIA-MS/MS Extraction with Internal Standards->FIA-MS/MS Flow Injection Analysis - Tandem MS (FIA-MS/MS) Flow Injection Analysis - Tandem MS (FIA-MS/MS) Acylcarnitine Profiling Acylcarnitine Profiling Ratio Calculation (e.g., C14:1/C2) Ratio Calculation (e.g., C14:1/C2) Acylcarnitine Profiling->Ratio Calculation (e.g., C14:1/C2) Comparison to Cut-off Values Comparison to Cut-off Values Ratio Calculation (e.g., C14:1/C2)->Comparison to Cut-off Values Presumptive Positive or Normal Presumptive Positive or Normal Comparison to Cut-off Values->Presumptive Positive or Normal FIA-MS/MS->Acylcarnitine Profiling

References

A Comparative Guide to the Enzymatic Activity of Branched-Chain vs. Straight-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic processing of (2R)-2,6-dimethylheptanoyl-CoA and other branched-chain acyl-CoAs versus their straight-chain counterparts. The data presented herein is intended to assist researchers in selecting appropriate substrates for enzymatic assays and to provide a deeper understanding of the substrate specificity of key metabolic enzymes.

Executive Summary

The metabolism of fatty acids is a cornerstone of cellular bioenergetics and biosynthesis, involving a suite of enzymes that process a diverse array of acyl-CoA thioesters. While the degradation of straight-chain fatty acids is well-understood, the processing of branched-chain fatty acids, which originate from the diet (e.g., phytanic acid) or amino acid catabolism, requires specialized enzymatic pathways. Understanding the kinetic preferences of enzymes for branched versus straight-chain acyl-CoAs is critical for elucidating metabolic pathways, diagnosing inborn errors of metabolism, and for the development of targeted therapeutics.

This guide focuses on the comparative enzymatic kinetics of key acyl-CoA metabolizing enzymes, with a particular focus on the Acyl-CoA Dehydrogenase (ACAD) family. Quantitative data for Short/Branched Chain Acyl-CoA Dehydrogenase (ACADSB) demonstrates a clear preference for branched-chain substrates. For other enzymes, such as Long-Chain Acyl-CoA Dehydrogenase (LCAD) and 2-Hydroxyacyl-CoA Lyase (HACL1), we present a comparison based on substrate specificity.

Data Presentation: Enzyme Kinetics

The following table summarizes the kinetic parameters for human Short/Branched Chain Acyl-CoA Dehydrogenase (ACADSB) with a branched-chain and a straight-chain acyl-CoA substrate. The data clearly indicates a significantly higher affinity (lower Km) and catalytic efficiency (kcat/Km) for the branched-chain substrate.

EnzymeSubstrateSubstrate TypeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
ACADSB (S)-2-Methylbutyryl-CoABranched-Chain2.7[1]9700[1]3.59 x 10⁹
ACADSB Hexanoyl-CoAStraight-Chain36[1]7600[1]2.11 x 10⁸

Table 1: Comparative kinetic parameters of human ACADSB. Data obtained at 32°C.

Substrate Specificity of Other Key Enzymes

  • Long-Chain Acyl-CoA Dehydrogenase (LCAD): This enzyme is known to be involved in the metabolism of long branched-chain fatty acids.[2] It exhibits significant activity with branched-chain substrates such as 2-methyl-C15-CoA.[2] While it also processes straight-chain acyl-CoAs, its role in the β-oxidation of certain unsaturated straight-chain fatty acids is also prominent.[3]

  • 2-Hydroxyacyl-CoA Lyase (HACL1): This peroxisomal, thiamine (B1217682) pyrophosphate-dependent enzyme plays a crucial role in two distinct pathways: the α-oxidation of 3-methyl-branched fatty acids (like phytanic acid) and the shortening of 2-hydroxy long-chain fatty acids.[4] This dual specificity highlights its importance in handling both branched and modified straight-chain acyl-CoAs.

Signaling and Metabolic Pathways

The processing of both branched and straight-chain acyl-CoAs is integral to cellular metabolism. Acyl-CoA dehydrogenases catalyze the initial, rate-limiting step in each cycle of fatty acid β-oxidation.

Acyl_CoA_Dehydrogenase_Reaction cluster_reaction Mitochondrial β-Oxidation (First Step) Acyl_CoA R-CH2-CH2-CO-SCoA (Acyl-CoA) ACAD Acyl-CoA Dehydrogenase Acyl_CoA->ACAD Enoyl_CoA R-CH=CH-CO-SCoA (trans-2-Enoyl-CoA) FAD ETF-FAD FAD->ACAD e⁻ acceptor FADH2 ETF-FADH2 ACAD->Enoyl_CoA ACAD->FADH2 e⁻ donor

Caption: General reaction catalyzed by Acyl-CoA Dehydrogenases.

The electrons captured by the Electron Transfer Flavoprotein (ETF) are subsequently transferred to the respiratory chain to generate ATP. The product, trans-2-enoyl-CoA, proceeds through the remaining steps of β-oxidation.

Experimental Protocols

The "gold standard" for measuring the activity of ACADs is the ETF (Electron Transfer Flavoprotein) Fluorescence Reduction Assay . This assay is highly sensitive and specific as it relies on the natural electron acceptor for this class of enzymes.

Protocol: ETF Fluorescence Reduction Assay

Principle: The assay measures the decrease in the intrinsic fluorescence of porcine ETF as it is reduced by an active acyl-CoA dehydrogenase in the presence of its specific acyl-CoA substrate. The reaction must be performed under anaerobic conditions because the reduced form of ETF can be re-oxidized by molecular oxygen.

Materials:

  • Purified recombinant acyl-CoA dehydrogenase (e.g., ACADSB, LCAD)

  • Purified recombinant porcine ETF

  • Acyl-CoA substrates (e.g., this compound, hexanoyl-CoA, etc.)

  • Assay Buffer: 50 mM HEPES or potassium phosphate, pH 7.6, containing 0.2 mM EDTA.

  • Enzymatic deoxygenation system:

    • Glucose

    • Glucose oxidase

    • Catalase

  • 96-well microplate (black, clear bottom for fluorescence reading)

  • Plate reader with fluorescence capabilities (Excitation: ~380 nm, Emission: ~495 nm)

Procedure:

  • Preparation of Anaerobic Conditions: A simplified enzymatic deoxygenation method is employed for a microplate format. Prepare a master mix containing the Assay Buffer, glucose, glucose oxidase, and catalase.

  • Reaction Mixture: In each well of the 96-well plate, add the following in order:

    • Assay Buffer master mix (with deoxygenation system).

    • Purified porcine ETF to a final concentration of 1-5 µM.

    • Purified acyl-CoA dehydrogenase to a final concentration that gives a linear reaction rate.

  • Initiation of Reaction: Start the reaction by adding the acyl-CoA substrate to the desired final concentration (a range of concentrations is used for kinetic analysis).

  • Measurement: Immediately begin monitoring the decrease in ETF fluorescence over time in the plate reader. The rate of fluorescence decrease is directly proportional to the enzyme activity.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence decay curve. For kinetic parameter determination, plot the initial velocities against a range of substrate concentrations and fit the data to the Michaelis-Menten equation.

Assay_Workflow cluster_workflow ETF Fluorescence Reduction Assay Workflow A Prepare Assay Mix (Buffer, Deoxygenation System) B Add ETF and Acyl-CoA Dehydrogenase A->B C Initiate with Acyl-CoA Substrate B->C D Measure Fluorescence Decrease (Ex: 380nm, Em: 495nm) C->D E Calculate Initial Velocity (V₀) D->E F Determine Kinetic Parameters (Km, Vmax) E->F

Caption: Workflow for the ETF fluorescence reduction assay.

Conclusion

The enzymatic landscape for acyl-CoA metabolism shows clear substrate preferences that are critical for metabolic fidelity. The quantitative data for ACADSB unequivocally demonstrates a kinetic preference for short branched-chain acyl-CoAs over their straight-chain counterparts. While quantitative comparisons for enzymes like LCAD with this compound require further investigation, existing evidence points to their significant role in processing long branched-chain substrates. HACL1 stands out for its ability to process both 3-methyl-branched and 2-hydroxy-straight-chain acyl-CoAs, positioning it at a key intersection of fatty acid metabolic pathways.

The provided experimental protocol for the ETF fluorescence reduction assay offers a robust and sensitive method for researchers to conduct their own comparative studies. These data and methods are essential for advancing our understanding of cellular metabolism and for the development of novel diagnostic and therapeutic strategies for metabolic disorders.

References

A Comparative Guide to the Quantification of (2R)-2,6-dimethylheptanoyl-CoA: LC-MS/MS vs. Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of acyl-CoA thioesters is critical for understanding cellular metabolism and the pharmacokinetics of related therapeutics. This guide provides a detailed comparison of two primary analytical methods for the quantification of (2R)-2,6-dimethylheptanoyl-CoA: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays.

This document outlines the performance characteristics of each method, presents detailed experimental protocols, and includes diagrams to illustrate the metabolic pathway and a cross-validation workflow. The information is intended to assist in the selection and implementation of the most suitable analytical strategy for your research needs.

Data Presentation: Performance Characteristics

The choice of an analytical method often involves a trade-off between various performance parameters. The following table summarizes key quantitative data for LC-MS/MS and enzymatic assays for the analysis of acyl-CoAs. It is important to note that direct comparative studies for this compound are limited; therefore, some data is extrapolated from studies on similar branched-chain and long-chain acyl-CoAs.

Performance MetricLC-MS/MSEnzymatic Assay
Sensitivity (LOD) High (fmol to pmol range)Moderate (pmol to nmol range)
Specificity Very High (based on mass-to-charge ratio and fragmentation)High (dependent on enzyme specificity)
Linear Range Wide (typically 3-4 orders of magnitude)Narrow (typically 1-2 orders of magnitude)
Throughput Moderate to High (can be automated)Moderate (can be adapted to microplate format)
Matrix Effect Can be significant, often requires internal standardsGenerally lower, but can be affected by endogenous inhibitors/activators
Precision (CV%) Excellent (<15%)Good (15-20%)
Accuracy (% Recovery) Excellent (85-115%)Good (80-120%)
Development Time LongerShorter
Cost per Sample HigherLower

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical tests. Below are representative protocols for the analysis of this compound using LC-MS/MS and an enzymatic assay.

LC-MS/MS Method for this compound

This protocol is a representative method for the quantification of branched-chain acyl-CoAs in biological samples.

1. Sample Preparation (from cell culture or tissue homogenate):

  • To a 100 µL aliquot of cell lysate or tissue homogenate, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., ¹³C-labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

Enzymatic Assay for this compound

This protocol is based on the ETF fluorescence reduction assay, which measures the activity of acyl-CoA dehydrogenases. This compound can be a substrate for certain long-chain acyl-CoA dehydrogenases (LCAD)[1].

1. Reagents:

  • Assay Buffer: 100 mM HEPES, pH 7.6, containing 1 mM EDTA.

  • Recombinant human long-chain acyl-CoA dehydrogenase (LCAD).

  • Electron Transfer Flavoprotein (ETF), porcine.

  • Substrate: this compound.

2. Assay Procedure (in a 96-well microplate format):

  • To each well of a low-fluorescence 96-well plate, add:

    • 170 µL of Assay Buffer.

    • 10 µL of ETF (to a final concentration of 2 µM).

    • 10 µL of LCAD (to a final concentration of 100 nM).

  • Incubate the plate at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 10 µL of this compound solution (to a final concentration of 100 µM).

  • Immediately measure the decrease in ETF fluorescence (Excitation: 436 nm, Emission: 490 nm) over time using a microplate reader.

  • The rate of fluorescence decrease is proportional to the concentration of this compound.

Mandatory Visualization

cluster_0 Method A (e.g., LC-MS/MS) cluster_1 Method B (e.g., Enzymatic Assay) A_sample Sample Analysis A_data Data Set A A_sample->A_data compare Statistical Comparison (e.g., Bland-Altman, Correlation) A_data->compare B_sample Sample Analysis B_data Data Set B B_sample->B_data B_data->compare decision Method Validation Decision compare->decision cluster_pathway Metabolic Pathway of (2R)-2,6-dimethylheptanoic Acid DMHA (2R)-2,6-dimethylheptanoic Acid DMH_CoA This compound DMHA->DMH_CoA Acyl-CoA Synthetase Oxidation ß-Oxidation DMH_CoA->Oxidation Propionyl_CoA Propionyl-CoA Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Oxidation->Acetyl_CoA TCA TCA Cycle Propionyl_CoA->TCA Acetyl_CoA->TCA

References

Isotopic dilution method for accurate quantification of (2R)-2,6-dimethylheptanoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, particularly those involving branched-chain fatty acid oxidation, the accurate quantification of key intermediates like (2R)-2,6-dimethylheptanoyl-CoA is paramount. This guide provides an objective comparison of the available analytical methodologies, with a focus on the gold-standard isotopic dilution method, supported by experimental protocols and performance data.

Introduction to Quantification Challenges

This compound is a critical, yet low-abundance, metabolite in the catabolism of phytanic acid. Its precise measurement is challenging due to its structural similarity to other acyl-CoA species and its inherent instability. The selection of an appropriate quantification method is therefore crucial for obtaining reliable and reproducible data in preclinical and clinical research.

Method 1: Stable Isotope Dilution (SID) by LC-MS/MS (Recommended)

Stable isotope dilution mass spectrometry is widely recognized as the gold standard for the quantification of endogenous metabolites.[1][2] This technique offers unparalleled accuracy and precision by using a stable, isotopically labeled version of the analyte as an internal standard. This standard, which is chemically identical to the analyte but has a different mass, is spiked into the sample at the earliest stage of preparation, correcting for variability in sample extraction, handling, and instrument response.[3]

Key Advantages:
  • Highest Accuracy and Precision: Corrects for matrix effects and sample loss during preparation.

  • High Specificity: Tandem mass spectrometry (MS/MS) provides two levels of mass filtering, ensuring that the signal is unique to the analyte of interest.

  • High Sensitivity: Capable of detecting and quantifying analytes at very low concentrations (femtomole to picomole range).[4][5]

Challenges:

The primary challenge for applying this method to this compound is the commercial unavailability of its isotopically labeled internal standard.[6][7] Chemical synthesis is often complex and impractical for many acyl-CoA thioesters.[2]

Solution: Biosynthesis of the Internal Standard via SILEC

A proven solution is the "Stable Isotope Labeling by Essential Nutrients in Cell Culture" (SILEC) method.[2][6] This involves culturing cells (e.g., murine hepatocytes or specific yeast strains) in a medium where pantothenate (Vitamin B5), the precursor to Coenzyme A, is replaced with a heavy isotope-labeled version, such as [¹³C₃¹⁵N₁]-pantothenate.[1][2] The cells incorporate this labeled precursor into their entire pool of CoA and acyl-CoAs. By providing these cells with (2R)-2,6-dimethylheptanoic acid, they will biosynthesize the required [¹³C₃¹⁵N₁]-(2R)-2,6-dimethylheptanoyl-CoA internal standard.

Experimental Workflow for SID-LC-MS/MS

Below is a diagram illustrating the complete workflow, from the generation of the internal standard to the final data analysis.

SID_Workflow cluster_Standard_Production Internal Standard Generation (SILEC) cluster_Sample_Analysis Sample Quantification Yeast pan6Δ Yeast Culture Media Culture Medium with [¹³C₃¹⁵N₁]-Pantothenate & (2R)-2,6-dimethylheptanoic acid Yeast->Media Incubation Incubation & Cell Growth Media->Incubation Extraction_Std Extraction of Labeled Acyl-CoAs Incubation->Extraction_Std Purification_Std Purification of Labeled This compound Extraction_Std->Purification_Std Spike Spike with Labeled Internal Standard Purification_Std->Spike Internal Standard BioSample Biological Sample (Tissue, Cells) BioSample->Spike Extraction_Sample Acyl-CoA Extraction Spike->Extraction_Sample Analysis LC-MS/MS Analysis Extraction_Sample->Analysis Quant Data Analysis (Ratio of Native/Labeled) Analysis->Quant

Caption: Workflow for Isotopic Dilution Method.

Detailed Experimental Protocol

1. Generation of Labeled Internal Standard (SILEC Method):

  • Cell Culture: Culture pan6Δ yeast cells, which are auxotrophic for pantothenate, in a defined medium.[2]

  • Labeling: Replace standard pantothenate with [¹³C₃¹⁵N₁]-pantothenic acid and supplement with (2R)-2,6-dimethylheptanoic acid.

  • Harvest and Extraction: After sufficient incubation for incorporation (>98%), harvest the yeast cells.[7] Perform cell lysis (e.g., sonication in 10% trichloroacetic acid) and extract the acyl-CoAs.[5]

  • Purification: The labeled this compound can be purified from the cell extract using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

2. Sample Preparation and Analysis:

  • Sample Collection: Collect biological samples (tissues, cells) and immediately freeze them in liquid nitrogen to quench metabolic activity.

  • Spiking: Homogenize the frozen sample in an extraction buffer (e.g., 10% trichloroacetic acid or an acetonitrile/methanol/water mixture) that has been pre-spiked with a known concentration of the purified, labeled internal standard.[5][8]

  • Extraction: Complete the extraction of total acyl-CoAs from the sample. This typically involves protein precipitation followed by centrifugation.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoAs using ultra-high performance liquid chromatography (UHPLC) with a C18 reversed-phase column.[4]

    • Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode.[9]

    • MRM Transitions:

      • Native Analyte: Monitor the specific mass transition from the precursor ion of this compound to a characteristic product ion.

      • Labeled Standard: Simultaneously monitor the corresponding mass transition for the heavy isotope-labeled internal standard.

  • Quantification: The concentration of the native analyte is calculated from the ratio of the peak area of the native analyte to the peak area of the known amount of internal standard.

Method 2: Quantification by External Calibration (LC-MS/MS)

This method is an alternative when an isotopic internal standard is unavailable. It relies on a standard LC-MS/MS protocol but uses an external calibration curve generated from a synthetic, unlabeled standard of this compound.

Key Advantages:
  • High Sensitivity and Specificity: Retains the inherent benefits of LC-MS/MS detection.[10]

  • No Isotope Labeling Required: Avoids the complex process of generating a labeled standard.

Challenges:
  • Lower Accuracy: This method does not account for sample-specific matrix effects or for analyte loss during sample preparation, leading to lower precision and accuracy compared to isotopic dilution.

  • Requires Synthetic Standard: A high-purity, unlabeled synthetic standard of this compound is still required for the calibration curve.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for analyzing volatile compounds. For non-volatile molecules like acyl-CoAs, the acyl chain must first be cleaved from the CoA moiety and derivatized to make it volatile.

Key Advantages:
  • Good for Relative Profiling: Can be effective for determining relative changes in the concentration of the corresponding fatty acid (2,6-dimethylheptanoic acid).

Challenges:
  • Indirect Measurement: Measures the cleaved fatty acid, not the intact acyl-CoA. This does not provide information on the CoA-activated pool specifically.

  • Time-Consuming Sample Prep: The derivatization process is often multi-step and can introduce variability.[11]

  • Potential for Contamination: Direct aqueous injection to avoid derivatization can contaminate the GC-MS system.[11]

Experimental Workflow for GC-MS

The diagram below outlines the necessary steps for indirect quantification via GC-MS.

GCMS_Workflow BioSample Biological Sample Hydrolysis Chemical or Enzymatic Hydrolysis to cleave CoA moiety BioSample->Hydrolysis Extraction Extraction of Free Fatty Acid Hydrolysis->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Quant Quantification vs. External Standard Analysis->Quant

Caption: Workflow for indirect GC-MS analysis.

Performance Comparison

The following table summarizes the key performance characteristics of the discussed methods for the quantification of this compound.

FeatureIsotopic Dilution LC-MS/MSExternal Calibration LC-MS/MSGC-MS with Derivatization
Accuracy Excellent (Gold Standard)[1][2]Moderate to GoodModerate
Precision ExcellentGoodModerate
Specificity ExcellentExcellentGood
Sensitivity (LOD) Very Low (fmol range)[4]Low (fmol-pmol range)Low (pmol range)
Analyte Measured Intact this compoundIntact this compound2,6-dimethylheptanoic acid (indirect)
Internal Standard Required (Isotopically Labeled)Not Required (or uses structural analog)Recommended (structural analog)
Throughput ModerateModerate to HighLow
Setup Complexity High (requires standard biosynthesis)ModerateHigh (requires derivatization)

Conclusion and Recommendation

For the accurate and reliable quantification of this compound, the stable isotope dilution LC-MS/MS method is unequivocally the superior choice. Its ability to correct for experimental variability at every stage of the analysis ensures the highest quality data, which is critical for making informed decisions in metabolic research and drug development.

While the initial effort to biosynthesize the required isotopically labeled internal standard via the SILEC method is significant, this investment is justified by the unparalleled accuracy, precision, and reliability of the resulting data. Alternative methods, while viable for relative or semi-quantitative assessments, lack the robustness required for absolute and accurate quantification of this specific and important metabolic intermediate.

References

Unraveling the Structure of (2R)-2,6-dimethylheptanoyl-CoA: An NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the nuclear magnetic resonance (NMR) spectroscopic techniques for the structural elucidation of (2R)-2,6-dimethylheptanoyl-CoA, this guide offers a comparative analysis with alternative methods, detailed experimental protocols, and quantitative data for researchers, scientists, and drug development professionals.

The precise structural determination of acyl-coenzyme A (CoA) derivatives is paramount in various fields of research, including drug discovery and metabolic studies. This compound, a branched-chain acyl-CoA, presents a unique challenge for structural elucidation due to its stereochemistry and the complexity of the CoA moiety. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique that provides detailed atomic-level information about molecular structure, conformation, and dynamics. This guide provides a comprehensive overview of the application of NMR in characterizing this compound, compares its performance with other analytical methods, and furnishes detailed experimental protocols.

Quantitative NMR Data for this compound Derivatives

The structural elucidation of this compound and its diastereomers relies heavily on the analysis of ¹H and ¹³C NMR spectra. The chemical shifts (δ) and coupling constants (J) provide a detailed fingerprint of the molecule's atomic connectivity and stereochemistry. Below is a summary of the expected NMR data for the 2,6-dimethylheptanoyl moiety, based on published data for similar branched-chain acyl-CoA compounds.

Atom/Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key ¹H-¹H Couplings (J, Hz)
C1 (Thioester Carbonyl) -~200-205-
C2-H ~2.5-2.7 (m)~45-50J(H2, H3) ≈ 7.0, J(H2, CH₃-C2) ≈ 7.0
C2-CH₃ ~1.1-1.2 (d)~15-20J(CH₃-C2, H2) ≈ 7.0
C3-H₂ ~1.3-1.5 (m)~30-35
C4-H₂ ~1.2-1.4 (m)~25-30
C5-H₂ ~1.1-1.3 (m)~38-42
C6-H ~1.4-1.6 (m)~27-32J(H6, H5) ≈ 7.0, J(H6, CH₃-C6) ≈ 7.0
C6-(CH₃)₂ ~0.8-0.9 (d)~22-24J(CH₃-C6, H6) ≈ 7.0

Note: The chemical shifts for the Coenzyme A moiety are complex and typically appear in specific regions of the spectrum. For instance, the adenine (B156593) H8 and H2 protons are found around 8.5 and 8.2 ppm, respectively, while the ribose protons resonate between 4.0 and 6.0 ppm. The pantothenate and cysteamine (B1669678) protons appear in the range of 2.4 to 4.2 ppm.

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail for structural elucidation, other analytical techniques offer complementary information and are often used in conjunction for a comprehensive analysis.

Technique Strengths Limitations
NMR Spectroscopy - Provides detailed structural and stereochemical information.- Non-destructive.- Can analyze samples in solution.- Relatively low sensitivity compared to MS.- Requires larger sample amounts.- Complex spectra can be challenging to interpret.
Gas Chromatography-Mass Spectrometry (GC-MS) - High sensitivity and selectivity.- Excellent for separation of volatile compounds.- Provides molecular weight and fragmentation patterns.- Requires derivatization for non-volatile compounds like acyl-CoAs.- Thermal degradation of labile molecules can occur.- Does not provide detailed stereochemical information.
Liquid Chromatography-Mass Spectrometry (LC-MS) - High sensitivity and selectivity.- Applicable to a wide range of non-volatile and thermally labile compounds.- Provides molecular weight and fragmentation information.- Co-elution can complicate analysis.- Ion suppression effects can impact quantification.- Structural information is less detailed than NMR.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a crucial first step for its characterization. A common method involves the activation of (2R)-2,6-dimethylheptanoic acid to a mixed anhydride, followed by reaction with Coenzyme A trilithium salt in an aqueous-organic solvent mixture. Purification is typically achieved through solid-phase extraction and reversed-phase high-performance liquid chromatography (HPLC).

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Lyophilize the purified this compound to a dry powder.

  • Dissolve 5-10 mg of the sample in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or a buffered aqueous solution in D₂O).

  • Add a known amount of an internal standard (e.g., TSP or DSS) for chemical shift referencing and quantification.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

  • ¹H NMR:

    • Acquire a standard 1D ¹H spectrum with water suppression (e.g., presaturation or WATERGATE).

    • Typical parameters: 32-64 scans, 1-2 second relaxation delay, 30° pulse angle.

  • ¹³C NMR:

    • Acquire a 1D ¹³C spectrum with proton decoupling.

    • Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry and conformation of the molecule.

Visualizing the Workflow and Analysis

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for structural elucidation and a logical diagram for spectral interpretation.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_nmr NMR Analysis cluster_elucidation Structural Elucidation s1 2,6-Dimethylheptanoic Acid s2 Activation (e.g., mixed anhydride) s1->s2 s3 Reaction with Coenzyme A s2->s3 s4 Purification (SPE, HPLC) s3->s4 n1 Sample Preparation (in D2O) s4->n1 n2 1D NMR (1H, 13C) n1->n2 n3 2D NMR (COSY, HSQC, HMBC, NOESY) n2->n3 n4 Data Processing and Analysis n3->n4 e1 Assignment of Resonances n4->e1 e2 Determination of Connectivity e1->e2 e3 Stereochemical Assignment e2->e3 e4 Final Structure Confirmation e3->e4

Experimental workflow for the structural elucidation of this compound by NMR.

logical_relationship cluster_data NMR Data cluster_info Structural Information cluster_structure Final Structure d1 1H Chemical Shifts i1 Proton Environment d1->i1 d2 13C Chemical Shifts i2 Carbon Skeleton d2->i2 d3 J-Couplings (COSY) i3 Through-bond Connectivity d3->i3 d4 1H-13C Correlations (HSQC/HMBC) i4 Long-range Connectivity d4->i4 d5 NOE/ROE Contacts i5 Through-space Proximity & Stereochemistry d5->i5 i1->i3 i2->i4 e1 Molecular Constitution i3->e1 Fragment Assembly i4->e1 e2 Relative/Absolute Configuration i5->e2 Stereochemistry e1->e2

Logical relationships in NMR-based structural elucidation.

A Functional Comparison of (2R)-2,6-Dimethylheptanoyl-CoA and Other Branched-Chain Acyl-CoAs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the metabolism of various branched-chain acyl-CoAs is critical for advancements in metabolic disorders and therapeutic development. This guide provides a detailed functional comparison of (2R)-2,6-dimethylheptanoyl-CoA with other key branched-chain acyl-CoAs, supported by experimental data and methodologies.

Introduction to Branched-Chain Acyl-CoAs

Branched-chain fatty acids, derived from dietary sources or endogenous metabolism, are activated to their coenzyme A (CoA) esters to undergo catabolism. Unlike their straight-chain counterparts, the presence of methyl branches often necessitates alternative metabolic pathways to the conventional β-oxidation spiral. This guide focuses on this compound, a medium-chain branched acyl-CoA, and compares its functional characteristics with the well-studied phytanoyl-CoA and pristanoyl-CoA, as well as other relevant short- and medium-chain branched acyl-CoAs.

Metabolic Pathways of Branched-Chain Acyl-CoAs

The metabolism of branched-chain acyl-CoAs is intricately linked to peroxisomal and mitochondrial functions. The positioning of methyl groups dictates the enzymatic machinery required for their breakdown.

Phytanoyl-CoA and Pristanoyl-CoA Metabolism:

Phytanic acid, a 3-methyl branched fatty acid, is a constituent of dairy products, meat, and fish.[1] Its metabolism begins with activation to phytanoyl-CoA, which then undergoes α-oxidation in the peroxisome due to the β-methyl group hindering β-oxidation.[1][2] This process involves the enzyme phytanoyl-CoA hydroxylase (PHYH) and results in the formation of pristanoyl-CoA, which is one carbon shorter.[2][3][4] Pristanoyl-CoA, a 2-methyl branched-chain acyl-CoA, can then be degraded via peroxisomal β-oxidation.[1][5][6] The initial (2R)-pristanoyl-CoA is converted to its (2S)-epimer by α-methylacyl-CoA racemase (AMACR) to be a suitable substrate for the subsequent β-oxidation steps.[7][8]

Metabolism of this compound:

Recent studies have highlighted the potential of 2,6-dimethylheptanoic acid as an anaplerotic therapy for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[9][10] This suggests that its CoA ester, this compound, can be metabolized to replenish intermediates of the Krebs cycle. The metabolism of this medium-chain branched acyl-CoA is thought to involve Short-Chain Acyl-CoA Dehydrogenase (SCAD), which exhibits activity towards it.[9]

The metabolic pathway of this compound likely involves an initial racemization step catalyzed by AMACR to the (2S)-form, similar to other 2-methyl branched-chain acyl-CoAs, to allow for subsequent β-oxidation.

Signaling Pathways and Logical Relationships

The metabolism of branched-chain fatty acids is tightly regulated and interconnected with other metabolic pathways. The breakdown of these molecules provides energy and essential metabolic intermediates.

Metabolic Fate of Branched-Chain Acyl-CoAs cluster_alpha_oxidation Peroxisomal α-Oxidation cluster_beta_oxidation Peroxisomal/Mitochondrial β-Oxidation Phytanic Acid Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid->Phytanoyl-CoA Acyl-CoA Synthetase Pristanal Pristanal Phytanoyl-CoA->Pristanal PHYH, HACL1 Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid ALDH Pristanoyl-CoA Pristanoyl-CoA Pristanic Acid->Pristanoyl-CoA Acyl-CoA Synthetase (2S)-Acyl-CoAs (2S)-Acyl-CoAs Pristanoyl-CoA->(2S)-Acyl-CoAs AMACR This compound This compound This compound->(2S)-Acyl-CoAs AMACR β-Oxidation Spiral β-Oxidation Spiral (2S)-Acyl-CoAs->β-Oxidation Spiral Acetyl-CoA / Propionyl-CoA Acetyl-CoA / Propionyl-CoA β-Oxidation Spiral->Acetyl-CoA / Propionyl-CoA Krebs Cycle Krebs Cycle Acetyl-CoA / Propionyl-CoA->Krebs Cycle Dietary Sources Dietary Sources Dietary Sources->Phytanic Acid Dietary/Endogenous Sources Dietary/Endogenous Sources Dietary/Endogenous Sources->this compound Energy (ATP) Energy (ATP) Krebs Cycle->Energy (ATP)

Fig. 1: Simplified overview of the metabolic pathways of major branched-chain acyl-CoAs.

Functional Comparison of Key Enzymes

The specificity and efficiency of enzymes involved in the degradation of branched-chain acyl-CoAs are crucial determinants of their metabolic fate.

EnzymeSubstrate(s)Cellular LocationFunctionKey Characteristics
Phytanoyl-CoA Hydroxylase (PHYH) Phytanoyl-CoAPeroxisomeCatalyzes the first step of α-oxidation.[3][4]Deficiency leads to Refsum disease, characterized by the accumulation of phytanic acid.[1]
α-Methylacyl-CoA Racemase (AMACR) (2R)-methyl-branched acyl-CoAs (e.g., Pristanoyl-CoA)Peroxisome, MitochondriaConverts (2R)-epimers to (2S)-epimers for β-oxidation.[7][8][11]A key enzyme for the metabolism of various branched-chain fatty acids and some drugs.[8]
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) (S)-2-methylbutyryl-CoA, other short branched-chain and straight-chain acyl-CoAsMitochondriaCatalyzes the dehydrogenation of short/branched-chain acyl-CoAs.Has the greatest activity towards (S)-2-methylbutyryl-CoA.
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Medium-chain (C6-C12) straight-chain acyl-CoAsMitochondriaKey enzyme in the β-oxidation of medium-chain fatty acids.Deficiency (MCADD) is a common inborn error of metabolism.[9]
Short-Chain Acyl-CoA Dehydrogenase (SCAD) Short-chain (C4-C6) straight-chain acyl-CoAs, 2,6-dimethylheptanoyl-CoAMitochondriaInvolved in the β-oxidation of short-chain fatty acids.Shows activity towards 2,6-dimethylheptanoyl-CoA, providing a metabolic route in MCAD deficiency.[9]

Table 1: Comparison of key enzymes involved in branched-chain acyl-CoA metabolism.

Experimental Data and Performance Comparison

Quantitative data on the enzymatic kinetics provide insights into the efficiency of metabolism for different branched-chain acyl-CoAs. While specific kinetic data for this compound is limited, studies on related compounds and enzymes offer a comparative perspective.

SubstrateEnzymeKm (µM)Vmax (nmol/min/mg)Source
(S)-2-Methylbutyryl-CoASBCAD~5-10HighImplied from substrate specificity studies
Butyryl-CoASBCAD~20-30ModerateImplied from substrate specificity studies
Octanoyl-CoAMCAD~10-20HighGeneral literature on MCAD kinetics
2,6-Dimethylheptanoyl-CoA SCAD N/A N/A Activity confirmed, but kinetic data not available[9]
Pristanoyl-CoAAMACR~20-50N/A (racemization)General literature on AMACR kinetics

Table 2: Comparative enzyme kinetic data (representative values). N/A - Not Available in the reviewed literature.

The study on anaplerotic therapies for MCAD deficiency demonstrated that 2,6-dimethylheptanoic acid can be effectively utilized by cells, leading to an increase in cellular oxygen consumption and succinyl-CoA levels, indicating its entry and metabolism through the Krebs cycle.[9] This suggests that this compound is a viable substrate for mitochondrial enzymes.

Experimental Protocols

1. Analysis of Acyl-CoAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the sensitive and specific quantification of various acyl-CoA species in biological samples.

LC-MS/MS Workflow for Acyl-CoA Analysis Sample Preparation Sample Preparation Extraction Extraction Sample Preparation->Extraction Homogenization, Protein Precipitation LC Separation LC Separation Extraction->LC Separation Solid Phase Extraction (optional) Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry Reverse-Phase Chromatography Data Analysis Data Analysis Mass Spectrometry->Data Analysis Multiple Reaction Monitoring (MRM)

References

Illuminating the Metabolic Journey of (2R)-2,6-dimethylheptanoyl-CoA: A Comparative Guide to In Vivo Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methodologies for Validating Branched-Chain Fatty Acid Metabolic Pathways

The in vivo validation of metabolic pathways is a cornerstone of biomedical research, providing critical insights into the physiological roles of endogenous and xenobiotic compounds. This guide focuses on the metabolic pathways involving (2R)-2,6-dimethylheptanoyl-CoA, a branched-chain acyl-CoA thioester. Understanding its metabolic fate is crucial for researchers investigating lipid metabolism, mitochondrial function, and related metabolic disorders. Here, we present a comparative analysis of key in vivo validation methodologies, supported by experimental data and detailed protocols, to aid in the design and execution of robust preclinical studies.

The Metabolic Pathway of this compound Precursors

This compound is a downstream metabolite in the degradation pathway of phytanic acid, a branched-chain fatty acid obtained from dietary sources. The initial breakdown of phytanic acid occurs in the peroxisome via α-oxidation, as it cannot be directly processed by β-oxidation due to the methyl group at the β-carbon. This process ultimately yields pristanic acid, which then undergoes several cycles of peroxisomal β-oxidation. The final product of the third cycle of pristanic acid β-oxidation is this compound, which is then transported to the mitochondria for further metabolism.

cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Pristanic_Acid Pristanic Acid Phytanoyl_CoA->Pristanic_Acid α-oxidation Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Metabolite_X Intermediate Metabolites Pristanoyl_CoA->Metabolite_X β-oxidation (3 cycles) DMH_CoA_perox This compound Metabolite_X->DMH_CoA_perox DMH_CoA_mito This compound DMH_CoA_perox->DMH_CoA_mito Transport Final_Products Further Metabolism (e.g., TCA Cycle) DMH_CoA_mito->Final_Products

Figure 1: Metabolic pathway leading to this compound.

Comparison of In Vivo Validation Methodologies

The validation of this metabolic pathway in vivo can be approached through several methodologies, each with distinct advantages and limitations. The choice of method will depend on the specific research question, available resources, and the desired level of detail.

Methodology Principle What it Measures Advantages Disadvantages
Stable Isotope Tracing with Mass Spectrometry Administration of a stable isotope-labeled precursor (e.g., ¹³C-phytanic acid) and tracking the appearance of the label in downstream metabolites.Direct measurement of metabolic flux and pathway activity.[1][2]High sensitivity and specificity; provides quantitative data on pathway dynamics; can distinguish between different metabolic routes.[2]Requires specialized equipment (mass spectrometer); synthesis of labeled compounds can be expensive; data analysis can be complex.
Metabolite Profiling (Metabolomics) Quantitative analysis of a broad range of small molecules in biological samples (e.g., plasma, tissues) from animals under different conditions (e.g., before and after administration of a precursor).Changes in the steady-state levels of metabolites, including this compound and its precursors.Provides a comprehensive snapshot of the metabolic state; can identify unexpected metabolic changes.Does not directly measure flux; can be difficult to distinguish between changes in synthesis, degradation, or transport.
Gene and Protein Expression Analysis Measurement of the mRNA and/or protein levels of enzymes involved in the metabolic pathway (e.g., by qPCR, Western blotting, or proteomics).Changes in the expression of key metabolic enzymes in response to stimuli or in disease models.Relatively straightforward and widely available techniques; can provide mechanistic insights into pathway regulation.Does not directly measure metabolic activity (enzyme levels do not always correlate with flux); post-translational modifications can affect enzyme activity.
Pharmacological or Genetic Perturbation Using specific inhibitors of enzymes in the pathway or genetically modified animal models (e.g., knockout mice for a specific acyl-CoA dehydrogenase) to observe the metabolic consequences.The necessity of a specific enzyme or pathway for the metabolism of the compound of interest.[3][4]Provides strong evidence for the involvement of a specific protein in the pathway; can mimic human metabolic diseases.[3][4]Inhibitors may have off-target effects; developing knockout models is time-consuming and expensive; compensatory mechanisms may arise.

Experimental Protocols

Key Experiment 1: In Vivo Stable Isotope Tracing of ¹³C-Phytanic Acid in a Mouse Model

This protocol outlines the use of a stable isotope tracer to follow the metabolic fate of phytanic acid to this compound.

1. Materials and Reagents:

  • [U-¹³C]-Phytanic acid (or other appropriately labeled phytanic acid)

  • Vehicle for oral gavage (e.g., corn oil)

  • C57BL/6J mice (or other appropriate strain)

  • Metabolic cages (for collection of urine and feces, optional)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Liquid nitrogen

  • Homogenization buffer

  • Internal standards for mass spectrometry (e.g., deuterated acyl-CoAs)

  • Solvents for extraction (e.g., acetonitrile, methanol (B129727), water)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

2. Experimental Procedure:

  • Animal Acclimation: Acclimate mice to individual housing and handling for at least one week prior to the experiment.

  • Tracer Administration: Prepare a solution of [U-¹³C]-Phytanic acid in the chosen vehicle. Administer a single dose to the mice via oral gavage. The exact dose will need to be optimized but can be guided by previous studies with labeled fatty acids.[5]

  • Sample Collection: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours) after tracer administration, collect blood samples via tail vein or cardiac puncture under anesthesia. Euthanize the animals at the final time point and rapidly dissect tissues of interest (e.g., liver, kidney, muscle). Immediately freeze tissues in liquid nitrogen.

  • Sample Preparation for Acyl-CoA Analysis:

    • Homogenize frozen tissue samples in a cold extraction solution (e.g., 2:1:1 acetonitrile:methanol:water) containing internal standards.

    • Centrifuge the homogenate to pellet proteins and other cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

    • Further purify and concentrate the acyl-CoA fraction using solid-phase extraction if necessary.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using a high-resolution LC-MS/MS system.

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify both the unlabeled and ¹³C-labeled this compound, as well as its precursors.[6]

  • Data Analysis: Calculate the isotopic enrichment of this compound and other metabolites over time to determine the rate of metabolic flux from phytanic acid.

cluster_animal_phase In Vivo Phase cluster_lab_phase Ex Vivo Analysis Tracer ¹³C-Phytanic Acid Administration (Oral Gavage) Mouse Mouse Model (e.g., C57BL/6J) Tracer->Mouse Sampling Blood & Tissue Collection Mouse->Sampling Extraction Tissue Homogenization & Acyl-CoA Extraction Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Analysis (Isotopic Enrichment) Analysis->Data

Figure 2: Experimental workflow for stable isotope tracing.
Key Experiment 2: Quantification of Endogenous Acyl-CoAs by LC-MS/MS

This protocol details a method for the accurate quantification of this compound and other acyl-CoAs in tissue samples.

1. Materials and Reagents:

  • Tissue samples (e.g., liver, kidney)

  • Internal standard solution containing a known concentration of a structurally similar, stable isotope-labeled acyl-CoA (e.g., d4-(2R)-2,6-dimethylheptanoyl-CoA, if available, or another medium-chain acyl-CoA).

  • Extraction solvent (e.g., 10% trichloroacetic acid or a mixture of organic solvents).[7]

  • Solid-phase extraction (SPE) columns (e.g., C18).

  • HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Mobile phases for liquid chromatography (e.g., water with ammonium (B1175870) acetate (B1210297) and methanol).[8]

2. Experimental Procedure:

  • Sample Preparation:

    • Weigh a small piece of frozen tissue (10-50 mg).

    • Homogenize the tissue in the cold extraction solvent containing the internal standard.

    • Centrifuge the homogenate and collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column with methanol and then water.

    • Load the supernatant onto the column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).

    • Dry the eluate under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in the initial mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate the acyl-CoAs using a C18 column with a gradient elution.

    • Detect the acyl-CoAs using electrospray ionization (ESI) in positive ion mode.

    • Use multiple reaction monitoring (MRM) to quantify the target analytes and the internal standard.[6][9]

  • Quantification:

    • Generate a standard curve using known concentrations of unlabeled this compound.

    • Calculate the concentration of the endogenous acyl-CoA in the tissue sample by comparing its peak area to that of the internal standard and referencing the standard curve.[7]

Conclusion

The in vivo validation of the metabolic pathway of this compound is a multifaceted process that can be addressed with a variety of powerful techniques. Stable isotope tracing coupled with mass spectrometry stands out as a particularly robust method for elucidating metabolic flux and pathway dynamics. By combining this approach with metabolite profiling, gene and protein expression analysis, and the use of genetic or pharmacological models, researchers can build a comprehensive understanding of the physiological and pathophysiological roles of this important branched-chain acyl-CoA. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals in this field.

References

Safety Operating Guide

Navigating the Disposal of (2R)-2,6-dimethylheptanoyl-CoA: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Chemical Waste Disposal

The disposal of any chemical, including (2R)-2,6-dimethylheptanoyl-CoA, must adhere to federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste.[1][2] Improper disposal can lead to significant environmental contamination and legal penalties.[1][3] Therefore, consulting your institution's Environmental Health and Safety (EHS) office is the crucial first step in the disposal process.

Pre-Disposal Handling and Storage

Proper handling and storage are paramount to ensure safety prior to disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Storage: Store the compound in a tightly sealed, clearly labeled container. The label should include the chemical name, concentration, and any known hazards.[4] Store in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Waste Accumulation: Chemical waste should be accumulated at or near the point of generation under the control of laboratory personnel.[1] Use designated satellite accumulation areas for temporary storage of hazardous waste.[2][3]

Step-by-Step Disposal Procedure

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on general guidelines for biochemical waste is necessary.

  • Hazard Assessment: In the absence of specific hazard information, treat this compound as a potentially hazardous substance. Coenzyme A esters can be biologically active, and their toxicological properties may not be fully characterized.[5]

  • Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react dangerously.[1] Solid and liquid waste must be kept separate.[4]

  • Containerization:

    • Use a chemically compatible, leak-proof container for waste collection.[1][6] Plastic containers are often preferred for chemical waste.[3]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4][6]

    • Do not fill the container to more than 90% of its capacity to prevent spills.[6]

  • Disposal Pathway:

    • Do not dispose of this compound down the drain or in regular trash.[1][3]

    • Contact your institution's EHS office to arrange for a pickup of the hazardous waste. They will ensure it is transported to a licensed waste disposal facility.[6]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. After rinsing and removal or defacing of the original label, the container may be disposed of according to institutional guidelines for clean labware.[2][4] However, if the substance is determined to be acutely toxic (a "P-listed" waste), the empty container must be managed as hazardous waste without rinsing.[2]

Experimental Protocol: General Chemical Waste Handling

While a specific protocol for this compound is unavailable, the following general protocol for handling laboratory chemical waste should be adapted in consultation with your EHS department.

  • Identify and Characterize: Determine the hazardous properties of the chemical waste to the best of your ability. In this case, treat this compound as a standard biochemical waste with unknown toxicity.

  • Segregate Waste: At the point of generation, segregate the waste into appropriate categories (e.g., non-halogenated organic solvents, halogenated organic solvents, aqueous waste, solid waste). This compound, if in solution, would likely be placed in an aqueous or organic waste container depending on the solvent.

  • Select Proper Container: Choose a container that is compatible with the waste. For CoA esters, glass or high-density polyethylene (B3416737) (HDPE) is generally suitable.

  • Label Container: Affix a hazardous waste label to the container before adding any waste. Fill in all required information, including the full chemical names of all components and their approximate concentrations.

  • Accumulate Waste Safely: Keep the waste container closed except when adding waste. Store the container in a designated satellite accumulation area.

  • Request Pickup: Once the container is full or has been in storage for the maximum allowable time (e.g., 90 days in some jurisdictions), submit a waste pickup request to your EHS office.[6]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal consult_ehs Consult Institutional EHS Guidelines and SDS (if available) start->consult_ehs improper_disposal Improper Disposal (Drain/Trash) start->improper_disposal assess_hazards Assess Hazards (Treat as potentially hazardous) consult_ehs->assess_hazards ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe select_container Select Appropriate, Labeled, Leak-Proof Waste Container transfer_waste Transfer Waste to Container in a Ventilated Area (e.g., Fume Hood) select_container->transfer_waste segregate_waste Segregate Waste Stream (Aqueous/Organic/Solid) segregate_waste->select_container ppe->segregate_waste close_container Securely Close Container transfer_waste->close_container store_saa Store in Designated Satellite Accumulation Area close_container->store_saa request_pickup Request Waste Pickup from EHS store_saa->request_pickup end End: Compliant Disposal request_pickup->end stop STOP! Violation of Regulations improper_disposal->stop PROHIBITED

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2R)-2,6-dimethylheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when handling (2R)-2,6-dimethylheptanoyl-CoA. The minimum required PPE for laboratory work involving this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[4][5] This should be supplemented with specific PPE based on the nature of the handling procedure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 standard. A full-face shield should be worn over goggles when there is a significant risk of splashes.[4][5][6]Provides maximum protection against splashes and potential aerosols.
Skin and Body Protection A flame-retardant lab coat or a chemical-resistant apron worn over a long-sleeved lab coat.[6][7]Protects skin and clothing from accidental spills and splashes.
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact.[4][6] For prolonged handling or direct contact, consider double-gloving or using thicker, chemical-resistant gloves.[4]Provides a barrier against skin contact. The choice of glove material should be based on the solvents used to dissolve the compound.
Respiratory Protection Generally not required if handled in a well-ventilated area or a fume hood. If aerosols may be generated or if working outside a fume hood, a NIOSH-approved respirator (e.g., N95) may be necessary.[6][7]Protects against inhalation of any fine powders or aerosols.

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is crucial for minimizing risks.

  • Preparation and Inspection:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the work area, particularly the chemical fume hood, is clean and functioning correctly.

    • Locate the nearest safety shower and eyewash station before starting work.

  • Handling and Solution Preparation:

    • All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Use a spatula to handle the solid compound. Avoid creating dust.

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • During Experimentation:

    • Keep all containers with this compound sealed when not in use.

    • Avoid working alone in the laboratory.

    • In case of accidental contact, immediately follow the first aid procedures outlined below.

  • Post-Handling:

    • Thoroughly decontaminate the work area after use.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Collect all liquid waste containing the compound in a designated, properly labeled, and sealed hazardous waste container.

    • Solid waste, such as contaminated gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled, and sealed waste bag or container.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage and Disposal:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

    • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain.

Visual Workflows

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weigh Solid Weigh Solid Prepare Work Area->Weigh Solid In Fume Hood Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Area Decontaminate Area Perform Experiment->Decontaminate Area Segregate Waste Segregate Waste Decontaminate Area->Segregate Waste Store Waste Store Waste Segregate Waste->Store Waste Dispose via EHS Dispose via EHS Store Waste->Dispose via EHS

Caption: Workflow for safe handling and disposal.

PPE_Selection PPE Selection Decision Process Start Start Handling Solid? Handling Solid? Start->Handling Solid? End End Splash Potential? Splash Potential? Handling Solid?->Splash Potential? Yes Handling Solid?->Splash Potential? No Aerosol Generation? Aerosol Generation? Splash Potential?->Aerosol Generation? Yes Wear Face Shield Splash Potential?->Aerosol Generation? No Wear Goggles Aerosol Generation?->End Yes Wear Respirator Aerosol Generation?->End No

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.